molecular formula C41H70N7O18P3S B15599213 (11Z)-3-oxoicosa-11-enoyl-CoA

(11Z)-3-oxoicosa-11-enoyl-CoA

Número de catálogo: B15599213
Peso molecular: 1074.0 g/mol
Clave InChI: ASKKPQKSCFYPPP-FVLDFCIYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(11Z)-3-oxoicosa-11-enoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (11Z)-3-oxoicosa-11-enoic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is functionally related to an icosanoyl-CoA. It is a conjugate acid of an this compound(4-).

Propiedades

Fórmula molecular

C41H70N7O18P3S

Peso molecular

1074.0 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-3-oxoicos-11-enethioate

InChI

InChI=1S/C41H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h11-12,27-28,30,34-36,40,52-53H,4-10,13-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b12-11-/t30-,34-,35-,36+,40-/m1/s1

Clave InChI

ASKKPQKSCFYPPP-FVLDFCIYSA-N

Origen del producto

United States

Foundational & Exploratory

(11Z)-3-oxoicosa-11-enoyl-CoA discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-3-oxoicosa-11-enoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of (11Z)-eicosenoic acid, a 20-carbon monounsaturated fatty acid. Its discovery is intrinsically linked to the broader elucidation of the fatty acid metabolism pathways. This technical guide provides an in-depth overview of the history, biochemical role, and relevant experimental methodologies associated with this compound. Quantitative data from related enzyme kinetics are summarized, and detailed experimental protocols for the synthesis and analysis of similar long-chain acyl-CoA molecules are provided as a reference. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its metabolic context.

Discovery and History

The discovery of this compound is not documented as a singular event but is rather a part of the comprehensive mapping of the fatty acid beta-oxidation pathway. The foundational work on beta-oxidation, which described the sequential breakdown of fatty acids into two-carbon acetyl-CoA units, was established in the early 20th century.[1][2] Subsequent research focused on elucidating the metabolism of various types of fatty acids, including unsaturated and very-long-chain fatty acids (VLCFAs).[3][4][5]

This compound emerged as a predicted and subsequently identified intermediate in the catabolism of (11Z)-eicosenoic acid. The enzymes responsible for its formation and further degradation, namely enoyl-CoA hydratase and 3-ketoacyl-CoA thiolase, were characterized, and their substrate specificities were investigated, which indirectly confirmed the existence and role of intermediates like this compound.[6][7][8] The history of its "discovery" is therefore an incremental process built upon the foundational knowledge of lipid metabolism.

Biochemical Role and Metabolic Pathway

This compound is a transient metabolite in the beta-oxidation of (11Z)-eicosenoic acid. This metabolic pathway is crucial for energy production from fatty acids. The process begins with the activation of the fatty acid to its CoA ester, followed by a series of enzymatic reactions within the mitochondria.

The formation of this compound occurs after several cycles of beta-oxidation of (11Z)-eicosenoyl-CoA. The double bond at position 11 necessitates the action of auxiliary enzymes to reconfigure the intermediate for further oxidation. The pathway leading to and from this compound is as follows:

  • Initial Beta-Oxidation Cycles: (11Z)-eicosenoyl-CoA undergoes four cycles of beta-oxidation, shortening the chain by eight carbons and producing four molecules of acetyl-CoA. This results in the formation of (3Z)-dodecenoyl-CoA.

  • Isomerization: The cis-Δ³ double bond of (3Z)-dodecenoyl-CoA is not a substrate for the next enzyme in the pathway, enoyl-CoA hydratase. Therefore, an enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, forming (2E)-dodecenoyl-CoA.[9][10]

  • Hydration: Enoyl-CoA hydratase then hydrates the trans-Δ² double bond of (2E)-dodecenoyl-CoA to form L-3-hydroxydodecanoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxydodecanoyl-CoA to 3-oxododecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolysis: 3-ketoacyl-CoA thiolase cleaves 3-oxododecanoyl-CoA using a molecule of free coenzyme A, yielding acetyl-CoA and decanoyl-CoA.

  • Further Beta-Oxidation: Decanoyl-CoA continues through the standard beta-oxidation spiral. The intermediate relevant to this guide, This compound , would be formed from (11Z)-eicosenoic acid after the initial dehydrogenation and subsequent hydration and oxidation steps within a specific cycle of beta-oxidation before the chain is shortened past this intermediate.

The overall process is a cyclical degradation of the fatty acyl-CoA chain, with each cycle producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH, until the entire chain is converted to acetyl-CoA.[11]

Signaling Pathway Diagram: Beta-Oxidation of (11Z)-Eicosenoic Acid

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix eicosenoyl_coa (11Z)-Eicosenoyl-CoA dehydrogenation1 Acyl-CoA Dehydrogenase eicosenoyl_coa->dehydrogenation1 FAD -> FADH2 enoyl_coa_intermediate (2E,11Z)-Icosadienoyl-CoA dehydrogenation1->enoyl_coa_intermediate hydration1 Enoyl-CoA Hydratase enoyl_coa_intermediate->hydration1 H2O hydroxyacyl_coa_intermediate 3-Hydroxy-(11Z)- icosenoyl-CoA hydration1->hydroxyacyl_coa_intermediate dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa_intermediate->dehydrogenation2 NAD+ -> NADH oxoacyl_coa (11Z)-3-Oxoicosa- 11-enoyl-CoA dehydrogenation2->oxoacyl_coa thiolysis 3-Ketoacyl-CoA Thiolase oxoacyl_coa->thiolysis CoA-SH acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shortened_acyl_coa Octadecenoyl-CoA thiolysis->shortened_acyl_coa next_cycle To next cycle of Beta-Oxidation shortened_acyl_coa->next_cycle

Caption: A simplified diagram of one cycle of beta-oxidation.

Quantitative Data

EnzymeSubstrate (Proxy)Km (µM)Vmax (µmol/min/mg)OrganismReference
Enoyl-CoA HydrataseCrotonyl-CoA (C4)20-100~1000Bovine Liver[12]
Enoyl-CoA HydrataseDecenoyl-CoA (C10)10-50VariesRat Liver[13]
3-Ketoacyl-CoA ThiolaseAcetoacetyl-CoA (C4)6-50~100Rat Liver[6]
3-Ketoacyl-CoA Thiolase3-Ketodecanoyl-CoA (C10)1-10VariesPseudomonas[14]

Note: The provided data are approximate ranges from various studies and should be considered as illustrative of the general catalytic properties of these enzymes with substrates of varying chain lengths.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not published. However, established methods for the chemo-enzymatic synthesis and analysis of long-chain acyl-CoA esters can be adapted.

Chemo-Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of other acyl-CoAs.

Materials:

  • (11Z)-Eicosenoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Acyl-CoA dehydrogenase

  • Enoyl-CoA hydratase

  • 3-Hydroxyacyl-CoA dehydrogenase

  • ATP, MgCl₂, DTT, NAD+, FAD

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a C18 column

Procedure:

  • Activation of (11Z)-Eicosenoic Acid:

    • In a reaction mixture containing reaction buffer, (11Z)-eicosenoic acid, CoA, ATP, and MgCl₂, add acyl-CoA synthetase.

    • Incubate at 37°C for 1-2 hours.

    • Monitor the formation of (11Z)-eicosenoyl-CoA by HPLC.

  • Dehydrogenation:

    • To the reaction mixture containing (11Z)-eicosenoyl-CoA, add FAD and acyl-CoA dehydrogenase.

    • Incubate at 37°C for 30-60 minutes.

  • Hydration:

    • Add enoyl-CoA hydratase to the mixture.

    • Incubate at 37°C for 30-60 minutes.

  • Oxidation:

    • Add NAD+ and 3-hydroxyacyl-CoA dehydrogenase.

    • Incubate at 37°C for 30-60 minutes to yield this compound.

  • Purification:

    • Purify the final product using reverse-phase HPLC on a C18 column.

    • Lyophilize the purified fractions.

Analysis by Mass Spectrometry
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS).

  • Sample Preparation: Dilute the purified this compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Expected Mass: The exact mass of this compound (C₄₁H₇₀N₇O₁₈P₃S) is approximately 1073.37 g/mol . The observed mass-to-charge ratio will depend on the ionization state.

Experimental Workflow Diagram

Experimental_Workflow cluster_1 Synthesis and Purification cluster_2 Analysis start Start: (11Z)-Eicosenoic Acid + CoA activation Acyl-CoA Synthetase + ATP, MgCl2 start->activation dehydrogenation Acyl-CoA Dehydrogenase + FAD activation->dehydrogenation hydration Enoyl-CoA Hydratase dehydrogenation->hydration oxidation 3-Hydroxyacyl-CoA Dehydrogenase + NAD+ hydration->oxidation product Crude this compound oxidation->product hplc HPLC Purification (C18 Column) product->hplc pure_product Pure this compound hplc->pure_product lcms LC-MS Analysis pure_product->lcms nmr NMR Spectroscopy pure_product->nmr data_analysis Data Interpretation and Structure Confirmation lcms->data_analysis nmr->data_analysis

Caption: A workflow for the synthesis and analysis of acyl-CoAs.

Conclusion

This compound is a critical, albeit transient, intermediate in the catabolism of (11Z)-eicosenoic acid. While its specific discovery is not a landmark event, its existence and role are firmly established within the well-understood framework of fatty acid beta-oxidation. The study of such intermediates is essential for a complete understanding of lipid metabolism and can inform research in metabolic diseases and drug development. The provided methodologies and data serve as a valuable resource for researchers in these fields.

References

Unraveling the Role of (11Z)-3-Oxoicosa-11-enoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological role of (11Z)-3-oxoicosa-11-enoyl-CoA, a key intermediate in the metabolic cascade of long-chain unsaturated fatty acids. Drawing upon established principles of fatty acid β-oxidation and the known functions of associated enzymes, this document elucidates the predicted metabolic pathway, enzymatic transformations, and potential regulatory touchpoints involving this specific acyl-CoA thioester. Detailed experimental protocols are provided to facilitate further investigation into this and related metabolic pathways.

Introduction: The Landscape of Fatty Acid Oxidation

Fatty acid oxidation is a fundamental metabolic process responsible for energy production from lipids. This intricate process occurs primarily within the mitochondria and peroxisomes and involves a cyclical series of enzymatic reactions that systematically shorten the fatty acyl-CoA chain, releasing acetyl-CoA in each cycle.[1] While the oxidation of saturated fatty acids follows a canonical pathway, the metabolism of unsaturated fatty acids necessitates the involvement of auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation enzymes.[2]

This compound is a predicted intermediate in the β-oxidation of gondoic acid ((11Z)-eicosenoic acid), a 20-carbon monounsaturated omega-9 fatty acid found in various plant oils and nuts.[3][4] Understanding the metabolism of gondoic acid and its intermediates is crucial for a comprehensive picture of lipid homeostasis and may have implications for metabolic disorders.

Predicted Metabolic Pathway of Gondoic Acid

The degradation of gondoic acid is hypothesized to proceed through the peroxisomal and/or mitochondrial β-oxidation pathways. Due to its very-long-chain nature, initial rounds of oxidation are likely to occur in the peroxisomes.[5][6] The pathway involves the core enzymes of β-oxidation along with the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase.

Logical Flow of Gondoic Acid Beta-Oxidation

gondoic_acid_beta_oxidation cluster_peroxisome Peroxisome / Mitochondria gondoic_acid Gondoic Acid (20:1Δ11c) gondoyl_coa Gondoyl-CoA (20:1Δ11c-CoA) gondoic_acid->gondoyl_coa Acyl-CoA Synthetase beta_ox_1 4 Cycles of β-Oxidation gondoyl_coa->beta_ox_1 dodecenoyl_coa (3Z)-dodec-3-enoyl-CoA (12:1Δ3c-CoA) beta_ox_1->dodecenoyl_coa isomerase Δ³,Δ²-Enoyl-CoA Isomerase dodecenoyl_coa->isomerase enoyl_coa (2E)-dodec-2-enoyl-CoA (12:1Δ2t-CoA) isomerase->enoyl_coa beta_ox_2 Further β-Oxidation (5 cycles) enoyl_coa->beta_ox_2 acetyl_coa 10 Acetyl-CoA beta_ox_2->acetyl_coa

Caption: Predicted pathway of gondoic acid β-oxidation.

Formation of this compound

The generation of this compound occurs during the initial cycles of β-oxidation of gondoyl-CoA. The process involves the first three steps of the β-oxidation spiral:

  • Dehydrogenation: Gondoyl-CoA is first dehydrogenated by an acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons (C2 and C3) to form (2E, 11Z)-icosa-2,11-dienoyl-CoA.

  • Hydration: The resulting trans-Δ²-enoyl-CoA is then hydrated by enoyl-CoA hydratase to yield L-3-hydroxy-(11Z)-icosa-11-enoyl-CoA.[7][8]

  • Dehydrogenation: Finally, L-3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the hydroxyl group at the β-carbon to a keto group, forming This compound .[9]

Formation of this compound

formation_pathway gondoyl_coa Gondoyl-CoA (20:1Δ11c-CoA) dienoyl_coa (2E, 11Z)-Icosa-2,11-dienoyl-CoA gondoyl_coa->dienoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxy-(11Z)-icosa-11-enoyl-CoA dienoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa L-3-Hydroxyacyl-CoA Dehydrogenase hadh_assay_workflow prep_reagents Prepare Reaction Mixture (Buffer, NAD+, CoA) add_enzyme Add Enzyme Sample Incubate 5 min at 37°C prep_reagents->add_enzyme add_substrate Add Substrate (L-3-hydroxy-(11Z)-icosa-11-enoyl-CoA) add_enzyme->add_substrate measure_abs Monitor Absorbance at 340 nm add_substrate->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity lc_ms_workflow sample_prep Sample Preparation (Extraction, Drying, Reconstitution) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

References

(11Z)-3-oxoicosa-11-enoyl-CoA CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical information for (11Z)-3-oxoicosa-11-enoyl-CoA. Due to the limited specific data available for this particular molecule, this document also includes generalized experimental protocols for the analysis of long-chain fatty acyl-CoAs and a schematic of the metabolic pathway for 3-oxoacyl-CoAs. This guide is intended to serve as a foundational resource for researchers interested in the broader class of 3-oxoacyl-CoA molecules.

Chemical Identity and Properties

A specific CAS number for this compound has not been identified in common chemical databases. However, based on its structure and data from similar compounds, the following chemical properties can be determined.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Molecular Formula C41H70N7O18P3SMedChemExpress[1], PubChemLite[2]
Molecular Weight 1074.02 g/mol MedChemExpress[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z)-3-oxoicosa-11-enethioateAdapted from PubChem[2]
Synonyms (11Z)-3-Ketoicosa-11-enoyl-CoAMedChemExpress[1]

General Experimental Protocols: Analysis of Long-Chain Acyl-CoAs

Given the absence of specific experimental data for this compound, this section outlines a general and robust methodology for the extraction, purification, and analysis of long-chain acyl-CoAs from tissue samples. This protocol is adapted from established methods in the field.[3][4]

Extraction and Solid-Phase Purification
  • Homogenization: Homogenize tissue samples in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and homogenize again.

  • Acetonitrile Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elution: Elute the bound acyl-CoAs from the column using 2-propanol.

HPLC Analysis
  • Sample Preparation: Concentrate the eluent from the purification step.

  • Chromatography: Load the concentrated sample onto a C-18 column.

  • Elution Gradient: Elute the acyl-CoAs using a binary gradient system:

    • Solvent A: KH2PO4 (75 mM, pH 4.9)

    • Solvent B: Acetonitrile containing 600 mM glacial acetic acid

  • Flow Rate: Use an initial flow rate of 0.25 to 0.5 ml/min, depending on the tissue type.

  • Detection: Monitor the HPLC eluent at 260 nm.

This method has been shown to yield high recovery (70-80%) and reproducible separation of common unsaturated and saturated acyl-CoAs.[3]

Metabolic Pathway Context

This compound is a 3-oxo-fatty acyl-CoA, a class of molecules that are key intermediates in fatty acid metabolism.[1] Specifically, 3-oxoacyl-CoAs are involved in both fatty acid synthesis (elongation) and degradation (beta-oxidation). The following diagram illustrates the general metabolic fate of a 3-oxoacyl-CoA in the context of mitochondrial beta-oxidation.

fatty_acid_beta_oxidation Acyl_CoA Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound (a 3-Oxoacyl-CoA) Hydroxyacyl_CoA->Oxoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Thiolysis Thiolysis Oxoacyl_CoA->Thiolysis Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolysis->Shorter_Acyl_CoA

Caption: General pathway of mitochondrial beta-oxidation of a fatty acyl-CoA.

Conclusion

References

An In-depth Technical Guide on the Putative Biosynthesis and Analysis of (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific documented natural sources or quantitative abundance data for (11Z)-3-oxoicosa-11-enoyl-CoA. This technical guide, therefore, focuses on its putative biosynthetic pathway as an intermediate in fatty acid metabolism and provides a comprehensive overview of the state-of-the-art methodologies for the analysis of long-chain fatty acyl-CoAs, which are directly applicable to the study of the target molecule.

Putative Biosynthesis of this compound

This compound is a presumed intermediate in the elongation of unsaturated fatty acids. Based on established metabolic pathways, its formation likely involves the condensation of a shorter acyl-CoA with malonyl-CoA. Specifically, the synthesis is proposed to start from cis-octadec-9-enoyl-CoA, a common unsaturated fatty acid.

The key enzymatic step is catalyzed by a 3-oxoacyl-CoA synthase, which facilitates the addition of a two-carbon unit from malonyl-CoA to the acyl-CoA chain. This reaction is a fundamental part of fatty acid elongation systems found in various organisms.

Putative Biosynthesis of this compound cluster_elongation Fatty Acid Elongation Malonyl_CoA Malonyl-CoA Synthase 3-oxoacyl-CoA synthase Malonyl_CoA->Synthase cis_Octadec_9_enoyl_CoA cis-Octadec-9-enoyl-CoA cis_Octadec_9_enoyl_CoA->Synthase Target_Molecule This compound Synthase->Target_Molecule CoA CoA Synthase->CoA CO2 CO₂ Synthase->CO2

Caption: Putative biosynthetic pathway of this compound.

Data Presentation

As noted, no quantitative data for the natural abundance of this compound could be retrieved from the scientific literature. However, the following table structure is provided as a template for researchers to populate as data becomes available.

Biological Source (Organism)Tissue/Cell TypeConditionMethod of QuantificationConcentration (e.g., pmol/mg protein)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The analysis of long-chain acyl-CoAs like this compound is challenging due to their low abundance and susceptibility to degradation. The following protocols are generalized from established methods for acyl-CoA analysis and can be adapted for the target molecule.

Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is adapted from methods described for the extraction of acyl-CoAs from plant and animal tissues.[1][2]

Materials:

  • Frozen tissue sample

  • 100 mM KH₂PO₄ buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724)

  • Saturated (NH₄)₂SO₄

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue and homogenize it in 2 mL of 100 mM KH₂PO₄ buffer containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).

  • Add 2.0 mL of 2-propanol and re-homogenize.

  • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes.

  • Collect the upper phase containing the acyl-CoAs.

  • Dilute the upper phase with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9) for subsequent solid-phase extraction.

Acyl-CoA Extraction Workflow cluster_workflow Extraction Protocol Start Frozen Tissue Sample Homogenize1 Homogenize in Buffer + Internal Standard Start->Homogenize1 Add_Solvents Add 2-propanol, (NH₄)₂SO₄, Acetonitrile Homogenize1->Add_Solvents Vortex Vortex for 5 min Add_Solvents->Vortex Centrifuge Centrifuge at 1,900 x g Vortex->Centrifuge Collect_Supernatant Collect Upper Phase (contains acyl-CoAs) Centrifuge->Collect_Supernatant Dilute Dilute with Buffer Collect_Supernatant->Dilute End Ready for SPE Dilute->End

Caption: General workflow for the extraction of acyl-CoAs from tissues.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying individual acyl-CoA species.[2][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the purified acyl-CoA extract onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of solvents such as buffered methanol (B129727) or acetonitrile in water.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect specific parent-daughter ion transitions for the target acyl-CoA and the internal standard. For many acyl-CoAs, a neutral loss scan of m/z 507 can be used for identification.[3]

  • Quantification:

    • Construct a calibration curve using standards of the acyl-CoA of interest or a closely related compound.

    • Calculate the concentration of the target analyte in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

LC-MS/MS Analysis Workflow cluster_lcms LC-MS/MS Quantification Sample Purified Acyl-CoA Extract HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Detection (MRM) CID->MS2 Data_Analysis Data Analysis & Quantification MS2->Data_Analysis

Caption: Workflow for the quantification of acyl-CoAs using LC-MS/MS.

Fluorimetric Assay for Total Fatty Acyl-CoAs

For a more high-throughput, albeit less specific, measurement of total fatty acyl-CoA levels, a fluorimetric assay can be employed.[4]

Principle: This assay uses a combination of enzymes that react with fatty acyl-CoAs to produce a fluorescent product. The fluorescence intensity is directly proportional to the total concentration of fatty acyl-CoAs in the sample.

General Procedure:

  • Prepare cell or tissue lysates, ensuring to avoid reagents that interfere with the assay (e.g., SH-containing reagents, EDTA).

  • In a 96-well plate, combine the sample with the assay buffer, enzyme mix, and dye reagent according to the manufacturer's instructions.

  • Incubate at room temperature for the specified time (e.g., 40 minutes).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex/em = 530/585 nm).

  • Quantify the total fatty acyl-CoA concentration by comparing the sample's fluorescence to a standard curve.

Conclusion

While direct evidence for the natural sources of this compound is currently lacking in the public domain, its chemical structure strongly suggests its role as an intermediate in fatty acid metabolism. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the presence and quantify the abundance of this and other long-chain acyl-CoAs in various biological systems. The application of these advanced analytical techniques will be crucial in elucidating the specific pathways and biological contexts in which this compound participates.

References

(11Z)-3-Oxoicosa-11-enoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of (11Z)-3-oxoicosa-11-enoyl-CoA within the peroxisomal beta-oxidation pathway. Peroxisomal beta-oxidation is a critical metabolic process for the degradation of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain polyunsaturated fatty acids. The metabolism of monounsaturated fatty acids with a double bond at an odd-numbered carbon, such as the precursor to this compound, requires the concerted action of core beta-oxidation enzymes and specific auxiliary enzymes. This document details the enzymatic steps involved, presents available quantitative data on enzyme abundance, outlines relevant experimental protocols for studying this pathway, and provides visual representations of the metabolic and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating lipid metabolism, peroxisomal disorders, and for professionals in drug development targeting metabolic pathways.

Introduction to Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic pathways, including the catabolism of a diverse range of fatty acids that are not readily oxidized in mitochondria.[1][2] These include very long-chain fatty acids (VLCFAs, ≥ C22), 2-methyl-branched fatty acids, and the bile acid intermediates di- and trihydroxycoprostanic acids.[3] While both mitochondria and peroxisomes perform beta-oxidation, the enzymatic machinery and initial dehydrogenation step differ.[2] In peroxisomes, the first step is catalyzed by a FAD-dependent acyl-CoA oxidase that produces H₂O₂.[1]

The beta-oxidation of unsaturated fatty acids in peroxisomes presents additional challenges due to the presence of double bonds that are not in the correct position or configuration for the standard beta-oxidation enzymes to act upon. This necessitates the involvement of auxiliary enzymes to modify the structure of the acyl-CoA intermediates.[4] For monounsaturated fatty acids with a double bond at an odd-numbered carbon, such as a C20:1(11Z) fatty acid, the key auxiliary enzyme is Δ³,Δ²-enoyl-CoA isomerase.[5]

The Metabolic Pathway of this compound

This compound is an intermediate in the peroxisomal beta-oxidation of a 20-carbon monounsaturated fatty acid with a cis double bond at the 11th position. The initial fatty acid, (11Z)-eicosenoic acid, is first activated to (11Z)-eicosenoyl-CoA in the cytoplasm or on the peroxisomal membrane. After transport into the peroxisomal matrix, it undergoes cycles of beta-oxidation.

The metabolic cascade leading to and processing this compound is as follows:

  • Initial Beta-Oxidation Cycles: (11Z)-Eicosenoyl-CoA (C20:1Δ¹¹) undergoes four cycles of peroxisomal beta-oxidation. Each cycle consists of four enzymatic reactions:

    • Dehydrogenation by Acyl-CoA Oxidase (ACOX) to produce (2E, 11Z)-icosa-2,11-dienoyl-CoA.

    • Hydration by the multifunctional enzyme (MFE) to yield (3S)-hydroxy-(11Z)-icosa-11-enoyl-CoA.

    • Dehydrogenation by MFE to form 3-oxo-(11Z)-icosa-11-enoyl-CoA.

    • Thiolytic cleavage by 3-ketoacyl-CoA thiolase, releasing acetyl-CoA and a chain-shortened acyl-CoA.

  • Formation of a Problematic Intermediate: After four cycles of beta-oxidation, the original C20:1Δ¹¹ is shortened by eight carbons, resulting in (3Z)-dodecenoyl-CoA (C12:1Δ³). This intermediate cannot be directly processed by the next enzyme in the beta-oxidation spiral, enoyl-CoA hydratase, which requires a trans-Δ² double bond.

  • Isomerization Step: This is the critical step for continuing the beta-oxidation of this unsaturated fatty acid. The enzyme Δ³,Δ²-enoyl-CoA isomerase (ECI) catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, forming (2E)-dodecenoyl-CoA.[5][6] This product is a standard substrate for the subsequent steps of beta-oxidation.

  • Completion of Beta-Oxidation: (2E)-dodecenoyl-CoA then re-enters the peroxisomal beta-oxidation spiral and is further degraded into acetyl-CoA molecules.

The compound of interest, This compound , is an intermediate formed during the first cycle of beta-oxidation of (11Z)-eicosenoyl-CoA. Its direct metabolic fate is thiolytic cleavage by 3-ketoacyl-CoA thiolase.

Signaling Pathway Diagram

Peroxisomal_Beta_Oxidation_of_11Z_Eicosenoyl_CoA cluster_cytoplasm Cytoplasm/Peroxisomal Membrane cluster_peroxisome Peroxisomal Matrix Eicosenoic_acid (11Z)-Eicosenoic Acid (C20:1) Eicosenoyl_CoA (11Z)-Eicosenoyl-CoA Eicosenoic_acid->Eicosenoyl_CoA Acyl-CoA Synthetase Enoyl_CoA (2E, 11Z)-Icosa-2,11-dienoyl-CoA Eicosenoyl_CoA->Enoyl_CoA ACOX Hydroxyacyl_CoA (3S)-Hydroxy-(11Z)-icosa-11-enoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA MFE (Hydratase) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA MFE (Dehydrogenase) C18_1_CoA (9Z)-Octadecenoyl-CoA Oxoacyl_CoA->C18_1_CoA Thiolase Acetyl_CoA_1 Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA_1 Further_Cycles (3Z)-Dodecenoyl-CoA C18_1_CoA->Further_Cycles 4 Cycles of β-Oxidation Isomerized_Product (2E)-Dodecenoyl-CoA Further_Cycles->Isomerized_Product Δ³,Δ²-Enoyl-CoA Isomerase Final_Products Acetyl-CoA Isomerized_Product->Final_Products β-Oxidation

Figure 1: Metabolic pathway of (11Z)-eicosenoyl-CoA in peroxisomes.

Quantitative Data

Quantitative data on the kinetic properties of peroxisomal beta-oxidation enzymes with C20:1 substrates are scarce in the literature. The following tables summarize available data on the abundance of the core enzymes in different organisms and kinetic parameters for related substrates. It is important to note that enzyme kinetics can be highly substrate-specific, and these values should be considered as approximations.

Table 1: Abundance of Peroxisomal Beta-Oxidation Enzymes
ProteinOrganismConditionAbundance (copies per cell)Reference
Acyl-CoA Oxidase (ACOX1/Fox1)S. cerevisiaeOleate-grown~1.3 x 10⁵[7]
Multifunctional Enzyme (MFE/Fox2)S. cerevisiaeOleate-grown~1.5 x 10⁵[7]
3-Ketoacyl-CoA Thiolase (Pot1)S. cerevisiaeOleate-grown~2.9 x 10⁵[7]
Δ³,Δ²-Enoyl-CoA Isomerase (Eci1)S. cerevisiaeOleate-grown~1.1 x 10⁴[7]

Note: Data for mammalian cells is less readily available in absolute quantitative terms.

Table 2: Kinetic Parameters of Peroxisomal Beta-Oxidation Enzymes (with various substrates)
EnzymeOrganismSubstrateKₘ (µM)Vₘₐₓ (U/mg) or kcat (s⁻¹)Reference
Acyl-CoA OxidaseRat LiverPalmitoyl-CoA (C16:0)~5-10Not specified[8]
Acyl-CoA OxidaseRat LiverLauroyl-CoA (C12:0)Not specifiedHigher than C16:0[9]
Multifunctional Enzyme 2 (Hydratase activity)Rat Liver(2E)-Decenoyl-CoANot specifiedNot specified[10]
3-Ketoacyl-CoA Thiolase ARat Liver3-Oxohexadecanoyl-CoA (C16)5.386.8 U/mg[11]
3-Ketoacyl-CoA Thiolase ARat Liver3-Oxododecanoyl-CoA (C12)2.0129.2 U/mg[11]
Δ³,Δ²-Enoyl-CoA IsomeraseS. cerevisiae3-Hexenoyl-CoANot specified1.93 U/mg[12]
Δ³,Δ²-Enoyl-CoA IsomeraseS. cerevisiae3-Decenoyl-CoANot specified4.40 U/mg[12]

Disclaimer: The kinetic data presented are for substrates other than C20:1-CoA derivatives. These values are for illustrative purposes and may not accurately reflect the enzyme kinetics for the specific metabolism of this compound and its precursors. Experimental determination of these parameters is highly recommended.

Experimental Protocols

Isolation of Peroxisomes

A standard method for isolating peroxisomes from tissues (e.g., rat liver) or cultured cells involves differential centrifugation followed by density gradient centrifugation.

Protocol:

  • Homogenization: Mince the tissue or collect cultured cells and homogenize in a buffered isotonic sucrose (B13894) solution (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a pellet enriched in mitochondria and peroxisomes (light mitochondrial fraction).

  • Density Gradient Centrifugation:

    • Resuspend the light mitochondrial pellet and layer it onto a pre-formed density gradient (e.g., Nycodenz or Percoll).

    • Centrifuge at high speed (e.g., 60,000 x g for 1-2 hours).

    • Collect fractions and assay for marker enzymes (e.g., catalase for peroxisomes and cytochrome c oxidase for mitochondria) to identify the peroxisome-enriched fractions.

In Vitro Peroxisomal Beta-Oxidation Assay

This assay measures the overall flux through the peroxisomal beta-oxidation pathway using a radiolabeled substrate.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing isolated peroxisomes, a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]-(11Z)-eicosenoic acid), CoA, ATP, Mg²⁺, NAD⁺, and a carnitine acetyltransferase inhibitor (to prevent mitochondrial oxidation).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid) to precipitate proteins.

  • Separation of Products: Centrifuge to pellet the precipitated protein. The supernatant contains the acid-soluble products (acetyl-CoA and shorter-chain acyl-CoAs).

  • Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting to determine the rate of beta-oxidation.

Analysis of Acyl-CoA Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of specific acyl-CoA esters.[12][13]

Protocol:

  • Extraction of Acyl-CoAs:

    • Quench the enzymatic reaction or cell culture with cold acetonitrile.

    • Extract the acyl-CoAs using a solid-phase extraction (SPE) method.

  • LC Separation:

    • Inject the extracted acyl-CoAs onto a reverse-phase C18 column.

    • Elute with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in positive ion mode.

    • Employ multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each acyl-CoA of interest, including this compound.

    • Quantify the analytes by comparing their peak areas to those of stable isotope-labeled internal standards.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays Start Tissue/Cell Sample Homogenization Homogenization Start->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Density_Gradient Density Gradient Centrifugation Differential_Centrifugation->Density_Gradient Isolated_Peroxisomes Isolated Peroxisomes Density_Gradient->Isolated_Peroxisomes Beta_Oxidation_Assay In Vitro Beta-Oxidation Assay Isolated_Peroxisomes->Beta_Oxidation_Assay LC_MS LC-MS/MS Analysis of Acyl-CoAs Isolated_Peroxisomes->LC_MS Enzyme_Kinetics Enzyme Kinetic Assays Isolated_Peroxisomes->Enzyme_Kinetics

Figure 2: General workflow for the isolation and analysis of peroxisomes.

Conclusion

The metabolism of this compound is an integral part of the peroxisomal beta-oxidation of C20:1 fatty acids. While its direct fate is thiolytic cleavage, the overall pathway for the complete degradation of its precursor relies on the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase. This technical guide has provided a detailed overview of this metabolic process, including the enzymes involved and relevant experimental methodologies. The provided diagrams offer a clear visualization of the metabolic and experimental workflows. Although specific quantitative data for C20:1 substrates remains limited, the information compiled here serves as a robust foundation for researchers and drug development professionals. Further investigation into the enzyme kinetics and in vivo concentrations of the intermediates of C20:1 metabolism will be crucial for a more complete understanding of this pathway and its potential as a therapeutic target.

References

An In-depth Technical Guide to the Enzymatic Synthesis of (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-3-oxoicosa-11-enoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of (11Z)-eicosenoic acid, a 20-carbon monounsaturated fatty acid. Its synthesis is a multi-step enzymatic process essential for energy homeostasis. This technical guide provides a comprehensive overview of the core enzymes involved in this pathway: Δ3,Δ2-enoyl-CoA isomerase, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase. We present a consolidation of available quantitative data, detailed experimental protocols for enzyme purification and activity assays, and a visualization of the pertinent signaling pathways that regulate this metabolic sequence. This document is intended to serve as a valuable resource for researchers investigating fatty acid metabolism and for professionals in drug development targeting metabolic disorders.

Introduction

The catabolism of fatty acids through beta-oxidation is a fundamental source of cellular energy. While the oxidation of saturated fatty acids follows a canonical four-step spiral, the degradation of unsaturated fatty acids, such as (11Z)-eicosenoic acid, necessitates the action of auxiliary enzymes to handle the non-standard configuration and position of the double bonds. The formation of the key intermediate, this compound, marks the commitment of the fatty acyl chain to a round of beta-oxidation. Understanding the enzymes that catalyze its synthesis is paramount for elucidating the intricacies of lipid metabolism and for the development of therapeutic interventions for metabolic diseases.

This guide details the enzymatic machinery responsible for the conversion of (11Z)-eicosenoyl-CoA to this compound, focusing on the structural and functional characteristics of the involved enzymes, their kinetic properties, and the regulatory networks that govern their activity.

The Enzymatic Cascade for this compound Synthesis

The synthesis of this compound from (11Z)-eicosenoyl-CoA proceeds through a series of reactions catalyzed by three key enzymes within the mitochondrial matrix. The initial substrate, (11Z)-eicosenoyl-CoA, undergoes several cycles of beta-oxidation until the cis-double bond at position 11 is encountered at the 3-position, forming (3Z)-dodecenoyl-CoA. At this point, the auxiliary enzymes are required.

Δ3,Δ2-Enoyl-CoA Isomerase (EC 5.3.3.8)

The first committed step in the processing of the cis-double bond is its isomerization. The conventional beta-oxidation machinery can only process trans-double bonds at the 2-position. Δ3,Δ2-Enoyl-CoA isomerase catalyzes the conversion of the cis-Δ3 or trans-Δ3 double bond to a trans-Δ2 double bond, rendering the intermediate a suitable substrate for the subsequent enzyme in the pathway.[1][2]

Reaction: (3Z)-dodecenoyl-CoA ⇌ (2E)-dodecenoyl-CoA

Enoyl-CoA Hydratase (Crotonase) (EC 4.2.1.17)

Following isomerization, enoyl-CoA hydratase catalyzes the stereospecific hydration of the trans-Δ2 double bond of the enoyl-CoA intermediate. This reaction introduces a hydroxyl group at the C3 position, forming an L-3-hydroxyacyl-CoA intermediate.[3][4] The enzyme exhibits broad substrate specificity, acting on fatty acyl-CoAs of varying chain lengths, although the reaction rate tends to decrease with increasing chain length.[3]

Reaction: (2E)-dodecenoyl-CoA + H₂O → L-3-hydroxydodecanoyl-CoA

L-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35)

The final step in the synthesis of the 3-oxo group is the NAD⁺-dependent oxidation of the L-3-hydroxyacyl-CoA intermediate. L-3-hydroxyacyl-CoA dehydrogenase catalyzes this reaction, converting the hydroxyl group at C3 to a keto group, thereby forming the 3-oxoacyl-CoA product.[5][6] This product is then the substrate for the final enzyme of the beta-oxidation spiral, thiolase.

Reaction: L-3-hydroxydodecanoyl-CoA + NAD⁺ ⇌ 3-oxododecanoyl-CoA + NADH + H⁺

Quantitative Data

Table 1: Kinetic Parameters of Enzymes Involved in 3-Oxoacyl-CoA Synthesis

Enzyme Substrate Source Organism Km (µM) Vmax (U/mg) Reference
L-3-Hydroxyacyl-CoA Dehydrogenase L-3-hydroxydecanoyl-CoA Pig heart ~10 Not specified [7]
L-3-Hydroxyacyl-CoA Dehydrogenase L-3-hydroxyhexadecanoyl-CoA Pig heart ~10 Not specified [7]
Enoyl-CoA Hydratase trans-2-decenoyl-CoA Rat liver Not specified High activity [3]

| Enoyl-CoA Hydratase | trans-2-hexadecenoyl-CoA | Rat liver | Not specified | Activity decreases with chain length |[3] |

Note: Data for the specific C20 substrate is not available in the cited literature. The presented data is for long-chain substrates which can be considered as analogs.

Experimental Protocols

Purification of L-3-Hydroxyacyl-CoA Dehydrogenase from Bovine Liver

This protocol is adapted from established methods for dehydrogenase purification.

Materials:

Procedure:

  • Homogenization: Homogenize fresh bovine liver in Buffer A. Centrifuge to obtain a crude extract.

  • Ammonium Sulfate Fractionation: Perform a two-step ammonium sulfate precipitation (e.g., 0-40% and 40-65% saturation). Collect the precipitate from the second step.

  • Dialysis: Dissolve the precipitate in Buffer B and dialyze extensively against the same buffer.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to a CM-Sephadex column equilibrated with Buffer B. Elute with a linear gradient of NaCl (e.g., 0.02 M to 0.2 M) in Buffer B.

  • Gel Filtration Chromatography: Pool the active fractions and concentrate. Apply the concentrated sample to a Sephadex G-50 column equilibrated with Buffer A. Elute with Buffer A.

  • Purity Check: Assess purity at each stage using SDS-PAGE.

Coupled Enzyme Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This assay measures the formation of NADH at 340 nm in a reaction coupled with the subsequent cleavage of the 3-ketoacyl-CoA product by thiolase.[7]

Reagents:

  • 100 mM potassium phosphate buffer, pH 7.3

  • 1 mM L-3-hydroxyacyl-CoA substrate (e.g., L-3-hydroxydecanoyl-CoA)

  • 10 mM NAD⁺

  • 0.1 mM Coenzyme A (CoASH)

  • 10 U/mL 3-ketoacyl-CoA thiolase

  • Enzyme sample (purified or cell lysate)

Procedure:

  • In a quartz cuvette, combine the potassium phosphate buffer, NAD⁺, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the enzyme sample and equilibrate to 37°C.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Spectrophotometric Assay for Enoyl-CoA Hydratase

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of the trans-2-enoyl-CoA substrate.

Reagents:

  • 50 mM Tris-HCl buffer, pH 7.8

  • 0.1 mM trans-2-enoyl-CoA substrate (e.g., trans-2-decenoyl-CoA)

  • Enzyme sample

Procedure:

  • In a UV-transparent cuvette, add the Tris-HCl buffer and the enzyme sample.

  • Equilibrate to 25°C.

  • Initiate the reaction by adding the trans-2-enoyl-CoA substrate.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the activity based on the change in absorbance.

Signaling Pathways and Regulation

The synthesis of this compound is tightly regulated as part of the overall control of fatty acid oxidation. Key signaling pathways respond to the cellular energy status and hormonal signals to modulate the flux through beta-oxidation.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[8][9][10] Under conditions of low energy (high AMP/ATP ratio), AMPK is activated and promotes fatty acid oxidation.[11]

AMPK_Pathway High AMP/ATP ratio High AMP/ATP ratio AMPK AMPK High AMP/ATP ratio->AMPK activates ACC2 Acetyl-CoA Carboxylase 2 AMPK->ACC2 phosphorylates (inactivates) Malonyl-CoA Malonyl-CoA ACC2->Malonyl-CoA synthesizes CPT1 Carnitine Palmitoyltransferase I Malonyl-CoA->CPT1 inhibits Fatty Acyl-CoA\n(in cytosol) Fatty Acyl-CoA (in cytosol) CPT1->Fatty Acyl-CoA\n(in cytosol) Fatty Acyl-CoA\n(in mitochondria) Fatty Acyl-CoA (in mitochondria) Fatty Acyl-CoA\n(in cytosol)->Fatty Acyl-CoA\n(in mitochondria) Beta-oxidation Beta-oxidation Fatty Acyl-CoA\n(in mitochondria)->Beta-oxidation

Caption: AMPK pathway regulating fatty acid oxidation.

PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a major transcriptional regulator of genes involved in lipid metabolism.[12][13][14] Activation of PPARα, typically by fatty acids or their derivatives, leads to the upregulation of genes encoding beta-oxidation enzymes.[15]

PPARa_Pathway Fatty Acids\n(Ligands) Fatty Acids (Ligands) PPARa PPARα Fatty Acids\n(Ligands)->PPARa activate RXR RXR PPARa->RXR heterodimerizes with PPRE Peroxisome Proliferator Response Element RXR->PPRE bind to TargetGenes Target Genes (e.g., CPT1, LCAD, MCAD) PPRE->TargetGenes activates transcription of BetaOxidationEnzymes Increased Beta-Oxidation Enzymes TargetGenes->BetaOxidationEnzymes

Caption: PPARα regulation of beta-oxidation gene expression.

SREBP-1c Signaling Pathway

Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that promotes the synthesis of fatty acids and triglycerides.[16][17][18] Insulin signaling activates SREBP-1c, leading to increased lipogenesis. Conversely, conditions that favor fatty acid oxidation, such as fasting, lead to decreased SREBP-1c activity.[19]

SREBP1c_Pathway Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K_Akt PI3K/Akt Pathway InsulinReceptor->PI3K_Akt activates SREBP1c_precursor SREBP-1c precursor (in ER) PI3K_Akt->SREBP1c_precursor promotes processing of SREBP1c_active Active SREBP-1c (in Nucleus) SREBP1c_precursor->SREBP1c_active LipogenicGenes Lipogenic Genes (e.g., ACC, FAS) SREBP1c_active->LipogenicGenes activates transcription of FattyAcidSynthesis Increased Fatty Acid Synthesis LipogenicGenes->FattyAcidSynthesis

Caption: SREBP-1c pathway promoting fatty acid synthesis.

Experimental Workflows

Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Activity Assay Homogenization Homogenization AmmoniumSulfate AmmoniumSulfate Homogenization->AmmoniumSulfate Fractionation Dialysis Dialysis AmmoniumSulfate->Dialysis Chromatography Chromatography Dialysis->Chromatography Ion-Exchange & Gel Filtration PurityCheck PurityCheck Chromatography->PurityCheck SDS-PAGE AssaySetup Prepare Assay Mix PurityCheck->AssaySetup Purified Enzyme Reaction Initiate Reaction AssaySetup->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Analysis Calculate Activity Measurement->Analysis

Caption: General workflow for enzyme purification and characterization.

Conclusion

The synthesis of this compound is a pivotal point in the beta-oxidation of long-chain monounsaturated fatty acids. The coordinated action of Δ3,Δ2-enoyl-CoA isomerase, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase ensures the efficient catabolism of these important energy sources. The regulation of this pathway through intricate signaling networks involving AMPK, PPARα, and SREBP-1c highlights the sophisticated cellular control over lipid metabolism. The experimental protocols and data presented in this guide provide a solid foundation for further research into the roles of these enzymes in health and disease, and for the development of novel therapeutic strategies targeting fatty acid oxidation.

References

An In-depth Technical Guide on (11Z)-3-oxoicosa-11-enoyl-CoA and its Relation to Icosaenoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (11Z)-3-oxoicosa-11-enoyl-CoA and its metabolic relationship with icosaenoic acids. The document elucidates the distinct metabolic pathways these molecules are involved in, with a primary focus on the beta-oxidation of (11Z)-eicosenoic acid (gondoic acid) and the putative biosynthetic pathway of this compound. Detailed experimental protocols for the key enzymes in fatty acid metabolism are provided, alongside a quantitative summary of available data. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the biochemical processes.

Introduction

Icosaenoic acids, a group of 20-carbon fatty acids, play significant roles in various physiological processes. Their metabolism is crucial for energy homeostasis and the production of signaling molecules. This compound is a specific thioester of an icosaenoic acid, and understanding its metabolic context is vital for researchers in lipid biochemistry and drug development. This guide aims to clarify the metabolic fate of icosaenoic acids, particularly (11Z)-eicosenoic acid, and to delineate the distinct pathway in which this compound is likely involved.

The Metabolic Fate of (11Z)-Eicosenoic Acid: Beta-Oxidation

(11Z)-eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid. Its degradation occurs through the mitochondrial beta-oxidation pathway. However, due to the presence of a cis double bond at an odd-numbered carbon, auxiliary enzymes are required for its complete catabolism.

The initial steps of beta-oxidation proceed as with saturated fatty acids for four cycles. Each cycle consists of four reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ2-enoyl-CoA.

  • Hydration by enoyl-CoA hydratase, forming an L-3-hydroxyacyl-CoA.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, forming a 3-ketoacyl-CoA.

  • Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons.

After four cycles, (11Z)-eicosenoyl-CoA (20:1Δ11) is converted to (3Z)-dodecenoyl-CoA (12:1Δ3). The cis-Δ3 double bond of this intermediate is not a substrate for acyl-CoA dehydrogenase. At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, forming trans-Δ2-dodecenoyl-CoA. This product can then re-enter the main beta-oxidation spiral, undergoing further cycles until it is completely oxidized to acetyl-CoA.

It is important to note that This compound is not an intermediate in the beta-oxidation of (11Z)-eicosenoic acid. The 3-oxoacyl-CoA intermediates in this pathway would have a saturated acyl chain leading up to the point of isomerization.

Signaling Pathway of (11Z)-Eicosenoic Acid Beta-Oxidation

beta_oxidation_gondoic_acid cluster_activation Cytosol cluster_mitochondrion Mitochondrial Matrix Gondoic_Acid (11Z)-Eicosenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Gondoic_Acid->Acyl_CoA_Synthetase Gondoyl_CoA (11Z)-Eicosenoyl-CoA Acyl_CoA_Synthetase->Gondoyl_CoA Beta_Oxidation_Cycles 4x Beta-Oxidation (Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase) Gondoyl_CoA->Beta_Oxidation_Cycles cis_Dodecenoyl_CoA (3Z)-Dodecenoyl-CoA Beta_Oxidation_Cycles->cis_Dodecenoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_Dodecenoyl_CoA->Isomerase trans_Dodecenoyl_CoA (2E)-Dodecenoyl-CoA Isomerase->trans_Dodecenoyl_CoA Further_Beta_Oxidation Further Beta-Oxidation Cycles trans_Dodecenoyl_CoA->Further_Beta_Oxidation Acetyl_CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA

Caption: Beta-oxidation pathway of (11Z)-Eicosenoic Acid.

The Putative Biosynthetic Pathway of this compound

Based on available metabolic pathway databases, this compound is likely an intermediate in fatty acid synthesis or elongation rather than degradation. The ModelSEED database suggests two key reactions involving this molecule:

  • A synthase reaction: The condensation of malonyl-CoA with cis-octadec-9-enoyl-CoA (oleoyl-CoA) could form this compound. This reaction would be catalyzed by a β-ketoacyl-CoA synthase .

  • A dehydrogenase reaction: The reduction of this compound to (11Z)-3-hydroxyicosa-11-enoyl-CoA, catalyzed by a 3-oxoacyl-CoA reductase .

This suggests that this compound is part of a pathway for the elongation of oleic acid.

Logical Relationship in the Biosynthesis of this compound

biosynthesis_pathway Malonyl_CoA Malonyl-CoA Synthase β-Ketoacyl-CoA Synthase Malonyl_CoA->Synthase Oleoyl_CoA (9Z)-Octadecenoyl-CoA (Oleoyl-CoA) Oleoyl_CoA->Synthase Target_Molecule This compound Synthase->Target_Molecule Reductase 3-Oxoacyl-CoA Reductase Target_Molecule->Reductase Hydroxy_Intermediate (11Z)-3-Hydroxyicosa-11-enoyl-CoA Reductase->Hydroxy_Intermediate Further_Elongation Further Elongation Steps Hydroxy_Intermediate->Further_Elongation

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Quantitative kinetic data for the enzymes of beta-oxidation with 20-carbon monounsaturated substrates are not extensively available. The following table summarizes general kinetic parameters for key enzymes with various fatty acyl-CoA substrates. Researchers should note that substrate specificity can vary significantly with acyl chain length and the position of the double bond.

EnzymeSubstrate(s)Km (µM)Vmax (µmol/min/mg)Organism/Tissue
Acyl-CoA Dehydrogenase (Medium-Chain)Octanoyl-CoA2.5 - 105 - 15Rat Liver
Enoyl-CoA HydrataseCrotonyl-CoA (C4)20 - 100200 - 400Bovine Liver
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoA5 - 5050 - 150Pig Heart
β-Ketothiolase3-Oxooctanoyl-CoA1 - 1010 - 50Rat Liver
Δ³,Δ²-Enoyl-CoA Isomerase3-cis-Dodecenoyl-CoA3.2-Bovine Liver

Note: The provided values are approximate ranges from various studies and should be considered as a general reference. Specific experimental conditions will affect these parameters.

Experimental Protocols

Assay for Enoyl-CoA Hydratase Activity

Principle: The hydration of the double bond in an enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond.

Materials:

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • (2E)-Icosenoyl-CoA (or other suitable enoyl-CoA substrate) solution (1 mM in water)

  • Purified or partially purified enoyl-CoA hydratase enzyme preparation

  • Bovine Serum Albumin (BSA) solution (10 mg/mL)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL of 100 mM potassium phosphate buffer, pH 7.4

    • 10 µL of 10 mg/mL BSA

    • 10 µL of 1 mM (2E)-Icosenoyl-CoA substrate

  • Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding 100 µL of the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 263 nm for 5-10 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient for the enoyl-CoA substrate (ε₂₆₃ ≈ 6,700 M⁻¹cm⁻¹).

Workflow Diagram:

enoyl_coa_hydratase_assay Prepare_Mixture Prepare Reaction Mixture (Buffer, BSA, Substrate) Equilibrate Equilibrate at Assay Temperature Prepare_Mixture->Equilibrate Add_Enzyme Add Enzyme Preparation Equilibrate->Add_Enzyme Monitor_Absorbance Monitor A₂₆₃ Decrease Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Reaction Rate Monitor_Absorbance->Calculate_Rate

Caption: Workflow for the Enoyl-CoA Hydratase activity assay.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

Principle: The oxidation of a 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Tris-HCl buffer (100 mM, pH 9.0)

  • NAD⁺ solution (10 mM in water)

  • (3S)-3-Hydroxyicosanoyl-CoA (or other suitable 3-hydroxyacyl-CoA substrate) solution (1 mM in water)

  • Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase enzyme preparation

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Tris-HCl buffer, pH 9.0

    • 50 µL of 10 mM NAD⁺ solution

    • 50 µL of 1 mM (3S)-3-Hydroxyicosanoyl-CoA substrate

  • Equilibrate the mixture to the assay temperature.

  • Initiate the reaction by adding 20 µL of the enzyme preparation.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

Workflow Diagram:

hadh_assay Prepare_Mixture Prepare Reaction Mixture (Buffer, NAD⁺, Substrate) Equilibrate Equilibrate at Assay Temperature Prepare_Mixture->Equilibrate Add_Enzyme Add Enzyme Preparation Equilibrate->Add_Enzyme Monitor_Absorbance Monitor A₃₄₀ Increase Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Rate of NADH Formation Monitor_Absorbance->Calculate_Rate isomerase_purification Homogenization Homogenization of Source Material Centrifugation Centrifugation to get Crude Extract Homogenization->Centrifugation Ammonium_Sulfate Ammonium Sulfate Precipitation Centrifugation->Ammonium_Sulfate HIC Hydrophobic Interaction Chromatography Ammonium_Sulfate->HIC IEC Ion Exchange Chromatography HIC->IEC Final_Chromatography Affinity/Hydroxylapatite Chromatography IEC->Final_Chromatography Purity_Check SDS-PAGE Analysis Final_Chromatography->Purity_Check

An In-depth Technical Guide on the Putative Function of (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a preliminary study based on established principles of fatty acid metabolism. As of the date of this publication, direct experimental data on the specific functions and metabolic pathways of (11Z)-3-oxoicosa-11-enoyl-CoA is limited in publicly available scientific literature. The information presented herein is extrapolated from studies on analogous long-chain unsaturated fatty acyl-CoAs and should be considered a theoretical framework for guiding future research.

Introduction

This compound is a long-chain, monounsaturated fatty acyl-coenzyme A molecule with a 20-carbon backbone. Its structure, featuring a ketone group at the beta-carbon (C3) and a cis-double bond at the C11 position, suggests its involvement as an intermediate in the metabolic pathway of fatty acid beta-oxidation.[1][2] This guide aims to provide a comprehensive overview of the putative function of this compound, detailing its likely role in cellular metabolism, proposing experimental protocols to investigate its function, and presenting hypothetical signaling and metabolic pathways.

Putative Metabolic Role in Beta-Oxidation

Fatty acid beta-oxidation is a multi-step mitochondrial and peroxisomal process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, FADH2, and NADH, which are subsequently used for ATP production.[3] Given its 3-oxo (or beta-keto) structure, this compound is hypothesized to be a substrate for the final step in a cycle of beta-oxidation, catalyzed by a 3-ketoacyl-CoA thiolase.[4][5]

The presence of the cis-double bond at an odd-numbered carbon position (C11) indicates that its precursor, (11Z)-eicosenoyl-CoA, would require the action of an isomerase to be fully oxidized. However, as a 3-oxo intermediate, the double bond's position is several carbons away from the reactive site of beta-oxidation, suggesting it may not directly interfere with the initial cycles of degradation until it is closer to the carboxyl end of the molecule.

Quantitative Data from Analogous Substrates

Direct quantitative data for this compound is not available. However, we can infer potential kinetic parameters from studies of similar long-chain fatty acyl-CoAs with 3-ketoacyl-CoA thiolases. The following table summarizes representative data for these enzymes with various substrates.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source OrganismReference
Mitochondrial Thiolase (T1)3-oxopalmitoyl-CoA (C16)5 - 2050 - 100Rat Liver(Hypothetical)
Peroxisomal Thiolase (T2)3-oxostearoyl-CoA (C18)10 - 3030 - 70Human(Hypothetical)
Mitochondrial Thiolase (T1)3-oxomyristoyl-CoA (C14)2 - 1560 - 120Mouse Heart(Hypothetical)
Peroxisomal Thiolase (T2)3-oxolauroyl-CoA (C12)15 - 4020 - 50S. cerevisiae(Hypothetical)

Note: The data in this table is hypothetical and intended to provide a general range of expected values for kinetic studies of this compound. Actual values must be determined experimentally.

Experimental Protocols

To elucidate the function of this compound, a series of in vitro and cell-based assays can be employed.

In Vitro 3-Ketoacyl-CoA Thiolase Activity Assay

This assay determines if this compound is a substrate for purified 3-ketoacyl-CoA thiolase and measures the kinetic parameters of the reaction.

Principle: The thiolytic cleavage of the 3-ketoacyl-CoA by a thiolase in the presence of Coenzyme A results in the formation of a shortened acyl-CoA and acetyl-CoA. The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance of the 3-ketoacyl-CoA substrate.

Materials:

  • Purified recombinant 3-ketoacyl-CoA thiolase (mitochondrial or peroxisomal isoforms).

  • This compound (substrate).

  • Coenzyme A (CoA).

  • Tris-HCl buffer (pH 8.0).

  • Spectrophotometer capable of reading in the UV range.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and a known concentration of CoA.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase.

  • Immediately monitor the decrease in absorbance at a wavelength specific for the enolate form of the 3-ketoacyl-CoA (typically around 303-310 nm).

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine Km and Vmax by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

Cell-Based Fatty Acid Oxidation Assay

This assay investigates the metabolism of a precursor fatty acid, (11Z)-eicosenoic acid, in intact cells to see if it is converted to intermediates of beta-oxidation.

Principle: Cells are incubated with a radiolabeled fatty acid. The rate of beta-oxidation is determined by measuring the amount of radiolabeled acid-soluble metabolites (ASMs) produced.[6][7]

Materials:

  • Cultured cells with active fatty acid metabolism (e.g., hepatocytes, myotubes).[8][9]

  • [1-14C]-(11Z)-eicosenoic acid (radiolabeled precursor).

  • Cell culture medium.

  • Bovine serum albumin (BSA), fatty acid-free.

  • Perchloric acid.

  • Scintillation counter and fluid.

Procedure:

  • Culture cells to the desired confluency in appropriate multi-well plates.

  • Prepare the radiolabeled substrate by complexing [1-14C]-(11Z)-eicosenoic acid with BSA in the culture medium.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add the medium containing the radiolabeled substrate to the cells.

  • Incubate for a defined period (e.g., 1-3 hours) at 37°C.

  • Stop the reaction by adding cold perchloric acid to precipitate macromolecules.

  • Centrifuge the samples to pellet the precipitate.

  • Transfer the supernatant (containing the ASMs) to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Normalize the results to the total protein content of the cells.

Visualizations

Hypothetical Beta-Oxidation Pathway

The following diagram illustrates the putative final step of a beta-oxidation cycle involving this compound.

Beta_Oxidation_Step cluster_0 Mitochondrial Matrix / Peroxisome start (11Z)-3-hydroxyicosa-11-enoyl-CoA enzyme1 3-hydroxyacyl-CoA dehydrogenase start->enzyme1 step1 This compound enzyme2 3-ketoacyl-CoA thiolase step1->enzyme2 end Octadeca-9-enoyl-CoA + Acetyl-CoA enzyme1->step1 nadh NADH + H+ enzyme1->nadh enzyme2->end nad NAD+ nad->enzyme1 coa Coenzyme A coa->enzyme2

Caption: Putative final step of a beta-oxidation cycle.

Experimental Workflow for Thiolase Assay

This diagram outlines the logical flow of the in vitro 3-ketoacyl-CoA thiolase activity assay.

Thiolase_Assay_Workflow cluster_workflow In Vitro Thiolase Assay Workflow prep_reagents Prepare Reaction Mixture (Buffer, CoA) add_substrate Add this compound prep_reagents->add_substrate start_reaction Initiate with Purified Thiolase add_substrate->start_reaction measure_absorbance Monitor Absorbance Decrease (Spectrophotometry) start_reaction->measure_absorbance calculate_velocity Calculate Initial Velocity measure_absorbance->calculate_velocity determine_kinetics Determine Km and Vmax calculate_velocity->determine_kinetics

Caption: Workflow for 3-ketoacyl-CoA thiolase assay.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound strongly implicates it as an intermediate in the beta-oxidation of (11Z)-eicosenoic acid. The experimental protocols and hypothetical pathways presented in this guide provide a solid foundation for initiating research into the precise function of this molecule. Future studies should focus on the synthesis of this compound and its radiolabeled precursors to enable direct testing with purified enzymes and in cell-based and in vivo models. Elucidating the metabolism of this and other long-chain unsaturated fatty acids is crucial for understanding cellular energy homeostasis and may reveal novel targets for therapeutic intervention in metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(11Z)-3-oxoicosa-11-enoyl-CoA is a long-chain monounsaturated 3-oxoacyl-coenzyme A that is an intermediate in the beta-oxidation of (11Z)-eicosenoic acid. The accurate and sensitive detection of this and other acyl-CoA species is crucial for researchers, scientists, and drug development professionals investigating fatty acid metabolism, metabolic disorders, and related cellular signaling pathways. This document provides detailed application notes and experimental protocols for the analytical detection of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the highest sensitivity and specificity for this class of molecules. While validated methods for this specific analyte are not widely published, this guide synthesizes established methodologies for analogous long-chain acyl-CoAs to provide a robust framework for method development and analysis.

I. Analytical Methodologies

The principal analytical technique for the quantification of low-abundance, long-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and selectivity of tandem mass spectrometry (MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice due to its ability to distinguish the target analyte from a complex biological matrix and provide quantitative data with high precision. A typical workflow involves:

  • Extraction of acyl-CoAs from the biological sample.

  • Chromatographic Separation of the target analyte from other acyl-CoAs and matrix components using a reversed-phase HPLC column.

  • Ionization of the analyte, typically using electrospray ionization (ESI) in positive mode.

  • Detection and Quantification using a tandem mass spectrometer set to a specific mass transition for this compound.

Enzymatic assays, while useful for determining total 3-oxoacyl-CoA levels or the activity of related enzymes, lack the specificity to quantify an individual molecular species like this compound.

II. Data Presentation: Quantitative Parameters

The following tables summarize the essential parameters for the LC-MS/MS-based detection of this compound. Note that as this specific molecule is not a commonly available standard, the mass spectrometry parameters are predicted based on its chemical structure and established fragmentation patterns of other long-chain acyl-CoAs. These values should serve as a starting point for method development.

Table 1: Mass Spectrometry Parameters for this compound
ParameterValueDescription
Chemical Formula C41H70N7O18P3S
Molecular Weight 1074.02 g/mol
Ionization Mode Positive Electrospray (ESI+)Provides the best sensitivity for acyl-CoAs.
Precursor Ion (Q1) m/z 1075.0[M+H]+
Product Ion (Q3) m/z 568.0[M+H - 507]+, corresponding to the neutral loss of the phosphoadenosine diphosphate (B83284) moiety.[1][2][3][4]
Collision Energy (CE) 40-50 eV (To be optimized)Starting range for fragmentation of the precursor ion.
Dwell Time 50-100 msTime spent acquiring data for the specific transition.
Table 2: Suggested Liquid Chromatography Parameters
ParameterValueRationale
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Standard for separation of hydrophobic molecules like long-chain acyl-CoAs.[1]
Mobile Phase A 10 mM Ammonium (B1175870) Hydroxide in Water, pH 10.5High pH improves peak shape and retention for acyl-CoAs.[1][2]
Mobile Phase B Acetonitrile (B52724)Organic solvent for gradient elution.[1]
Flow Rate 0.2-0.4 mL/minTypical for analytical LC-MS.
Column Temperature 40-50 °CImproves peak shape and reduces viscosity.
Injection Volume 5-10 µL
Gradient 10-90% B over 15 min (To be optimized)A gradient is necessary to elute a range of acyl-CoAs.
Expected Retention Time 8-12 min (Highly dependent on the system)Longer than shorter-chain acyl-CoAs due to the C20 acyl chain.

III. Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cell lines.[5][6][7]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:3:2, v/v/v)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

  • Microcentrifuge tubes (1.5 mL)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting (Adherent Cells):

    • Aspirate the culture medium from a 10 cm dish of confluent cells.

    • Wash the cell monolayer twice with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold extraction solvent containing the internal standard (e.g., 100 pmol of C17:0-CoA) directly to the plate.

    • Immediately use a cell scraper to scrape the cells into the solvent.

  • Cell Harvesting (Suspension Cells):

    • Pellet cells by centrifugation (500 x g for 5 min at 4°C).

    • Wash the pellet twice with ice-cold PBS.

    • Resuspend the final cell pellet in 1 mL of ice-cold extraction solvent with internal standard.

  • Extraction:

    • Transfer the cell lysate to a 1.5 mL microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Sample Processing:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant completely using a nitrogen evaporator or vacuum concentrator.

    • Reconstitute the dried extract in 50 µL of a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in 10 mM ammonium hydroxide).

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for this compound.

Procedure:

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (e.g., 10% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the reconstituted sample extract.

  • Chromatographic Separation: Run the gradient program as outlined in Table 2. A typical gradient might be:

    • 0-2 min: Hold at 10% B

    • 2-12 min: Ramp to 90% B

    • 12-14 min: Hold at 90% B

    • 14-15 min: Return to 10% B

    • 15-20 min: Re-equilibration at 10% B

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ESI mode.

    • Set up a Multiple Reaction Monitoring (MRM) method using the precursor and product ions from Table 1.

    • Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy to maximize the signal for the target analyte, ideally by infusing a synthesized standard.

  • Data Analysis:

    • Integrate the peak area for the target analyte and the internal standard.

    • Generate a calibration curve by analyzing known concentrations of a synthesized this compound standard with a fixed amount of internal standard.

    • Quantify the amount of this compound in the samples by comparing the analyte/IS peak area ratio to the calibration curve.

IV. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the detection of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Cells or Tissue) harvest Harvesting & Washing sample->harvest extract Extraction with Solvent + Internal Std harvest->extract centrifuge Centrifugation (16,000 x g) extract->centrifuge dry Dry Supernatant centrifuge->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (Reversed-Phase C18) reconstitute->lc ms Tandem MS Detection (MRM Mode) lc->ms data Data Processing & Quantification ms->data

Caption: Workflow for LC-MS/MS analysis of this compound.

Metabolic Pathway: Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of fatty acids. This pathway is fundamental to cellular energy metabolism.[8][9][10][11][12]

G FA_CoA (11Z)-Eicosenoyl-CoA (C20:1-CoA) Enoyl_CoA (2E, 11Z)-2,11-Icosadienoyl-CoA FA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxy-(11Z)-icosa-11-enoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Target This compound Hydroxyacyl_CoA->Target 3-Hydroxyacyl-CoA Dehydrogenase Thiolysis Thiolysis Target->Thiolysis β-Ketothiolase Products Acetyl-CoA + Octadecenoyl-CoA (C18:1-CoA) Thiolysis->Products TCA To TCA Cycle Products->TCA BetaOx_Cycle To further rounds of β-oxidation Products->BetaOx_Cycle

Caption: Position of the target analyte in the beta-oxidation pathway.

V. Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for researchers to develop a sensitive and specific analytical method for this compound. The LC-MS/MS approach is highly recommended, and the provided parameters serve as an excellent starting point for method optimization. Successful quantification of this and other long-chain acyl-CoAs will enable a deeper understanding of their roles in metabolic regulation and disease.

References

Application Note: LC-MS/MS Protocol for the Quantification of (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(11Z)-3-oxoicosa-11-enoyl-CoA is a long-chain fatty acyl-CoA that plays a role in fatty acid metabolism. Accurate quantification of this and related lipid metabolites is crucial for understanding various physiological and pathological processes, including metabolic disorders and signaling pathways. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

This compound is an intermediate in the β-oxidation of fatty acids. This metabolic pathway is intricately linked with cellular signaling, particularly through the peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs).[1] Enoyl-CoA hydratases are key enzymes in this pathway.[2] Dysregulation of this pathway can impact downstream signaling events related to lipid homeostasis and inflammation.

signaling_pathway cluster_peroxisome Peroxisome / Mitochondria cluster_signaling Cellular Signaling LCFA Long-Chain Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase LCFA->AcylCoA_Synthetase LC_AcylCoA Long-Chain Acyl-CoA AcylCoA_Synthetase->LC_AcylCoA BetaOxidation β-Oxidation Cycle LC_AcylCoA->BetaOxidation PPARs PPARs LC_AcylCoA->PPARs activates Target_Metabolite This compound BetaOxidation->Target_Metabolite enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Target_Metabolite->BetaOxidation SREBPs SREBPs AcetylCoA->SREBPs influences Gene_Expression Target Gene Expression (Lipid Metabolism & Homeostasis) PPARs->Gene_Expression SREBPs->Gene_Expression

Caption: Fatty acid β-oxidation and its link to cellular signaling pathways.

Experimental Protocol

This protocol is based on established methods for the quantification of long-chain acyl-CoAs.[3][4][5]

Sample Preparation (Tissue)

Acyl-CoAs are susceptible to degradation, therefore, samples should be processed quickly on ice.[6]

  • Homogenization:

    • Weigh approximately 50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.2).

    • Add an appropriate internal standard (e.g., C17:0-CoA) for normalization.

    • Homogenize the tissue thoroughly using a tissue homogenizer. Keep the sample on ice.

  • Extraction:

    • To the homogenate, add 2 mL of 2-propanol and vortex for 30 seconds.

    • Add 2 mL of acetonitrile (B52724) and vortex for another 30 seconds.

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[6]

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Injection Volume: 5-10 µL.[6]

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • MS System: Triple quadrupole mass spectrometer.[4]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[7]

    • Key Transitions: For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety) is often observed.[8][9] The precursor ion will be the [M+H]+ of this compound.

      • Precursor Ion (Q1): To be determined based on the exact mass of this compound.

      • Product Ion (Q3): Precursor Ion - 507.

      • Collision Energy: To be optimized for the specific instrument and analyte.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample (~50mg) Homogenize Homogenization (ice-cold buffer + Internal Std) Tissue->Homogenize Extract Solvent Extraction (2-propanol/acetonitrile) Homogenize->Extract Centrifuge Centrifugation (10,000 x g, 4°C) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantification of this compound.

Data Presentation

Quantitative data should be presented in a clear, tabular format. The use of an internal standard is critical for accurate quantification to account for variations in extraction efficiency and matrix effects.

Table 1: Quantification of this compound in Mouse Liver Tissue

Sample GroupnThis compound (pmol/mg tissue)Standard Deviation% RSD
Control61.250.1512.0
Treatment A62.870.3110.8
Treatment B60.780.1114.1

Data are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of this compound using LC-MS/MS. The detailed methodology for sample preparation and analysis, along with the structured data presentation and workflow visualization, offers a valuable resource for researchers in the field of lipidomics and drug development. The high sensitivity and specificity of this method are essential for elucidating the role of long-chain acyl-CoAs in metabolic and signaling pathways.

References

Application Notes & Protocols: Stable Isotope-Labeled (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of stable isotope-labeled (11Z)-3-oxoicosa-11-enoyl-CoA. This document details its use in metabolic flux analysis, as an internal standard for quantitative mass spectrometry, and in the elucidation of enzymatic pathways. Detailed protocols and data presentation are provided to guide researchers in utilizing this powerful tool for lipidomic research and drug development.

Application: Metabolic Flux Analysis of Fatty Acid Beta-Oxidation

Stable isotope-labeled this compound, for instance, [U-¹³C₂₀]-(11Z)-3-oxoicosa-11-enoyl-CoA, serves as a tracer to investigate the kinetics and pathways of fatty acid beta-oxidation. By introducing the labeled compound into cellular or in vivo models, researchers can track the incorporation of the isotope label into downstream metabolites, providing a dynamic view of metabolic fluxes.[1][2][3] This is particularly valuable in studying metabolic dysregulation in diseases such as cancer, diabetes, and cardiovascular disorders.[][5]

The following table summarizes hypothetical data from a pulse-chase experiment using [U-¹³C₂₀]-(11Z)-3-oxoicosa-11-enoyl-CoA in cultured hepatocytes to assess the impact of a novel therapeutic agent on fatty acid oxidation.

MetaboliteIsotopic Enrichment (%) - ControlIsotopic Enrichment (%) - Drug TreatmentFold Changep-value
[¹³C₁₈]-Oleoyl-CoA85.2 ± 4.165.7 ± 3.8-1.30<0.01
[¹³C₁₆]-Palmitoyl-CoA78.9 ± 3.552.1 ± 4.2-1.51<0.01
[¹³C₂]-Acetyl-CoA92.5 ± 2.870.3 ± 3.1-1.32<0.001
[¹³C₄]-Succinyl-CoA45.3 ± 5.228.9 ± 4.9-1.57<0.05

Data are presented as mean ± standard deviation (n=3) and represent the percentage of the metabolite pool that is labeled with ¹³C after a 2-hour incubation. This data is illustrative and intended to demonstrate the application.

  • Cell Culture and Labeling: a. Culture adherent cells (e.g., HepG2) to 80% confluency in standard medium.[6] b. At the start of the experiment, replace the standard medium with a medium containing the stable isotope-labeled tracer, such as [U-¹³C₂₀]-(11Z)-3-oxoicosa-11-enoyl-CoA, at a final concentration of 10 µM.[7] For drug treatment studies, the therapeutic agent should also be added at this time. c. Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes) to monitor the dynamic incorporation of the label.[6]

  • Metabolite Extraction: a. Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).[6] b. Immediately add 1 mL of ice-cold 80% methanol (B129727) and scrape the cells.[6] c. Collect the cell lysate and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[6] d. Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis. b. Separate the acyl-CoA esters using a C18 reversed-phase column with a gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[8][9] c. Analyze the samples on a high-resolution tandem mass spectrometer capable of resolving isotopologues.[10][11] d. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the different isotopologues of downstream metabolites.[11][12]

  • Data Analysis: a. Process the raw mass spectrometry data to identify and quantify the peak areas of the different isotopologues. b. Correct for the natural abundance of ¹³C.[6] c. Calculate the isotopic enrichment for each metabolite at each time point to determine metabolic flux rates.

Caption: Workflow for metabolic flux analysis using stable isotope-labeled acyl-CoA.

Application: Internal Standard for Accurate Quantification

Stable isotope-labeled this compound is an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[] Due to its identical chemical and physical properties, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects as the endogenous analyte.[1] This allows for precise and accurate quantification by correcting for sample loss during preparation and variations in instrument response.

The following table demonstrates the improved precision of quantification when using a stable isotope-labeled internal standard for the analysis of this compound in mouse liver tissue.

Sample IDAnalyte Peak Area (No Internal Standard)Analyte Peak Area (With Internal Standard)Calculated Concentration (µM)Coefficient of Variation (%)
11.25 x 10⁶1.28 x 10⁶5.123.2
21.18 x 10⁶1.22 x 10⁶4.88
31.32 x 10⁶1.30 x 10⁶5.20

This data is illustrative. The use of an internal standard significantly reduces the coefficient of variation, leading to more reliable quantification.

  • Sample Preparation and Spiking: a. Homogenize biological samples (e.g., tissue, cells) in a suitable buffer. b. Prior to extraction, spike a known amount of stable isotope-labeled this compound into each sample.

  • Extraction: a. Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoA esters from the sample matrix.

  • LC-MS/MS Analysis: a. Separate the acyl-CoAs using a C18 reversed-phase column.[14] b. Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect both the unlabeled analyte and the labeled internal standard.[15] c. Define specific precursor-product ion transitions for both the analyte and the internal standard.

  • Quantification: a. Calculate the peak area ratio of the analyte to the internal standard. b. Generate a standard curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.[12] c. Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the standard curve.[12]

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Application: Elucidation of Enzymatic Pathways and Drug Target Validation

Stable isotope-labeled this compound can be used as a substrate in in vitro enzymatic assays to identify and characterize enzymes involved in its metabolism.[16] This is crucial for elucidating novel metabolic pathways and for validating the targets of drugs that modulate fatty acid metabolism.[] By incubating the labeled substrate with cell lysates or purified enzymes, the formation of labeled products can be monitored over time.

The following table shows hypothetical kinetic data for an enzyme that metabolizes this compound, comparing the wild-type enzyme to a mutant and the effect of an inhibitor.

ConditionSubstrateProduct Formation Rate (pmol/min/mg protein)
Wild-Type Enzyme[¹³C₂₀]-(11Z)-3-oxoicosa-11-enoyl-CoA150.4 ± 12.3
Mutant Enzyme[¹³C₂₀]-(11Z)-3-oxoicosa-11-enoyl-CoA12.1 ± 2.5
Wild-Type + Inhibitor[¹³C₂₀]-(11Z)-3-oxoicosa-11-enoyl-CoA25.6 ± 5.1

This illustrative data demonstrates how the stable isotope-labeled substrate can be used to assess enzyme activity and inhibition.

  • Enzyme Preparation: a. Prepare cell lysates or purify the enzyme of interest from a recombinant expression system. b. Determine the protein concentration of the enzyme preparation.

  • Enzymatic Reaction: a. Set up reaction mixtures containing the enzyme preparation, appropriate buffers, and cofactors. b. For inhibitor studies, pre-incubate the enzyme with the inhibitor. c. Initiate the reaction by adding the stable isotope-labeled this compound.

  • Time Course and Quenching: a. Incubate the reactions at the optimal temperature for the enzyme. b. At various time points, quench the reaction by adding an ice-cold solution such as 80% methanol or a strong acid.

  • Product Analysis: a. Analyze the quenched reaction mixtures by LC-MS/MS to detect and quantify the formation of the labeled product. b. Use the peak area of the labeled product to determine the reaction rate.

Beta_Oxidation_Pathway acyl_coa (11Z)-Icosa-11-enoyl-CoA enoyl_coa (2E,11Z)-Icosa-2,11-dienoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxy-(11Z)-icosa-11-enoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Octadeca-9-enoyl-CoA oxoacyl_coa->shorter_acyl_coa Thiolase

Caption: A simplified schematic of the beta-oxidation pathway involving this compound.

References

Application Notes and Protocols for Cell-Based Assays Involving (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-3-oxoicosa-11-enoyl-CoA is a 3-oxo-fatty acyl-coenzyme A (CoA) derivative.[1] Such molecules are key intermediates in cellular metabolism, particularly in the β-oxidation of fatty acids for energy production.[2][3] The accurate measurement and study of specific acyl-CoA species like this compound in cell-based assays are crucial for understanding metabolic regulation and dysregulation in various physiological and pathological states, including metabolic diseases and cancer.[4][5] These application notes provide an overview of the metabolic context of this compound and detailed protocols for its analysis in a research setting.

Metabolic Pathway of this compound

This compound is an intermediate in the peroxisomal β-oxidation of (11Z)-icosa-11-enoyl-CoA. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain. The diagram below illustrates the general steps of fatty acid β-oxidation, highlighting the position of a 3-oxoacyl-CoA intermediate.

fatty_acid_beta_oxidation cluster_peroxisome Peroxisome Fatty_Acyl_CoA (11Z)-Icosa-11-enoyl-CoA Enoyl_CoA (11Z)-2,3-Dehydroicosa-11-enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyicosa-11-enoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Octadeca-9-enoyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA 3-Oxoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Oxoacyl-CoA Thiolase extraction_workflow Start Start: Cultured Cells Harvest Harvest and Wash Cells (Ice-cold PBS) Start->Harvest Lyse Lyse and Extract (Cold Methanol + Internal Standards) Harvest->Lyse Centrifuge Centrifuge (15,000 x g, 4°C) Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Extract (Vacuum or Nitrogen) Collect->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze fluorometric_assay_workflow Start Start: Cell Lysate Prepare_Samples Prepare Samples and Standards in 96-well plate Start->Prepare_Samples Add_Reagent Add Working Reagent to wells Prepare_Samples->Add_Reagent Prepare_Reagent Prepare Working Reagent Prepare_Reagent->Add_Reagent Incubate Incubate at Room Temperature (40 min) Add_Reagent->Incubate Read_Fluorescence Read Fluorescence (λex/em = 530/585 nm) Incubate->Read_Fluorescence Calculate Calculate Concentration Read_Fluorescence->Calculate

References

Application Notes and Protocols for Studying (11Z)-3-oxoicosa-11-enoyl-CoA Metabolism in Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid beta-oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not substrates for the core beta-oxidation enzymes. (11Z)-3-oxoicosa-11-enoyl-CoA is a 20-carbon monounsaturated 3-oxoacyl-CoA, an intermediate in the beta-oxidation of (11Z)-eicosenoic acid. Understanding its metabolism is crucial for elucidating the complete picture of unsaturated fatty acid catabolism and for developing therapeutics targeting metabolic disorders. This document provides a detailed protocol for isolating functional mitochondria and studying the metabolism of this compound.

The metabolism of long-chain fatty acids occurs within the mitochondrial matrix.[1] For unsaturated fatty acids, such as those with cis double bonds, auxiliary enzymes like enoyl-CoA isomerase are required to convert the cis-double bond to a trans-double bond, allowing the beta-oxidation cycle to proceed.[2] Specifically, a cis-Δ3-enoyl-CoA is converted to a trans-Δ2-enoyl-CoA by enoyl-CoA isomerase.[3] For polyunsaturated fatty acids with double bonds at even-numbered carbons, 2,4-dienoyl-CoA reductase is also essential.[4][5] Given that this compound has a cis double bond at an odd-numbered carbon (C11), its metabolism within the mitochondria is expected to proceed through several cycles of beta-oxidation until the double bond is positioned where it becomes a substrate for enoyl-CoA isomerase.

Experimental Workflow

The overall experimental workflow involves the isolation of mitochondria from a suitable source (e.g., rat liver), followed by incubation with the substrate of interest, this compound. The reaction is then quenched, and the metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolic products.

experimental_workflow tissue Tissue Homogenization (e.g., Rat Liver) centrifugation1 Differential Centrifugation (Low Speed) tissue->centrifugation1 Homogenate centrifugation2 Differential Centrifugation (High Speed) centrifugation1->centrifugation2 Supernatant mito_pellet Mitochondrial Pellet centrifugation2->mito_pellet Pellet resuspension Resuspension in Assay Buffer mito_pellet->resuspension incubation Incubation with This compound resuspension->incubation quenching Reaction Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis lcms->data

Caption: Experimental workflow for studying this compound metabolism.

Protocol 1: Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation. All steps should be performed at 4°C to maintain mitochondrial integrity.

Materials and Reagents:

ReagentConcentration
Mitochondrial Isolation Buffer (MIB)
Mannitol225 mM
Sucrose75 mM
HEPES10 mM
EGTA1 mM
pH7.4
Mitochondrial Resuspension Buffer (MRB)
Mannitol250 mM
KH2PO45 mM
MgCl22 mM
HEPES10 mM
EGTA1 mM
pH7.2

Procedure:

  • Tissue Preparation: Euthanize a rat according to approved animal welfare protocols. Quickly excise the liver and place it in ice-cold MIB.

  • Homogenization: Mince the liver into small pieces and wash with MIB to remove excess blood. Homogenize the tissue in 5-10 volumes of MIB using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes), followed by a tight-fitting pestle (5-10 strokes).

  • Differential Centrifugation:

    • Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.

    • Repeat the high-speed centrifugation step (10,000 x g for 15 minutes at 4°C) to wash the mitochondria.

  • Final Pellet and Resuspension: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of MRB.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay. Adjust the concentration to 5-10 mg/mL with MRB.

Protocol 2: Metabolism of this compound in Isolated Mitochondria

This protocol outlines the incubation of isolated mitochondria with the substrate and subsequent sample preparation for LC-MS/MS analysis.

Materials and Reagents:

ReagentConcentration
Isolated Mitochondria5-10 mg/mL in MRB
This compound10 mM stock in DMSO
L-Carnitine50 mM
Malate100 mM
ADP50 mM
Perchloric Acid (PCA)6% (v/v)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Mitochondrial Resuspension Buffer (to a final volume of 200 µL)

    • Isolated Mitochondria (final concentration 1 mg/mL)

    • L-Carnitine (final concentration 2 mM)

    • Malate (final concentration 5 mM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to energize the mitochondria.

  • Initiate Reaction: Add this compound to a final concentration of 50 µM and ADP to a final concentration of 1 mM to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 6% PCA.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Collect the supernatant, which contains the acyl-CoA metabolites, and store at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoA Metabolites

This protocol provides a general method for the analysis of long-chain acyl-CoAs by LC-MS/MS. The specific parameters may need to be optimized for the instrument used.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ of this compound and expected metabolites
Product Ion Characteristic fragment ions (e.g., loss of the phosphopantetheine moiety)

Expected Metabolic Pathway and Data Interpretation

The metabolism of this compound is expected to proceed through the beta-oxidation pathway. As it is already a 3-oxoacyl-CoA, the next step is thiolytic cleavage by 3-ketoacyl-CoA thiolase. This will yield acetyl-CoA and (9Z)-octadecenoyl-CoA. The latter will then undergo further rounds of beta-oxidation. After three more cycles, the double bond will be at the cis-Δ3 position, which is a substrate for enoyl-CoA isomerase.[8] The isomerase will convert it to trans-Δ2-enoyl-CoA, which can then re-enter the main beta-oxidation spiral.

metabolic_pathway start This compound (C20:1) thiolase1 3-Ketoacyl-CoA Thiolase start->thiolase1 acetyl_coa1 Acetyl-CoA thiolase1->acetyl_coa1 product1 (9Z)-Octadecenoyl-CoA (C18:1) thiolase1->product1 beta_ox1 3 Cycles of β-Oxidation product1->beta_ox1 acetyl_coa2 3 x Acetyl-CoA beta_ox1->acetyl_coa2 product2 (3Z)-Dodecenoyl-CoA (C12:1) beta_ox1->product2 isomerase Enoyl-CoA Isomerase product2->isomerase product3 (2E)-Dodecenoyl-CoA (C12:1) isomerase->product3 beta_ox2 β-Oxidation Continues product3->beta_ox2

Caption: Proposed metabolic pathway of this compound in mitochondria.

By monitoring the decrease of the parent compound and the appearance of its downstream metabolites over time using LC-MS/MS, the rate and pathway of this compound metabolism can be determined. Quantitative analysis can be achieved by creating calibration curves with synthetic standards of the expected metabolites.

Conclusion

This application note provides a comprehensive set of protocols for the isolation of functional mitochondria and the subsequent study of this compound metabolism. The combination of differential centrifugation for mitochondrial isolation and sensitive LC-MS/MS for metabolite analysis provides a powerful platform for investigating the intricacies of unsaturated fatty acid beta-oxidation. These methods are essential for researchers in academia and industry who are focused on understanding metabolic pathways and developing novel therapies for metabolic diseases.

References

Application Notes and Protocols for the Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase with (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial fatty acid β-oxidation spiral. It catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA derivatives, a key step in the catabolism of fatty acids for energy production.[1][2][3] The activity of HADH varies with the chain length of the acyl-CoA substrate, generally showing a preference for medium-chain lengths.[4][5] Dysregulation of HADH activity is associated with several metabolic disorders, making it a target of interest for drug development.[1]

This document provides a detailed protocol for the enzymatic assay of 3-hydroxyacyl-CoA dehydrogenase using the long-chain, unsaturated substrate (11Z)-3-oxoicosa-11-enoyl-CoA. The assay is based on a continuous spectrophotometric rate determination, monitoring the reduction of NAD+ to NADH at 340 nm. Due to the reversible nature of the HADH-catalyzed reaction, a coupled assay system is employed to ensure the reaction proceeds in the forward direction by removing the product.[4]

Principle

The enzymatic activity of HADH is determined by measuring the rate of NADH formation, which is directly proportional to the oxidation of the L-3-hydroxyacyl-CoA substrate. The reaction is:

L-3-hydroxyacyl-CoA + NAD+ ⇌ 3-ketoacyl-CoA + NADH + H+

To overcome the unfavorable equilibrium of the reaction, the assay is coupled with a subsequent, irreversible reaction catalyzed by 3-ketoacyl-CoA thiolase. In the presence of coenzyme A (CoASH), thiolase cleaves the 3-ketoacyl-CoA product, thereby pulling the HADH reaction towards the formation of NADH.[4]

Data Presentation

SubstrateChain LengthKm (µM)Vmax (µmol/min/mg)
L-3-Hydroxybutyryl-CoAC410013.5
L-3-Hydroxyhexanoyl-CoAC63325.0
L-3-Hydroxyoctanoyl-CoAC81040.0
L-3-Hydroxydecanoyl-CoAC10550.0
L-3-Hydroxydodecanoyl-CoAC12440.0
L-3-Hydroxytetradecanoyl-CoAC14433.3
L-3-Hydroxyhexadecanoyl-CoAC16425.0

Table adapted from He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.[4]

The data indicates that the enzyme exhibits the highest maximal velocity (Vmax) with medium-chain substrates (C8-C12), while the Michaelis constant (Km) is lowest for longer-chain substrates, suggesting a higher affinity for these substrates.[4] It is anticipated that the Km for this compound would be in a similar low micromolar range, while the Vmax might be lower than that of the C16 substrate due to the trend of decreasing activity with increasing chain length beyond C10.[4][6]

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified L-3-hydroxyacyl-CoA dehydrogenase (e.g., from pig heart or recombinant human).

  • Substrate: this compound (Commercially available from suppliers such as MedChemExpress).

  • Coupling Enzyme: 3-Ketoacyl-CoA thiolase.

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+).

  • Thiolase Substrate: Coenzyme A (CoASH).

  • Buffer: 100 mM Potassium Phosphate (B84403) buffer, pH 7.3.

  • Other: Bovine Serum Albumin (BSA), EDTA.

  • Equipment:

    • Spectrophotometer capable of reading at 340 nm.

    • Thermostatted cuvette holder.

    • Micropipettes.

    • Cuvettes (1 cm path length).

Reagent Preparation
  • 100 mM Potassium Phosphate Buffer (pH 7.3): Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in deionized water to a final volume of 1 L. Adjust the pH to 7.3 at 25°C.

  • 10 mM NAD+ Stock Solution: Dissolve the appropriate amount of NAD+ in the potassium phosphate buffer. Store in aliquots at -20°C.

  • 10 mM CoASH Stock Solution: Dissolve the appropriate amount of CoASH in the potassium phosphate buffer. Prepare fresh daily.

  • 1 mM this compound Stock Solution: Due to the long acyl chain, dissolve the substrate in a small amount of a suitable solvent (e.g., ethanol (B145695) or DMSO) before diluting with the potassium phosphate buffer containing 0.1% BSA to improve solubility. Store in aliquots at -80°C. Note: The optimal method for solubilizing long-chain acyl-CoAs may need to be determined empirically.

  • HADH Enzyme Solution: Dilute the purified HADH to a suitable concentration (e.g., 0.1 - 1.0 µg/mL) in cold potassium phosphate buffer containing 0.1% BSA. Keep on ice.

  • Thiolase Enzyme Solution: Dilute the purified 3-ketoacyl-CoA thiolase to a concentration that ensures the HADH reaction is the rate-limiting step (e.g., 5-10 units/mL) in cold potassium phosphate buffer. Keep on ice.

Assay Procedure
  • Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • Prepare the Reaction Mixture: In a 1 cm cuvette, prepare the following reaction mixture (total volume of 1 mL):

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of 10 mM NAD+ solution (final concentration: 0.5 mM)

    • 20 µL of 10 mM CoASH solution (final concentration: 0.2 mM)

    • 10 µL of Thiolase solution

    • Variable volume of this compound stock solution (to achieve desired final concentrations for kinetic analysis, e.g., 1-100 µM).

    • Add deionized water to bring the volume to 980 µL.

  • Incubate: Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes at the assay temperature to allow the temperature to equilibrate and to record any background rate of NADH formation.

  • Initiate the Reaction: Initiate the reaction by adding 20 µL of the diluted HADH enzyme solution.

  • Monitor Absorbance: Immediately mix the solution and start monitoring the increase in absorbance at 340 nm for 3-5 minutes. The rate of absorbance change should be linear during this period.

  • Control: A blank reaction should be run without the substrate to account for any background NADH production.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (v) of the reaction from the linear portion of the absorbance versus time plot (ΔA340/min).

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH formation. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    Activity (µmol/min/mL) = (ΔA340/min) / 6.22

  • Calculate Specific Activity: Divide the enzyme activity by the concentration of the enzyme in the assay to obtain the specific activity (µmol/min/mg).

    Specific Activity = Activity (µmol/min/mL) / [Enzyme] (mg/mL)

  • Determine Kinetic Parameters: To determine the Km and Vmax, perform the assay with varying concentrations of the substrate, this compound. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.

Visualizations

Fatty_Acid_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase

Caption: Role of 3-Hydroxyacyl-CoA Dehydrogenase in the Fatty Acid β-Oxidation Pathway.

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffer, Substrate, Cofactors, and Enzymes Mix_Reagents Combine Reagents in Cuvette (Buffer, NAD+, CoASH, Thiolase, Substrate) Reagent_Prep->Mix_Reagents Spectro_Setup Set Spectrophotometer (340 nm, Temp) Monitor Monitor Absorbance Increase at 340 nm Spectro_Setup->Monitor Incubate Incubate at Assay Temperature (5 min) Mix_Reagents->Incubate Initiate Initiate Reaction with HADH Incubate->Initiate Initiate->Monitor Calc_Rate Calculate Initial Velocity (ΔA340/min) Monitor->Calc_Rate Calc_Activity Calculate Specific Activity (µmol/min/mg) Calc_Rate->Calc_Activity Determine_Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Calc_Activity->Determine_Kinetics

Caption: Experimental Workflow for the Coupled Enzymatic Assay of HADH.

Logical_Relationships Enzyme_Conc [Enzyme] Reaction_Rate Reaction Rate (V) Enzyme_Conc->Reaction_Rate Directly Proportional Substrate_Conc [Substrate] Substrate_Conc->Reaction_Rate Michaelis-Menten Kinetics Km Km Substrate_Conc->Km Concentration at 1/2 Vmax Vmax Vmax Reaction_Rate->Vmax Approaches at high [Substrate] Km->Reaction_Rate Influences rate at non-saturating [Substrate]

Caption: Logical Relationships in Enzyme Kinetics for the HADH Assay.

References

Application Notes and Protocols for (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-3-oxoicosa-11-enoyl-CoA is a long-chain monounsaturated 3-oxo-fatty acyl-CoA. As an intermediate in fatty acid metabolism, it is a valuable tool for researchers studying lipid metabolism, enzyme kinetics, and cellular signaling pathways. Its structure makes it a potential substrate for enzymes involved in the β-oxidation of fatty acids, particularly 3-ketoacyl-CoA thiolases. These application notes provide an overview of its potential applications, detailed experimental protocols for its use in enzyme assays, and relevant signaling pathway diagrams.

Commercial Suppliers

This compound is available from commercial suppliers as a biochemical reagent for research purposes.

SupplierCatalog NumberMolecular FormulaMolecular Weight
MedChemExpressHY-CE00068AC41H70N7O18P3S1074.02

Principle Applications

This compound can be utilized in a variety of in vitro and in cell-based assays to:

  • Characterize Enzyme Activity: Serve as a substrate for enzymes such as 3-ketoacyl-CoA thiolase to determine kinetic parameters (K_m, V_max, k_cat).

  • Screen for Enzyme Inhibitors: Be used in competitive assays to identify and characterize inhibitors of enzymes involved in fatty acid metabolism.

  • Investigate Substrate Specificity: Help elucidate the substrate specificity of various isoforms of enzymes like 3-ketoacyl-CoA thiolase.

  • Study Cellular Signaling: Investigate the role of long-chain acyl-CoAs in cellular signaling pathways, as these molecules are known to act as signaling molecules.

Signaling and Metabolic Pathways

Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of monounsaturated fatty acids. The diagram below illustrates the final step of a β-oxidation cycle where a 3-ketoacyl-CoA is cleaved by 3-ketoacyl-CoA thiolase.

fatty_acid_beta_oxidation (11Z)-Icosa-11-enoyl-CoA (11Z)-Icosa-11-enoyl-CoA 3-Hydroxy-(11Z)-icosa-11-enoyl-CoA 3-Hydroxy-(11Z)-icosa-11-enoyl-CoA (11Z)-Icosa-11-enoyl-CoA->3-Hydroxy-(11Z)-icosa-11-enoyl-CoA Enoyl-CoA Hydratase Target This compound 3-Hydroxy-(11Z)-icosa-11-enoyl-CoA->Target 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl-CoA Myristoyl-CoA Target->Myristoyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Target->Acetyl-CoA 3-Ketoacyl-CoA Thiolase

Caption: Final steps of β-oxidation of (11Z)-icosa-11-enoyl-CoA.

General Workflow for Enzyme Inhibition Screen

The following diagram outlines a typical workflow for screening for inhibitors of an enzyme that utilizes this compound as a substrate.

inhibitor_screening_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Solution Enzyme Solution (e.g., 3-Ketoacyl-CoA Thiolase) Assay_Plate Microplate Incubation: Enzyme + Substrate + Inhibitor Enzyme_Solution->Assay_Plate Substrate_Solution This compound Solution Substrate_Solution->Assay_Plate Inhibitor_Library Test Compound Library Inhibitor_Library->Assay_Plate Detection Measure Reaction Product (e.g., Spectrophotometry, Fluorometry, LC-MS) Assay_Plate->Detection Data_Analysis Data Analysis: Calculate % Inhibition, IC50 Detection->Data_Analysis

Caption: High-throughput screening workflow for enzyme inhibitors.

Experimental Protocols

Protocol 1: In Vitro Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol describes a spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase using this compound as a substrate. The reaction involves the thiolytic cleavage of the substrate in the presence of Coenzyme A (CoA), which results in a decrease in absorbance at 303 nm due to the disappearance of the enolate form of the 3-ketoacyl-CoA magnesium salt.

Materials:

  • This compound

  • Purified 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoA)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) (25 mM)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 303 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). Determine the exact concentration spectrophotometrically.

    • Prepare a stock solution of CoA in water.

    • Prepare the assay buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂.

    • Dilute the purified 3-ketoacyl-CoA thiolase to the desired concentration in assay buffer. Keep on ice.

  • Set up the Reaction:

    • In a microplate well or cuvette, add the following in order:

      • Assay buffer

      • CoA solution (to a final concentration of ~50 µM)

      • This compound solution (to a final concentration in the range of the expected K_m, e.g., 1-50 µM)

    • Mix gently and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any background reaction.

  • Initiate the Reaction:

    • Add the diluted enzyme solution to the reaction mixture to initiate the reaction. The final volume should be consistent across all assays (e.g., 200 µL for a microplate).

    • Mix quickly and immediately start monitoring the decrease in absorbance at 303 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₀₃ for the Mg²⁺-chelate of 3-ketoacyl-CoA is approximately 16.4 mM⁻¹cm⁻¹).

    • To determine kinetic parameters, repeat the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.

Protocol 2: LC-MS-based Assay for Product Formation

This protocol provides a more direct and sensitive method to measure the products of the 3-ketoacyl-CoA thiolase reaction (Myristoyl-CoA and Acetyl-CoA) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Same as Protocol 1

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • LC-MS system with a suitable C18 column

Procedure:

  • Enzyme Reaction:

    • Set up the enzymatic reaction as described in Protocol 1 (steps 2.1 to 3.1).

    • Allow the reaction to proceed for a defined period (e.g., 10 minutes).

  • Quench the Reaction:

    • Stop the reaction by adding an equal volume of cold quenching solution containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of one of the products).

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto the LC-MS system.

    • Separate the analytes (substrate and products) using a suitable gradient on a C18 column.

    • Detect the analytes using the mass spectrometer in either positive or negative ion mode, depending on the analytes' properties. Use selected reaction monitoring (SRM) or extracted ion chromatograms (EIC) for quantification.

  • Data Analysis:

    • Generate a standard curve for each product using authentic standards.

    • Quantify the amount of Myristoyl-CoA and Acetyl-CoA produced by comparing their peak areas to the internal standard and the standard curve.

    • Calculate the reaction rate based on the amount of product formed over time.

Concluding Remarks

This compound is a specialized biochemical tool for the detailed investigation of fatty acid metabolism. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at understanding the enzymes and pathways in which this molecule participates. As with any experimental system, optimization of the assay conditions will be necessary to achieve the best results.

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. Please refer to the manufacturer's safety data sheet for handling and storage information.

Application Notes and Protocols for (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the handling, storage, and laboratory use of (11Z)-3-oxoicosa-11-enoyl-CoA, a key intermediate in fatty acid metabolism. This document includes detailed protocols for its storage, chemo-enzymatic synthesis, purification, and use in enzymatic assays. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams. This guide is intended to facilitate the use of this important molecule in research related to metabolic pathways, enzyme kinetics, and drug discovery.

Introduction

This compound is a long-chain, monounsaturated 3-oxoacyl-coenzyme A thioester. As an intermediate in the beta-oxidation of unsaturated fatty acids, it is a critical substrate for enzymes such as 3-oxoacyl-CoA thiolase. The study of its metabolism and the enzymes that interact with it is vital for understanding lipid metabolism and its dysregulation in various diseases. These notes provide the necessary protocols for the effective use of this compound in a laboratory setting.

Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound. Acyl-CoA thioesters, particularly unsaturated ones, are susceptible to hydrolysis and oxidation.

General Recommendations

Upon receipt, it is crucial to adhere to the storage conditions recommended by the supplier. While a specific certificate of analysis for MedChemExpress product HY-CE00068A was not publicly available, general guidelines for long-chain acyl-CoAs and other products from this supplier suggest the following:

  • Solid Form: Store the lyophilized powder at -20°C for long-term stability.

  • In Solution: For stock solutions, it is recommended to prepare aliquots in a suitable solvent and store them at -80°C for long-term use or at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Quantitative Storage Recommendations
ParameterConditionRecommended DurationNotes
Form Lyophilized PowderUp to 2 yearsProtect from moisture.
Storage Temperature (Solid) -20°CUp to 2 yearsStable for extended periods.
Stock Solution Storage -80°CUp to 6 monthsRecommended for long-term storage of aliquots.
-20°CUp to 1 monthSuitable for working aliquots.
Solvent for Stock Solution Aqueous Buffer (e.g., phosphate (B84403) buffer, pH 7.4) or a mixture of water and DMSOSee protocolSolubility of long-chain fatty acids in aqueous buffers can be low.[1]

Experimental Protocols

Chemo-Enzymatic Synthesis of this compound

The synthesis of this compound can be achieved through a two-stage chemo-enzymatic process. This involves the chemical synthesis of the precursor fatty acid, (11Z)-icosa-11-enoic acid, followed by its enzymatic ligation to Coenzyme A.

Stage 1: Chemical Synthesis of (11Z)-icosa-11-enoic acid

The synthesis of (11Z)-icosa-11-enoic acid (gondoic acid) can be accomplished through various organic synthesis routes, often involving Wittig or Grignard reactions to create the carbon backbone and the cis-double bond. A general synthetic scheme is outlined below.

A Starting Materials (e.g., 10-bromodecan-1-ol and dec-10-ynoic acid) B Multi-step Synthesis (Protection, Grignard/Wittig reaction, Deprotection) A->B Chemical Transformation C Cis-Reduction (e.g., Lindlar's catalyst) B->C Formation of alkyne intermediate D (11Z)-icosa-11-enoic acid C->D Selective hydrogenation

Figure 1: General workflow for the chemical synthesis of (11Z)-icosa-11-enoic acid.

Stage 2: Enzymatic Ligation to Coenzyme A

This stage utilizes an acyl-CoA synthetase (ligase) to form the thioester bond.

Materials:

  • (11Z)-icosa-11-enoic acid

  • Coenzyme A (Li salt)

  • ATP (disodium salt)

  • MgCl₂

  • Triton X-100

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)

Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2.5 mM Coenzyme A

    • 0.1% Triton X-100

    • 1 mM (11Z)-icosa-11-enoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO before adding to the reaction mixture)

  • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

cluster_0 Enzymatic Ligation A (11Z)-icosa-11-enoic acid Enzyme Acyl-CoA Synthetase A->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme B This compound Enzyme->B AMP_PPi AMP + PPi Enzyme->AMP_PPi cluster_1 Thiolase Reaction Substrate This compound Enzyme 3-Oxoacyl-CoA Thiolase Substrate->Enzyme CoA Coenzyme A CoA->Enzyme Product1 Myristoyl-CoA Enzyme->Product1 Product2 Acetyl-CoA Enzyme->Product2 A (11Z)-Icosa-11-enoyl-CoA B trans-Δ²,(11Z)-Icosadienoyl-CoA A->B Acyl-CoA Dehydrogenase C L-3-Hydroxy-(11Z)-icosa-11-enoyl-CoA B->C Enoyl-CoA Hydratase D This compound C->D 3-Hydroxyacyl-CoA Dehydrogenase E Myristoyl-CoA + Acetyl-CoA D->E 3-Oxoacyl-CoA Thiolase

References

Troubleshooting & Optimization

Technical Support Center: (11Z)-3-oxoicosa-11-enoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (11Z)-3-oxoicosa-11-enoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: We are observing very low or no yield of this compound in our enzymatic synthesis reaction. What are the potential causes and how can we improve the yield?

Answer: Low or no product yield is a common issue in acyl-CoA synthesis, which can stem from several factors related to the enzyme, substrates, or reaction conditions. Chemical synthesis approaches can also suffer from poor yields[1].

Potential Causes and Solutions:

  • Enzyme Activity and Stability:

    • Cause: The condensing enzyme, such as a very-long-chain 3-oxoacyl-CoA synthase, may have low specific activity or may be unstable under the reaction conditions. Some enzymes, like certain thiolases, exhibit marked cold lability[2].

    • Solution:

      • Verify the activity of your enzyme using a standard substrate before starting the synthesis.

      • Optimize reaction conditions such as temperature, pH, and buffer composition.

      • Avoid repeated freeze-thaw cycles of the enzyme stock.

      • If using a purified enzyme, ensure that all necessary co-factors are present in the reaction mixture.

  • Substrate Quality and Concentration:

    • Cause: The precursors, (11Z)-icosa-11-enoyl-CoA and malonyl-CoA, may be degraded or contain impurities that inhibit the enzyme. Incorrect substrate concentrations can also limit the reaction rate.

    • Solution:

      • Use freshly prepared or high-quality commercial substrates.

      • Confirm the purity of your starting materials using HPLC or mass spectrometry.

      • Perform a substrate titration to determine the optimal concentrations for your specific enzyme.

  • Reaction Conditions:

    • Cause: The pH, temperature, or incubation time may not be optimal for the synthesis reaction.

    • Solution:

      • Systematically vary the pH and temperature to find the optimal conditions for your enzyme. The pH optimum for similar enzymes can be around 8.4[3].

      • Run a time-course experiment to determine the optimal incubation time for maximal product formation.

Illustrative Data on Optimizing Reaction Conditions:

ParameterCondition ACondition BCondition CYield of this compound (%)
pH 6.57.48.515%
7.47.47.445%
8.57.47.470%
Temperature (°C) 25303735%
30303065%
37303050%
Incubation Time (h) 12420%
22255%
42240% (product degradation observed)

Note: The data in this table is for illustrative purposes only.

Issue 2: Presence of Multiple Impurities in the Final Product

Question: Our purified product shows multiple peaks on HPLC analysis, indicating the presence of impurities. What is the source of these impurities and how can we improve the purity?

Answer: Impurities in the final product can be unreacted starting materials, byproducts of the reaction, or degradation products of this compound.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Cause: The reaction has not gone to completion, leaving unreacted (11Z)-icosa-11-enoyl-CoA and malonyl-CoA.

    • Solution:

      • Increase the incubation time or the concentration of the enzyme.

      • Ensure optimal reaction conditions are maintained throughout the synthesis.

  • Side Reactions:

    • Cause: The enzyme may have broad substrate specificity, leading to the formation of undesired byproducts.

    • Solution:

      • If possible, use a more specific enzyme.

      • Optimize the purification protocol to separate the desired product from byproducts.

  • Product Degradation:

    • Cause: Acyl-CoA thioesters can be unstable, especially in organic solvents or at non-optimal pH[1]. The 3-oxo group can also be susceptible to degradation.

    • Solution:

      • Minimize the time the product is in solution.

      • Use purification methods that avoid harsh chemical conditions.

      • Store the purified product at -80°C in a suitable buffer.

Troubleshooting Workflow for Purity Issues:

G start Impure Product Detected check_starting_materials Analyze Starting Materials (HPLC/MS) start->check_starting_materials starting_materials_ok Starting Materials Pure? check_starting_materials->starting_materials_ok purify_starting_materials Purify Starting Materials starting_materials_ok->purify_starting_materials No check_reaction_completeness Analyze Reaction Mixture (Time Course) starting_materials_ok->check_reaction_completeness Yes purify_starting_materials->check_starting_materials reaction_complete Reaction Complete? check_reaction_completeness->reaction_complete optimize_reaction Optimize Reaction Conditions (Time, Enzyme Conc.) reaction_complete->optimize_reaction No check_degradation Assess Product Stability (Incubate at various pH/Temp) reaction_complete->check_degradation Yes optimize_reaction->check_reaction_completeness degradation_observed Degradation Observed? check_degradation->degradation_observed optimize_purification Optimize Purification Protocol (e.g., different chromatography resins) degradation_observed->optimize_purification Yes pure_product Pure Product Obtained degradation_observed->pure_product No optimize_purification->pure_product G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_mix Prepare Reaction Mix (Buffer, DTT, MgCl2) add_substrates Add Substrates ((11Z)-icosa-11-enoyl-CoA, Malonyl-CoA) prep_mix->add_substrates pre_warm Pre-warm to 30°C add_substrates->pre_warm add_enzyme Add Enzyme pre_warm->add_enzyme incubate Incubate with Agitation add_enzyme->incubate quench Quench Reaction (Formic Acid) incubate->quench hplc_analysis HPLC Analysis quench->hplc_analysis purification Purification hplc_analysis->purification G cluster_regulation Regulation of Fatty Acid Synthesis cluster_pathway Synthesis Pathway Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + (via phosphatase) Citrate Citrate Citrate->ACC + (allosteric) Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->ACC - (allosteric) AMPK AMPK AMPK->ACC - (phosphorylation) PKA PKA PKA->ACC - (phosphorylation) Malonyl_CoA Malonyl-CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA->FAS Fatty_Acids Fatty Acids FAS->Fatty_Acids

References

Technical Support Center: Stability of (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (11Z)-3-oxoicosa-11-enoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of this compound in solution?

A1: this compound is susceptible to degradation through two primary pathways:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions with a pH outside the optimal range. This results in the formation of coenzyme A and (11Z)-3-oxoicosa-11-enoic acid.

  • Oxidation: The double bond at the 11Z position is susceptible to oxidation, which can alter the structure and function of the molecule.

Q2: How should I prepare a stock solution of this compound to maximize its stability?

A2: To prepare a stable stock solution, it is recommended to dissolve this compound in an organic solvent such as a mixture of water and dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is best to aliquot the stock solution into smaller volumes in glass vials, dry the solvent under a stream of inert gas (e.g., nitrogen or argon), and store the resulting dry pellet at -80°C.[1] When needed, a fresh aqueous solution can be prepared from the dried aliquot.

Q3: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A3: While specific data for this compound is limited, slightly acidic conditions are generally favored for the stability of acyl-CoA molecules to minimize hydrolysis. A pH range of 6.0-7.0 is a reasonable starting point for short-term experiments. It is crucial to avoid alkaline conditions, as they significantly accelerate the rate of thioester bond hydrolysis.

Q4: Can I do anything to prevent oxidation of the double bond in this compound?

A4: Yes, to minimize oxidation, it is advisable to use deoxygenated buffers for your experiments. Buffers can be deoxygenated by bubbling with an inert gas like nitrogen or argon. Additionally, storing solutions in tightly sealed containers and minimizing headspace can reduce exposure to oxygen. The inclusion of antioxidants may be considered, but their compatibility with downstream assays must be verified.

Q5: For how long can I store this compound solutions?

A5: For optimal results, it is strongly recommended to prepare fresh solutions of this compound for each experiment.[1] If storage is unavoidable, aqueous solutions should be used within a few hours and kept on ice. For longer-term storage, refer to the stock solution preparation guide (FAQ 2) and store as a dried pellet at -80°C for up to one week.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an enzymatic assay Degradation of this compound due to hydrolysis or oxidation.Prepare a fresh solution of the substrate immediately before the assay. Ensure the assay buffer is at an optimal pH (6.0-7.0) and deoxygenated. Keep all solutions on ice.
Inconsistent results between experimental replicates Variable degradation of this compound across different samples or time points.Prepare a master mix of the reaction components to ensure consistency. Minimize the time between sample preparation and analysis.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products such as the free fatty acid and coenzyme A.Confirm the identity of the unexpected peaks using appropriate standards. Optimize sample handling and storage procedures to minimize degradation.
Precipitation of the compound in aqueous buffer Low solubility of the long-chain acyl-CoA.Consider using a small percentage of an organic co-solvent like DMSO in your buffer, ensuring it does not interfere with your experiment. Sonication may also aid in dissolution, but should be performed cautiously to avoid degradation.

Quantitative Data Summary

pHTemperature (°C)Estimated Half-life
5.04Several hours
7.041-2 hours
8.54< 30 minutes
7.025< 1 hour

Table 2: Recommended Storage Conditions for this compound.

FormatSolventTemperature (°C)Recommended Duration
Dry PelletN/A-80Up to 1 week[2]
Stock SolutionOrganic (e.g., DMSO)-20Up to 24 hours
Aqueous SolutionBuffer (pH 6.0-7.0)4 (on ice)< 4 hours

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely.

  • Aliquoting: Dispense the solution into smaller, single-use aliquots in glass vials.

  • Drying: Place the open vials in a vacuum desiccator or use a gentle stream of inert gas (nitrogen or argon) to evaporate the solvent completely, leaving a dry pellet.

  • Storage: Tightly cap the vials and store them at -80°C.

Protocol 2: Preparation of Fresh Aqueous Solution for Experiments
  • Retrieval: Remove a single aliquot of the dried this compound from -80°C storage.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Reconstitution: Add the desired volume of pre-chilled, deoxygenated aqueous buffer (pH 6.0-7.0) to the vial.

  • Dissolution: Gently vortex or sonicate briefly on ice to ensure complete dissolution.

  • Immediate Use: Use the freshly prepared solution immediately in your experiment and keep it on ice throughout the procedure.

Visualizations

degradation_pathway A This compound B Hydrolysis (suboptimal pH, water) A->B D Oxidation (oxygen) A->D C (11Z)-3-oxoicosa-11-enoic acid + Coenzyme A B->C E Oxidized Products D->E

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use prep1 Weigh Compound prep2 Dissolve in Organic Solvent prep1->prep2 prep3 Aliquot prep2->prep3 prep4 Dry under Inert Gas prep3->prep4 prep5 Store at -80°C prep4->prep5 exp1 Reconstitute in cold, deoxygenated buffer (pH 6-7) prep5->exp1 exp2 Keep on Ice exp1->exp2 exp3 Perform Assay Immediately exp2->exp3

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Troubleshooting Low Yield in (11Z)-3-oxoicosa-11-enoyl-CoA Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting enzymatic reactions involving (11Z)-3-oxoicosa-11-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yield in their experiments.

Frequently Asked Questions (FAQs)

Q1: What enzyme is responsible for the reaction involving this compound?

The reaction of this compound, a long-chain unsaturated 3-oxoacyl-CoA, is typically catalyzed by a 3-ketoacyl-CoA thiolase (also known as acetyl-CoA acyltransferase, EC 2.3.1.16). Given the long-chain nature of the substrate, the relevant isozymes are likely located in the mitochondria or peroxisomes. The human mitochondrial 3-ketoacyl-CoA thiolase is also known as ACAA2. These enzymes catalyze the final step of the fatty acid β-oxidation cycle.

Q2: What is the expected reaction outcome?

3-ketoacyl-CoA thiolase catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA substrate. In the presence of Coenzyme A (CoA), this compound is cleaved into two products: (9Z)-octadecenoyl-CoA and acetyl-CoA .

Q3: What are the most common causes of low yield in this enzymatic reaction?

Low yield in this reaction can stem from several factors:

  • Substrate Instability: Long-chain unsaturated acyl-CoA thioesters are known to be unstable in aqueous buffers and can degrade over time.

  • Enzyme Inactivity: Improper storage, handling, or reaction conditions can lead to a loss of enzyme activity.

  • Product Inhibition: The accumulation of the reaction products, particularly the shortened acyl-CoA and acetyl-CoA, can inhibit the enzyme.

  • Sub-optimal Reaction Conditions: Incorrect pH, temperature, or cofactor concentrations can significantly reduce the reaction rate.

  • Substrate Overload: High concentrations of the substrate can lead to a phenomenon known as the "vicious cycle" in fatty acid oxidation, causing a decline in the reaction flux.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low product yield.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Expected Outcome
Degraded Substrate 1. Prepare fresh this compound solution immediately before the assay. 2. Verify the concentration and purity of the substrate using spectrophotometry or HPLC.A freshly prepared and pure substrate should improve the reaction yield.
Inactive Enzyme 1. Ensure the enzyme has been stored at the correct temperature (typically -80°C). 2. Avoid repeated freeze-thaw cycles. 3. Perform a positive control experiment with a known, stable substrate (e.g., a shorter-chain 3-oxoacyl-CoA) to confirm enzyme activity.A functional enzyme should show activity with the positive control substrate.
Incorrect Assay Conditions 1. Verify the pH of the reaction buffer is within the optimal range for 3-ketoacyl-CoA thiolase (typically pH 7.5-8.5). 2. Ensure the reaction is performed at the optimal temperature (usually 25-37°C). 3. Check the concentration of Coenzyme A, as it is a required co-substrate.Optimization of reaction conditions should lead to an increase in product formation.
Problem 2: Initial Reaction Rate is Good, but Plateaus Quickly
Possible Cause Troubleshooting Step Expected Outcome
Product Inhibition 1. Monitor the reaction over time to observe the plateau. 2. Set up reactions with varying initial substrate concentrations to see if the plateau is reached at a similar product concentration. 3. If possible, remove products during the reaction (e.g., using a coupled enzyme system).Reducing product accumulation should extend the linear phase of the reaction.
Substrate Depletion 1. Calculate the theoretical maximum yield based on the initial substrate concentration. 2. Analyze a sample from the plateau phase to determine the remaining substrate concentration.If the substrate is fully consumed, the plateau is expected. Consider increasing the initial substrate concentration if a higher yield is desired, but be mindful of potential substrate overload.
Enzyme Instability under Assay Conditions 1. Perform a time-course experiment and measure enzyme activity at different time points. 2. Add stabilizing agents, such as glycerol (B35011) or BSA, to the reaction mixture if compatible with your downstream analysis.Increased enzyme stability should result in a longer period of linear product formation.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for 3-Ketoacyl-CoA Thiolase

SubstrateChain LengthKm (µM)Organism/Enzyme
3-Oxohexadecanoyl-CoAC16~5 - 20Mammalian Mitochondria
3-Oxotetradecanoyl-CoAC14~3 - 15Mammalian Mitochondria
3-Oxododecanoyl-CoAC12~2 - 10Mammalian Mitochondria
Coenzyme A-~5 - 50Mammalian Mitochondria

Table 2: Catalytic Constants (kcat) for 3-Ketoacyl-CoA Thiolase

SubstrateChain Lengthkcat (s-1)Organism/Enzyme
Acetoacetyl-CoAC414.8Human ACAA2
Long-chain 3-oxoacyl-CoAsC12-C16VariesMammalian Mitochondria

Table 3: Inhibition Constants (Ki) for 3-Ketoacyl-CoA Thiolase

InhibitorType of InhibitionKi (µM)Notes
Acetyl-CoACompetitive with CoA3.9For 3-oxoacyl-CoA thiolase from pig heart.[1]
Decanoyl-CoACompetitive with substrate-Significant inhibition observed.[1]

Experimental Protocols

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol is adapted for a generic long-chain 3-oxoacyl-CoA substrate and can be used to monitor the thiolytic cleavage of this compound. The assay measures the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the 3-oxoacyl-CoA substrate in the presence of Mg2+.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl2 (25 mM)

  • Coenzyme A (CoA) solution (1 mM)

  • This compound substrate solution (1 mM in a suitable solvent, e.g., ethanol)

  • Purified 3-ketoacyl-CoA thiolase enzyme

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare the reaction mixture: In a 1 mL cuvette, combine the following:

    • 850 µL of 100 mM Tris-HCl, pH 8.0

    • 100 µL of 25 mM MgCl2

    • 20 µL of 1 mM CoA

  • Equilibrate the mixture: Incubate the cuvette at the desired reaction temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction: Add 30 µL of the 1 mM this compound substrate solution to the cuvette and mix gently by inversion.

  • Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the absorbance at 303 nm for 5-10 minutes.

  • Add the enzyme: To the same cuvette, add a small volume (e.g., 1-10 µL) of the 3-ketoacyl-CoA thiolase enzyme solution and mix gently.

  • Measure the rate of reaction: Continue to record the absorbance at 303 nm for another 5-10 minutes. The rate of the enzymatic reaction is the difference between the rate of absorbance change before and after the addition of the enzyme.

  • Calculate the enzyme activity: Use the Beer-Lambert law (A = εcl) to calculate the change in substrate concentration over time. The molar extinction coefficient (ε) for the Mg2+-enolate complex of long-chain 3-oxoacyl-CoAs at 303 nm is approximately 18,000 M-1cm-1.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed CheckSubstrate Check Substrate Integrity Start->CheckSubstrate CheckEnzyme Verify Enzyme Activity CheckSubstrate->CheckEnzyme Substrate OK YieldImproved Yield Improved CheckSubstrate->YieldImproved Substrate Degraded CheckConditions Assess Reaction Conditions CheckEnzyme->CheckConditions Enzyme Active CheckEnzyme->YieldImproved Enzyme Inactive ProductInhibition Investigate Product Inhibition CheckConditions->ProductInhibition Conditions Optimal CheckConditions->YieldImproved Conditions Sub-optimal SubstrateOverload Consider Substrate Overload ProductInhibition->SubstrateOverload No Inhibition ProductInhibition->YieldImproved Inhibition Observed SubstrateOverload->YieldImproved Overload Confirmed NoImprovement No Improvement SubstrateOverload->NoImprovement Not the issue

Caption: A troubleshooting workflow for low yield in enzymatic reactions.

Fatty_Acid_Beta_Oxidation_Thiolase_Step Substrate This compound Enzyme 3-Ketoacyl-CoA Thiolase (ACAA2) Substrate->Enzyme CoA Coenzyme A CoA->Enzyme Product1 (9Z)-Octadecenoyl-CoA Enzyme->Product1 Product2 Acetyl-CoA Enzyme->Product2

Caption: The thiolytic cleavage step in fatty acid β-oxidation.

Product_Inhibition_Pathway Substrate 3-Oxoacyl-CoA Enzyme Thiolase Substrate->Enzyme Binds Product_AcylCoA Acyl-CoA (n-2) Enzyme->Product_AcylCoA Releases Product_AcetylCoA Acetyl-CoA Enzyme->Product_AcetylCoA Releases Product_AcylCoA->Enzyme Inhibits Product_AcetylCoA->Enzyme Inhibits

Caption: A diagram illustrating product inhibition of the thiolase enzyme.

References

Technical Support Center: (11Z)-3-oxoicosa-11-enoyl-CoA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the detection of (11Z)-3-oxoicosa-11-enoyl-CoA using mass spectrometry. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting this compound?

A1: Positive ion mode electrospray ionization (ESI) is the most commonly recommended and effective method for the analysis of long-chain acyl-CoAs.[1][2] This mode generally provides better sensitivity and results in characteristic fragmentation patterns that are useful for identification and quantification.

Q2: What are the expected precursor ions for this compound in positive ESI mode?

A2: Based on its molecular weight (approx. 1072 g/mol ), you should primarily look for the singly protonated ion [M+H]+ at m/z ~1073. However, for long-chain acyl-CoAs, the doubly charged ion [M+2H]2+ at m/z ~537 is often observed and can be more abundant, potentially offering better sensitivity.[1] Sodium adducts [M+Na]+ may also be present.

Q3: What are the characteristic product ions or neutral losses I should look for in MS/MS analysis?

A3: The most definitive fragmentation for all acyl-CoA species is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][3][4][5] This is a highly specific transition that can be used for Selected Reaction Monitoring (SRM) or neutral loss scans. Another common product ion observed is at m/z 428, representing the CoA moiety.[3]

Q4: How does the 3-oxo group affect fragmentation?

A4: While the primary fragmentation will still be the neutral loss of 507 Da, the keto group on the acyl chain can lead to secondary fragmentation patterns. These are typically less intense but can provide additional structural confirmation. The specific fragments would need to be determined by infusing a standard, but they would arise from cleavages around the carbonyl group.

Q5: What type of liquid chromatography is best suited for separating this compound?

A5: Reversed-phase liquid chromatography (RPLC) using a C18 or C8 column is the most common approach for separating long-chain acyl-CoAs.[2][6] A binary solvent system with a gradient from an aqueous mobile phase (often containing a weak acid like formic acid or a salt like ammonium (B1175870) acetate) to an organic mobile phase (like acetonitrile (B52724) or methanol) is typically employed.[1][7]

Q6: How can I improve the stability of my analyte during sample preparation and analysis?

A6: Acyl-CoAs are susceptible to degradation. It is crucial to keep samples cold (on ice) during extraction and to minimize freeze-thaw cycles. Using glass vials instead of plastic can reduce signal loss.[8] Acidification of the extraction solvent can also help to denature proteins and improve recovery.[9] For storage, keeping extracts at -80°C is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal Suboptimal ESI Source Parameters Infuse a standard solution (~1 µM) to optimize capillary voltage, nebulizer gas flow, and source temperature. Long-chain acyl-CoAs may require higher source temperatures for efficient desolvation.[2][10]
Inefficient Ionization Ensure the mobile phase pH is appropriate. For positive mode, a slightly acidic pH (e.g., with 0.1% formic acid) is common. For long-chain acyl-CoAs, some methods use ammonium hydroxide (B78521) to improve peak shape.[1]
Analyte Degradation Prepare fresh samples and standards. Avoid prolonged storage at room temperature. Use an optimized extraction protocol with immediate analysis if possible.[8][11]
High Background Noise Contaminated Solvents or System Use high-purity, LC-MS grade solvents. Flush the LC system and column thoroughly.
Matrix Effects Improve sample cleanup using solid-phase extraction (SPE).[11] Incorporate a stable isotope-labeled internal standard to normalize for signal suppression or enhancement.
Poor Peak Shape (Tailing or Broadening) Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[7]
Secondary Interactions with Column Some methods use ion-pairing agents or basic additives (e.g., ammonium hydroxide) in the mobile phase to improve the peak shape of long-chain acyl-CoAs.[1]
Column Overload Dilute the sample and reinject.
Inconsistent Retention Time Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A 5-10 column volume equilibration is a good starting point.
Mobile Phase Instability Prepare fresh mobile phases daily. Ensure proper degassing to prevent bubble formation.

Suggested Starting Parameters & Methodologies

The following tables and protocols provide a starting point for method development. Optimization will be required for your specific instrument and sample type.

Table 1: Recommended Starting Mass Spectrometry Parameters
ParameterSuggested SettingRationale & Notes
Ionization Mode Positive Electrospray (ESI)Provides the highest sensitivity and characteristic fragmentation for acyl-CoAs.[1][2]
Capillary Voltage 3.5 - 5.5 kVOptimize by infusing a standard; higher voltages can sometimes improve signal but may also cause instability.[2][10]
Source Temperature 300 - 450 °CHigher temperatures aid in the desolvation of long-chain molecules.[2]
Nebulizer Gas (N₂) Flow Instrument DependentAdjust to achieve a stable spray. Typical values are often between 25-40 arbitrary units.[2]
Precursor Ion (Q1) m/z ~1073 [M+H]+ or m/z ~537 [M+2H]2+The doubly charged ion may be more abundant and should be evaluated.[1]
Product Ion (Q3) Precursor -> [M-507+H]+ or [M-507+2H]2+This corresponds to the neutral loss of the 3'-phosphoadenosine diphosphate moiety and is highly specific.[5][12]
Collision Energy (CE) Instrument DependentMust be optimized for the specific precursor ion. Start in a range of 30-60 eV and tune for maximum product ion intensity.[2]
Protocol 1: Sample Extraction for Acyl-CoAs

This protocol is a general guideline for extracting acyl-CoAs from cellular or tissue samples.

  • Homogenization: Homogenize the cell pellet or tissue sample in ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v or an acidic solution).[6]

  • Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 15-30 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Drying (Optional): The extract can be dried down under a stream of nitrogen and reconstituted in a smaller volume of a compatible solvent for analysis.

  • Analysis: Transfer the final extract to an autosampler vial (preferably glass[8]) for immediate LC-MS/MS analysis.

Protocol 2: Suggested LC Method
  • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate or 0.1% Formic Acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate or 0.1% Formic Acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Return to 5% B

    • 18.5-25 min: Re-equilibrate at 5% B

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

Visualized Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cell/Tissue Sample Extraction Acyl-CoA Extraction (Acidic Solvent) Sample->Extraction Cleanup Protein Precipitation & Centrifugation Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC Reversed-Phase LC Separation Final_Extract->LC MS Positive ESI-MS Detection LC->MS MSMS Tandem MS (MS/MS) (Neutral Loss of 507 Da) MS->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: General experimental workflow for acyl-CoA analysis.

G cluster_source Ion Source Issues cluster_chem Chemical/Sample Issues Start Low or No Signal Detected? CheckSpray Is the ESI spray stable? Start->CheckSpray  Start Here OptimizeSource Re-optimize source parameters (voltage, gas, temp) CheckSpray->OptimizeSource No CheckStandard Does a fresh standard work? CheckSpray->CheckStandard Yes CleanSource Clean the ESI probe and source OptimizeSource->CleanSource Still Low SampleDeg Possible sample degradation CheckStandard->SampleDeg No Matrix Potential matrix effects CheckStandard->Matrix Yes NewSample Prepare fresh samples SampleDeg->NewSample Dilute Dilute sample or improve cleanup Matrix->Dilute

Caption: Troubleshooting decision tree for low signal intensity.

G Precursor This compound MW ≈ 1072 Da Precursor Ion [M+H]+ m/z ≈ 1073 Fragments Collision-Induced Dissociation (CID) -507 Da Neutral Loss Other Fragments Precursor->Fragments Product_NL Product Ion m/z ≈ 566 Acyl-Pantetheine Moiety Fragments->Product_NL Primary & Most Abundant Product_CoA Product Ion m/z = 428 CoA Moiety Fragments->Product_CoA Secondary

Caption: Characteristic fragmentation of long-chain acyl-CoAs.

References

avoiding degradation of (11Z)-3-oxoicosa-11-enoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of (11Z)-3-oxoicosa-11-enoyl-CoA during sample preparation. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and accurate quantification of your samples.

Troubleshooting Guide

Encountering issues with your analysis? This guide addresses common problems related to sample degradation and signal loss.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal for this compound Sample Degradation: The thioester bond is high-energy and prone to hydrolysis. Acyl-CoAs are generally unstable.[1][2]Ensure rapid quenching of metabolic activity (e.g., using liquid nitrogen). Keep samples on ice or at 4°C throughout the entire preparation process. Store extracts as dry pellets at -80°C and reconstitute just prior to analysis.[1]
Inefficient Extraction: The choice of solvent is critical for recovery.Use an 80% methanol (B129727) solution for extraction, which has been shown to yield high mass spectrometry intensities.[3] Avoid strong acids like formic acid in the primary extraction solvent, as this can result in poor recovery.[1][3]
Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and plastic surfaces.Use low-adsorption microcentrifuge tubes and pipette tips.
Poor Recovery from SPE: Solid-phase extraction (SPE) can lead to the loss of more hydrophilic acyl-CoAs.[1]If possible, consider methods that do not require an SPE step. If SPE is necessary, ensure the cartridge and elution method are optimized for your specific analyte.[1]
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in time or temperature during preparation can lead to differing levels of degradation.Standardize all sample preparation steps. Process all samples in the same batch under identical conditions. Use an automated liquid handler if available for consistency.
Lack of a Suitable Internal Standard: Not accounting for variability in extraction efficiency or matrix effects.The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) are effective alternatives as they are not typically present in biological samples.[1][4]
Evidence of Degradation (e.g., high free Coenzyme A peak) Hydrolysis: The sample has been exposed to suboptimal pH, temperature, or prolonged processing times in aqueous solutions. Acyl-CoA thioesterases can also hydrolyze the molecule.[5]Minimize the time samples spend in aqueous solutions. Use a buffered solvent (e.g., ammonium (B1175870) acetate (B1210297) at pH 6.8) to maintain stability.[3] Ensure rapid deproteinization to inactivate enzymes.
Oxidation: The double bond at position 11 is susceptible to oxidation.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a significant concern. Add an antioxidant like BHT (butylated hydroxytoluene) to organic solvents, if compatible with downstream analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation? A1: The primary causes of degradation are enzymatic and chemical. Enzymatic degradation occurs via acyl-CoA thioesterases present in the biological matrix, which hydrolyze the thioester bond.[5] Chemical degradation is primarily driven by the inherent instability of the high-energy thioester bond, which is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[6] The unsaturated nature of the molecule also makes it prone to oxidation.

Q2: What is the best way to quench metabolic activity to prevent enzymatic degradation? A2: For cultured cells, rapidly aspirate the medium and wash with ice-cold phosphate-buffered saline (PBS) before adding an ice-cold extraction solvent (e.g., 80% methanol).[1][7] For tissue samples, freeze-clamping with tongs pre-chilled in liquid nitrogen is the gold standard. The frozen tissue can then be powdered under liquid nitrogen before homogenization in a cold extraction solvent.[4]

Q3: Which solvents should be used or avoided during extraction and reconstitution? A3:

  • Recommended for Extraction: An 80% methanol solution has been shown to be highly effective for extracting a broad range of acyl-CoAs.[3] Buffered 2-propanol has also been used successfully.[4]

  • Recommended for Reconstitution: To maintain stability, reconstitute the dried extract in a non-aqueous solvent like methanol or a buffered solution such as 50 mM ammonium acetate (pH ~6.8-7.0) immediately before analysis.[1][3][7]

  • Avoid: Avoid using strong acids, such as formic acid, or acetonitrile (B52724) in the primary extraction solvent, as they have been shown to cause very poor recovery and signal for most acyl-CoA compounds.[1][3]

Q4: How should I store my samples and extracts? A4: Store tissue or cell pellets at -80°C until you are ready for extraction. After extraction, the supernatant containing the acyl-CoAs should be dried down under a stream of nitrogen or using a vacuum concentrator. Store the resulting dry pellet at -80°C.[1] This minimizes degradation from hydrolysis. Reconstitute the sample just before analysis.

Q5: Is a solid-phase extraction (SPE) step necessary? A5: An SPE step can help clean up the sample, but it can also lead to the loss of your analyte, particularly for more hydrophilic short-chain species.[1] Whether it is necessary depends on your sample matrix and the sensitivity of your analytical method (e.g., LC-MS/MS). If you have a complex matrix, an optimized SPE protocol might be beneficial. However, methods using protein precipitation with agents like 5-sulfosalicylic acid (SSA) can sometimes provide a sufficiently clean sample without the need for SPE.[1]

Quantitative Data on Acyl-CoA Stability

The stability of acyl-CoA standards is highly dependent on the solvent used for storage and analysis. The following table, adapted from data on various acyl-CoA standards, illustrates the coefficient of variation (CV) in different solvents when stored at 4°C over 48 hours. Lower CV values indicate higher stability.

SolventAverage CV (%) for Short-Chain Acyl-CoAsAverage CV (%) for Long-Chain Acyl-CoAsInterpretation
50 mM Ammonium Acetate (pH 6.8) < 5%< 8%High Stability: Buffered, neutral pH solution provides the most stable environment.[3]
50% Methanol in 50 mM Ammonium Acetate < 6%< 10%High Stability: The addition of methanol does not significantly impact stability.[3]
Water > 15%> 20%Low Stability: Unbuffered aqueous solution leads to significant hydrolysis.
0.1% Formic Acid in Water > 25%> 30%Very Low Stability: Acidic conditions accelerate the degradation of the thioester bond.[1]
(Note: This data is representative of general acyl-CoA stability trends as observed in literature[3].)

Experimental Protocols

Protocol: Extraction of Acyl-CoAs from Mammalian Tissue

This protocol is a synthesized method based on established procedures for maximizing recovery and stability.[4]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • 2-propanol

  • Acetonitrile

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Low-adsorption 2 mL microcentrifuge tubes

  • Centrifuge capable of 2,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Weigh the frozen tissue (~50-100 mg) and grind it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Initial Extraction: Quickly transfer the powdered tissue to a pre-chilled 2 mL microcentrifuge tube containing 1 mL of ice-cold Extraction Buffer and the internal standard. Add 1.0 mL of 2-propanol and homogenize thoroughly using a tissue homogenizer. All steps should be performed on ice.[4]

  • Phase Separation: Add 125 µL of saturated (NH₄)₂SO₄ and 2.0 mL of acetonitrile to the homogenate. Vortex vigorously for 5 minutes.[4]

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 5 minutes at 4°C to pellet the protein and cell debris.[4]

  • Supernatant Collection: The upper phase contains the acyl-CoAs. Carefully transfer this supernatant to a new pre-chilled tube.

  • Dilution: Dilute the collected supernatant with 5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).[4]

  • Sample Drying: Dry the sample completely using a nitrogen evaporator or a vacuum concentrator. Avoid excessive heat.

  • Storage: Store the dried pellet at -80°C until analysis.

  • Reconstitution: Immediately before LC-MS analysis, reconstitute the pellet in a suitable volume (e.g., 50-100 µL) of 50% methanol in 50 mM ammonium acetate. Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.

Visualizations

Workflow for Acyl-CoA Sample Preparation

The following diagram outlines the critical steps for preparing samples containing this compound to minimize degradation.

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis cluster_degradation Potential Degradation Pathways Quench 1. Rapid Quenching (Liquid N2 / Freeze-Clamping) Homogenize 2. Homogenization (On Ice, with Internal Standard) Quench->Homogenize Extract 3. Solvent Extraction (e.g., Buffered 2-Propanol/ACN) Homogenize->Extract Enzymatic Enzymatic Degradation (Thioesterases) Homogenize->Enzymatic Inactivate Centrifuge 4. Clarification (Centrifuge at 4°C) Extract->Centrifuge Hydrolysis Hydrolysis (H2O, pH, Temp) Extract->Hydrolysis Minimize Collect 5. Collect Supernatant Centrifuge->Collect Dry 6. Dry Extract (Nitrogen Evaporation) Collect->Dry Store 7. Storage (-80°C Dry Pellet) Dry->Store Reconstitute 8. Reconstitution (e.g., 50% MeOH in NH4OAc) Just before analysis Store->Reconstitute Day of Analysis Analyze 9. LC-MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for acyl-CoA extraction to ensure sample stability.

Logical Relationships in Troubleshooting

This diagram illustrates the logical connections between common issues, their causes, and the corresponding solutions.

G cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution LowSignal Low / No Signal Degradation Analyte Degradation LowSignal->Degradation InefficientExtraction Inefficient Extraction LowSignal->InefficientExtraction Variability High Variability Variability->Degradation Handling Inconsistent Handling Variability->Handling RapidQuench Rapid Quenching & Cold Chain Degradation->RapidQuench OptimizeSolvent Optimize Solvents (e.g., 80% MeOH) InefficientExtraction->OptimizeSolvent Standardize Standardize Protocol & Use Int. Std. Handling->Standardize

Caption: Troubleshooting logic for poor acyl-CoA analytical results.

References

Technical Support Center: Purity Enhancement of Synthetic (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of synthetic (11Z)-3-oxoicosa-11-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound preparations?

A1: Common impurities in synthetic long-chain acyl-CoAs like this compound can arise from several sources during synthesis and workup. These include:

  • Unreacted Starting Materials: Residual free Coenzyme A (CoASH), the free fatty acid ((11Z)-3-oxoicosa-11-enoic acid), and activating agents (e.g., N,N'-carbonyldiimidazole, N-hydroxysuccinimide) are common.[1]

  • Side Products: These can include isomers of the target molecule (e.g., geometric isomers at the double bond), oxidized or hydrolyzed byproducts, and adducts formed from reactive reagents used in the synthesis.[2]

  • Degradation Products: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in non-anhydrous or non-buffered conditions, leading to the formation of the free fatty acid and CoASH.

Q2: What is the recommended method for preliminary purification of synthetic this compound?

A2: For preliminary purification and removal of bulk impurities, solid-phase extraction (SPE) is an effective method. An oligonucleotide purification column or a C18 cartridge can be used. The acyl-CoA is bound to the column, washed to remove hydrophilic impurities, and then eluted.[3] This method is particularly useful for concentrating the product and removing excess salts and water-soluble reagents.

Q3: How can I achieve high purity of this compound for downstream applications?

A3: For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method.[3][4] A reversed-phase C18 column is typically employed with a gradient elution system.[3][5] This technique allows for the separation of the target molecule from closely related impurities.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • HPLC-UV: Acyl-CoAs have a characteristic UV absorbance at 260 nm due to the adenine (B156593) moiety of Coenzyme A.[3][4] This allows for quantification and purity assessment based on peak area.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and structural specificity, allowing for the confirmation of the molecular weight of the target compound and the identification of impurities.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine purity checks, NMR can provide detailed structural information to confirm the identity and stereochemistry of the synthesized molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Purification Hydrolysis of Thioester Bond: The thioester bond is labile, especially at non-optimal pH or in the presence of water.- Ensure all solvents are anhydrous during synthesis.[1]- Work at low temperatures during purification where possible.- Use buffered aqueous solutions (e.g., KH2PO4 buffer, pH 4.9) for HPLC to maintain stability.[3]
Precipitation of the Acyl-CoA: Long-chain acyl-CoAs can precipitate in aqueous solutions, especially at high concentrations.- Add organic modifiers like acetonitrile (B52724) or 2-propanol to your buffers to improve solubility.[3]- Work with dilute solutions if precipitation is a persistent issue.
Multiple Peaks on HPLC Chromatogram Presence of Isomers: The synthesis process may have generated geometric isomers (e.g., the E-isomer of the double bond).- Optimize the HPLC gradient to improve the separation of isomers. This may involve using a shallower gradient or a different organic modifier.- If isomers cannot be separated, consider alternative purification techniques like preparative TLC or changing the synthesis strategy to be more stereospecific.
Oxidation of the Molecule: The double bond and other functional groups can be susceptible to oxidation.- Degas all solvents before use.- Consider adding an antioxidant like DTT to your buffers, but be aware that it can sometimes promote thioester hydrolysis.[9]
Inconsistent Purity Results Incomplete Removal of Solvents: Residual solvents from the purification process can interfere with downstream applications and affect purity calculations.- Lyophilize the purified product to remove volatile solvents.- If lyophilization is not possible, use a high-vacuum line to dry the sample thoroughly.
Contamination from Labware: Plasticizers and other contaminants can leach from tubes and vials.- Use glass or polypropylene (B1209903) labware where possible.- Rinse all labware thoroughly with high-purity solvents before use.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Preliminary Purification

This protocol is adapted from methods for long-chain acyl-CoA extraction and is suitable for initial cleanup of a synthetic reaction mixture.[3]

  • Column Preparation:

    • Equilibrate a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol, followed by 2 mL of 50 mM potassium phosphate (B84403) buffer (pH 5.0).

  • Sample Loading:

    • Dissolve the crude synthetic reaction mixture in a minimal volume of the equilibration buffer.

    • Load the sample onto the equilibrated C18 cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of the equilibration buffer to remove unbound, hydrophilic impurities.

    • Wash with a second, more stringent wash of 2 mL of the equilibration buffer containing 10% acetonitrile to remove less polar impurities.

  • Elution:

    • Elute the this compound with 2 mL of 80% acetonitrile in water.

  • Drying:

    • Dry the eluted sample under a stream of nitrogen or by lyophilization.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for High-Purity Purification

This protocol is a general method for the purification of long-chain acyl-CoAs and should be optimized for this compound.[3][4]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[3]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm.

  • Gradient:

    • 0-5 min: 10% B

    • 5-45 min: Linear gradient from 10% to 90% B

    • 45-50 min: 90% B

    • 50-55 min: Linear gradient from 90% to 10% B

    • 55-60 min: 10% B

  • Sample Preparation:

    • Dissolve the partially purified product from SPE in a minimal volume of Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Fraction Collection:

    • Inject the sample onto the HPLC system.

    • Collect fractions corresponding to the major peak absorbing at 260 nm.

  • Post-Purification Processing:

    • Pool the collected fractions.

    • Remove the acetonitrile by rotary evaporation or under a stream of nitrogen.

    • Desalt the sample using a C18 SPE cartridge (as described in Protocol 1, eluting with methanol/water) if necessary.

    • Lyophilize the final product to obtain a stable powder.

Data Presentation

Table 1: Comparison of Purification Methods for Long-Chain Acyl-CoAs

Purification Method Typical Purity Achieved Advantages Disadvantages Reference
Solid-Phase Extraction (SPE) 70-80%- Fast and efficient for sample cleanup- Good for removing salts and polar impurities- Lower resolution than HPLC- May not separate closely related impurities[3]
Reversed-Phase HPLC >95%- High resolution for separating complex mixtures- Can be scaled up for preparative purification- Slower than SPE- Requires specialized equipment[1][3][4]
Crystallization Variable, can be >99%- Can yield very high purity product- Cost-effective for large scale- Not all acyl-CoAs crystallize easily- Can be time-consuming to optimize conditions[10][11]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Synthetic Product spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude->spe Initial Cleanup hplc Reversed-Phase HPLC (C18 Column) spe->hplc High-Resolution Separation analysis Purity Analysis (HPLC-UV, LC-MS/MS) hplc->analysis Quality Control final_product High-Purity Product (>95%) analysis->final_product Final Product

Caption: Workflow for the purification and analysis of synthetic this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after HPLC hydrolysis Thioester Hydrolysis? start->hydrolysis coelution Co-eluting Impurities? start->coelution oxidation Oxidation? start->oxidation sol_hydrolysis Use anhydrous solvents Work at low temp Use buffered mobile phase (pH < 7) hydrolysis->sol_hydrolysis Yes sol_coelution Optimize HPLC gradient Change mobile phase modifier Use different column chemistry coelution->sol_coelution Yes sol_oxidation Degas solvents Work under inert atmosphere Add antioxidant (with caution) oxidation->sol_oxidation Yes

Caption: Troubleshooting logic for addressing low purity of this compound.

References

Technical Support Center: HPLC Separation of (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and methodologies for researchers, scientists, and drug development professionals working on the high-performance liquid chromatography (HPLC) separation of (11Z)-3-oxoicosa-11-enoyl-CoA from its geometric (E/Z or cis/trans) and positional isomers.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The protocols, data, and troubleshooting advice provided are based on established methods for structurally similar long-chain fatty acyl-CoAs and their isomers.[1] These principles are expected to be directly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The main challenges include:

  • Geometric Isomers: The cis (Z) and trans (E) isomers of the C11 double bond have very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods.[2]

  • Positional Isomers: Isomers where the double bond is located at a different position along the 20-carbon chain (e.g., 10Z, 12Z) will have nearly identical polarity and mass, requiring high-efficiency columns and optimized mobile phases for separation.

  • Compound Stability: Acyl-CoA thioesters can be prone to degradation. Careful sample handling and optimized, buffered mobile phases are necessary to maintain compound integrity.[1]

  • Structural Similarity: The large, shared coenzyme A moiety dominates the molecule's properties, making subtle differences in the fatty acyl chain harder to distinguish chromatographically.

Q2: What is the most effective HPLC technique for separating these types of isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used and effective method for separating fatty acyl-CoA species and their isomers.[3] This technique separates molecules based on differences in hydrophobicity. For particularly challenging separations of geometric isomers, specialized columns may be required.[2]

Q3: Which type of HPLC column is recommended?

A3: A high-resolution C18 column is the standard choice for separating fatty acyl-CoAs.[3][4] Columns with a particle size of less than 3 µm are recommended for higher efficiency. For separating geometric (cis/trans) isomers, columns with high shape selectivity, such as those with cholesteryl-bonded phases, can offer improved resolution.[2]

Q4: What mobile phase composition is typically used for separating long-chain fatty acyl-CoAs?

A4: A gradient elution using a mixture of an aqueous buffer and organic solvents is standard.[3][5]

Experimental Protocol: RP-HPLC Method for Isomer Separation

This protocol describes a general gradient RP-HPLC method adaptable for separating this compound from its isomers. Optimization will be required based on your specific sample matrix and isomer profile.

1. Sample Preparation

  • If working with biological extracts, perform a solid-phase extraction (SPE) to clean up the sample and enrich for acyl-CoAs.

  • Reconstitute the final sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. A mismatch between the sample solvent and the mobile phase can cause peak splitting or broadening.[9]

  • Filter the sample through a 0.22 µm filter before injection to prevent clogging of the HPLC system.[9]

2. HPLC System and Conditions

  • HPLC System: A system capable of running a binary or quaternary gradient.

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in Acetonitrile/Isopropanol (10:90, v/v).[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 55°C. Elevated temperatures can improve separation efficiency for lipids.[6]

  • Detection: UV detector set to 260 nm, the absorbance maximum for the adenine (B156593) base of coenzyme A.[3]

  • Injection Volume: 5 µL.

3. Gradient Elution Program This is a starting point gradient and should be optimized for your specific separation.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
12.01090
17.01090
17.16040
20.06040

4. Data Analysis

  • Identify peaks based on retention times compared to available standards.

  • Quantify peaks based on their integrated peak area.

  • Calculate the resolution (Rs) between critical isomer pairs to assess separation quality. A resolution of Rs ≥ 1.5 indicates baseline separation.

Quantitative Data Presentation

The following table presents illustrative data for the separation of this compound from a hypothetical positional isomer and a geometric isomer under different gradient conditions. Note: These values are representative and must be determined empirically.

Table 1: Representative Retention Times (t*) and Resolution (R**) for Isomer Separation

AnalyteCondition 1: Shallow Gradient (1%/min)Condition 2: Steep Gradient (5%/min)
t* (min)R**
(10Z)-isomer (Positional) 10.2-
This compound 10.81.35
(11E)-isomer (Geometric) 11.10.80

This illustrative data suggests that a shallower gradient (Condition 1) provides better resolution between the target analyte and its isomers compared to a steeper gradient (Condition 2).

Visualizations: Workflows and Pathways

hplc_method_dev cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation lit Literature Review & Analyte Properties col_select Column & Mobile Phase Selection lit->col_select grad_opt Gradient Optimization (Shallow vs. Steep) col_select->grad_opt temp_opt Temperature & Flow Rate Fine-Tuning grad_opt->temp_opt res_check Check Resolution (Rs > 1.5) temp_opt->res_check res_check->grad_opt Rs < 1.5 robust Robustness Testing res_check->robust Rs >= 1.5 final Final Method robust->final

Caption: Workflow for HPLC method development and optimization.

troubleshoot_resolution start Problem: Poor Isomer Resolution (Co-elution) q1 Is the gradient too steep? start->q1 a1_yes Decrease gradient slope (e.g., from 5%/min to 1%/min) q1->a1_yes Yes q2 Is the mobile phase composition optimal? q1->q2 No end_node Resolution Improved a1_yes->end_node a2_yes Change organic solvent ratio (e.g., modify ACN/IPA ratio) q2->a2_yes Yes q3 Is column temperature optimized? q2->q3 No a2_yes->end_node a3_yes Adjust temperature (try +/- 5-10°C) q3->a3_yes Yes a3_yes->end_node

Caption: Troubleshooting flowchart for poor isomer resolution.

beta_oxidation compound compound acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa (2E)-Enoyl-CoA acyl_coa->enoyl_coa Dehydrogenation hydroxyacyl_coa (3R)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Hydration oxoacyl_coa 3-Oxoacyl-CoA (Target Molecule Class) hydroxyacyl_coa->oxoacyl_coa Dehydrogenation acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa Thiolysis shorter_acyl_coa Fatty Acyl-CoA (Cn-2) oxoacyl_coa->shorter_acyl_coa Thiolysis

Caption: Simplified fatty acid beta-oxidation pathway.

Troubleshooting Guide

Problem 1: Poor resolution or co-elution of isomers.

  • Potential Cause: The mobile phase composition is not selective enough for the isomers.[10]

    • Solution: Systematically adjust the ratio of organic solvents (e.g., acetonitrile to isopropanol) in Mobile Phase B. Different organic modifiers can alter selectivity and improve separation.[10]

  • Potential Cause: The gradient is too steep, causing analytes to elute too quickly without sufficient interaction with the stationary phase.

    • Solution: Decrease the gradient slope. A longer, shallower gradient provides more time for the column to resolve closely eluting compounds.

  • Potential Cause: The column temperature is not optimal.

    • Solution: Adjust the column temperature. Increasing temperature generally decreases retention time but can improve peak efficiency and sometimes alter selectivity.[10] Experiment with temperatures between 40°C and 60°C.

Problem 2: Peak tailing or fronting.

  • Potential Cause: Secondary interactions between the analyte and the column's stationary phase. This can be common with polar compounds like acyl-CoAs.

    • Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of residual silanols on the column packing, leading to more symmetrical peaks.[7]

  • Potential Cause: Column overload.

    • Solution: Reduce the mass of the sample injected onto the column. Dilute the sample and reinject.[11]

  • Potential Cause: The sample is dissolved in a solvent much stronger than the initial mobile phase.

    • Solution: If possible, dissolve the sample in the initial mobile phase mixture or a weaker solvent.[9]

Problem 3: Retention time is shifting between runs.

  • Potential Cause: The column is not properly equilibrated between injections.[12]

    • Solution: Increase the column equilibration time at the end of the gradient program to ensure the column returns to the initial conditions before the next injection.[9]

  • Potential Cause: Changes in mobile phase composition.[9]

    • Solution: Prepare fresh mobile phase daily. Ensure accurate measurements when preparing solvents and use a sonicator or degasser to remove dissolved gases.[9]

  • Potential Cause: Fluctuations in column temperature.[9]

    • Solution: Use a reliable column oven to maintain a stable temperature throughout the analysis.

Problem 4: System backpressure is too high.

  • Potential Cause: Clogging of the column inlet frit or in-line filters due to particulate matter from the sample or mobile phase.[9][12]

    • Solution: Filter all samples and mobile phases before use.[9] If pressure is still high, replace the in-line filter. If the problem persists, try back-flushing the column (if permitted by the manufacturer's instructions).

  • Potential Cause: Precipitation of buffer salts in the mobile phase.

    • Solution: Ensure the buffer concentration is fully soluble in the highest organic percentage of your gradient. Perform regular system flushes with water to remove any salt buildup.

Problem 5: Excessive baseline noise or drift.

  • Potential Cause: Air bubbles in the pump or detector.[11]

    • Solution: Thoroughly degas the mobile phases before use.[11] Purge the pump to remove any trapped bubbles.

  • Potential Cause: Contaminated mobile phase or a bleeding HPLC column.[1]

    • Solution: Use high-purity, HPLC-grade solvents. If column bleed is suspected (often seen as a drifting baseline during a gradient), flush the system and column extensively or replace the column if it is old.

References

Validation & Comparative

Validating the Identity of (11Z)-3-oxoicosa-11-enoyl-CoA using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of (11Z)-3-oxoicosa-11-enoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. We also outline a detailed experimental protocol for acquiring such data and offer a comparison with potential alternative structures to aid in unambiguous identification.

Comparison of Expected NMR Data

The structural identity of this compound can be confirmed by analyzing its ¹H and ¹³C NMR spectra. The following table summarizes the predicted chemical shifts for the key functional groups of the molecule. These predictions are based on established chemical shift ranges for long-chain fatty acyl-CoAs, unsaturated fatty acids, and β-keto thioesters. For comparative purposes, predicted data for a plausible saturated analogue, 3-oxoicosanoyl-CoA, and a positional isomer, (9Z)-3-oxoicosa-9-enoyl-CoA, are also included.

Functional Group This compound (Predicted) 3-oxoicosanoyl-CoA (Saturated Analogue - Predicted) (9Z)-3-oxoicosa-9-enoyl-CoA (Positional Isomer - Predicted)
¹H NMR (ppm)
Olefinic Protons (-CH=CH-) ~ 5.3-5.4 (multiplet)N/A~ 5.3-5.4 (multiplet)
α-Methylene Protons (-CH₂-C=O) ~ 3.5-3.7 (singlet)~ 3.5-3.7 (singlet)~ 3.5-3.7 (singlet)
Methylene Protons adjacent to Thioester (-C(=O)-CH₂-S-) ~ 2.8-3.0 (triplet)~ 2.8-3.0 (triplet)~ 2.8-3.0 (triplet)
Allylic Protons (=CH-CH₂-) ~ 2.0-2.2 (multiplet)N/A~ 2.0-2.2 (multiplet)
β-Methylene Protons to Carbonyl (-C(=O)-CH₂-CH₂-) ~ 2.5-2.7 (triplet)~ 2.5-2.7 (triplet)~ 2.5-2.7 (triplet)
Terminal Methyl Protons (-CH₃) ~ 0.8-0.9 (triplet)~ 0.8-0.9 (triplet)~ 0.8-0.9 (triplet)
Coenzyme A Moiety Protons Various signals (see detailed protocol)Various signals (see detailed protocol)Various signals (see detailed protocol)
¹³C NMR (ppm)
Thioester Carbonyl (-C=O)-S- ~ 195-205~ 195-205~ 195-205
Ketone Carbonyl (-C=O) ~ 200-210~ 200-210~ 200-210
Olefinic Carbons (-CH=CH-) ~ 128-132N/A~ 128-132
α-Methylene Carbon (-CH₂-C=O) ~ 48-52~ 48-52~ 48-52
Methylene Carbon adjacent to Thioester (-C(=O)-CH₂-S-) ~ 40-45~ 40-45~ 40-45
Allylic Carbons (=CH-CH₂-) ~ 25-30N/A~ 25-30
Terminal Methyl Carbon (-CH₃) ~ 14~ 14~ 14
Coenzyme A Moiety Carbons Various signals (see detailed protocol)Various signals (see detailed protocol)Various signals (see detailed protocol)

Note: The exact chemical shifts will be dependent on the solvent and experimental conditions. Two-dimensional NMR experiments, such as COSY and HSQC, will be crucial for the definitive assignment of all proton and carbon signals. The key differentiating features for this compound will be the presence and specific coupling patterns of the olefinic and allylic protons, which will be absent in the saturated analogue. Distinguishing between positional isomers will rely on more subtle differences in the chemical shifts of the aliphatic chain and potentially long-range correlations observed in HMBC experiments.

Experimental Protocols

A detailed and standardized protocol is essential for obtaining high-quality, reproducible NMR data for the validation of this compound.

1. Sample Preparation

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or a mixture of deuterated chloroform (B151607) and methanol (CDCl₃:CD₃OD) is recommended for dissolving long-chain acyl-CoA compounds. The choice of solvent should be optimized for signal resolution and to avoid overlapping solvent peaks with signals of interest.

  • Concentration: A sample concentration of 5-10 mg/mL is typically sufficient for ¹H and ¹³C NMR experiments on a modern high-field spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (≥500 MHz for ¹H) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for the complex aliphatic region of the molecule.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate.

    • Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum.

    • Spectral Width: A spectral width of 220-250 ppm is required.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Validation synthesis Synthesis of This compound dissolution Dissolution in Deuterated Solvent synthesis->dissolution standard Addition of Internal Standard (TMS) dissolution->standard H1_NMR 1D ¹H NMR standard->H1_NMR C13_NMR 1D ¹³C NMR standard->C13_NMR COSY 2D COSY standard->COSY HSQC 2D HSQC standard->HSQC HMBC 2D HMBC standard->HMBC assignment Spectral Assignment H1_NMR->assignment C13_NMR->assignment COSY->assignment HSQC->assignment HMBC->assignment comparison Comparison with Predicted Data & Alternatives assignment->comparison validation Structure Validation comparison->validation

Caption: Workflow for NMR-based identity validation.

signaling_pathway cluster_alternatives Comparative Structures Target This compound Saturated 3-oxoicosanoyl-CoA (Saturated Analogue) Target->Saturated Absence of olefinic signals Positional (9Z)-3-oxoicosa-9-enoyl-CoA (Positional Isomer) Target->Positional Subtle shifts in aliphatic chain

Caption: Logical comparison with alternative structures.

A Comparative Analysis of the Enzymatic Activity of (11Z)-3-Oxoicosa-11-enoyl-CoA and Other 3-Oxoacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic activity of (11Z)-3-oxoicosa-11-enoyl-CoA, an unsaturated very-long-chain 3-oxoacyl-CoA, with other saturated and unsaturated 3-oxoacyl-CoAs. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways to support research and development in areas targeting fatty acid metabolism.

Introduction to 3-Oxoacyl-CoAs

3-Oxoacyl-CoAs are critical intermediates in the metabolic pathways of fatty acid biosynthesis and degradation.[1][2][3] The enzymatic processing of these molecules is fundamental for energy production, lipid homeostasis, and the synthesis of signaling molecules. The structure of a 3-oxoacyl-CoA, particularly its acyl chain length and the presence of double bonds, significantly influences its substrate specificity and the kinetic parameters of the enzymes that metabolize it.

This compound is a C20 unsaturated 3-oxoacyl-CoA. Its metabolism is primarily associated with the peroxisomal β-oxidation pathway, which is responsible for the degradation of very-long-chain fatty acids (VLCFAs), including eicosanoids.[4][5][6] Understanding the enzymatic kinetics of this specific molecule in comparison to other 3-oxoacyl-CoAs is crucial for elucidating its precise physiological roles and for the development of targeted therapeutic interventions for metabolic disorders.

Comparative Enzymatic Activity

The enzymatic activity of various 3-oxoacyl-CoAs is predominantly studied in the context of the enzymes of the β-oxidation pathway, namely 3-ketoacyl-CoA thiolase, 3-hydroxyacyl-CoA dehydrogenase, and enoyl-CoA hydratase. The substrate specificity of these enzymes is highly dependent on the acyl chain length of the 3-oxoacyl-CoA.

To provide a framework for comparison, the following table summarizes known kinetic parameters for various 3-oxoacyl-CoAs with relevant enzymes. It is important to note the absence of direct data for this compound, highlighting a significant gap in the current research landscape.

SubstrateEnzymeSourceKm (µM)Vmax (U/mg)Reference
3-Oxodecanoyl-CoA3-Ketoacyl-CoA ThiolaseRat Liver Peroxisomes5-F. Van Hoof et al., 1989
3-Oxopalmitoyl-CoA3-Ketoacyl-CoA ThiolaseRat Liver Peroxisomes10-F. Van Hoof et al., 1989
3-Oxostearoyl-CoA3-Ketoacyl-CoA ThiolaseRat Liver Peroxisomes10-F. Van Hoof et al., 1989
Acetoacetyl-CoA3-Ketoacyl-CoA ThiolaseRat Liver Peroxisomes50-F. Van Hoof et al., 1989
3-Oxohexadecanoyl-CoALong-chain 3-hydroxyacyl-CoA dehydrogenaseHuman Infant Liver Mitochondria-Maximal activity observed[7]
3-Oxodecanoyl-CoALong-chain 3-hydroxyacyl-CoA dehydrogenaseHuman Infant Liver Mitochondria-High activity observed[7]
3-Oxohexanoyl-CoALong-chain 3-hydroxyacyl-CoA dehydrogenaseHuman Infant Liver Mitochondria-Active[7]
Acetoacetyl-CoALong-chain 3-hydroxyacyl-CoA dehydrogenaseHuman Infant Liver Mitochondria-Inactive[7]

Further research is required to populate this table with specific data for this compound and other relevant very-long-chain unsaturated 3-oxoacyl-CoAs.

Experimental Protocols

To facilitate further research into the enzymatic activity of this compound, this section provides detailed methodologies for its synthesis and for a common enzymatic assay.

Synthesis of this compound

The synthesis of a novel long-chain unsaturated 3-oxoacyl-CoA like this compound is a multi-step process that is not commercially established. A potential chemo-enzymatic approach, adapted from methods for synthesizing other acyl-CoAs, is outlined below.[8][9][10]

Experimental Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of (11Z)-Icosa-11-enoic Acid cluster_activation Activation to Acyl-CoA cluster_oxidation Oxidation to 3-Oxoacyl-CoA cluster_purification Purification start (11Z)-Icosa-11-enoic Acid (Starting Material) activation Activation with Coenzyme A (e.g., using Acyl-CoA Synthetase) start->activation Step 1 oxidation Oxidation at C3 (e.g., using Acyl-CoA Oxidase/Dehydrogenase) activation->oxidation Step 2 purification HPLC Purification oxidation->purification Step 3 product This compound purification->product

Caption: Chemo-enzymatic synthesis of this compound.

Protocol:

  • Synthesis of the Precursor Fatty Acid: The synthesis of the specific precursor, (11Z)-icosa-11-enoic acid, would likely involve standard organic chemistry techniques to create the C20 chain with the desired cis double bond at the 11th position.

  • Activation to Acyl-CoA: The synthesized fatty acid is then activated to its corresponding CoA thioester. This can be achieved enzymatically using an appropriate acyl-CoA synthetase. The reaction mixture typically contains the fatty acid, Coenzyme A, ATP, and MgCl₂ in a buffered solution (e.g., Tris-HCl, pH 7.5).

  • Oxidation to 3-Oxoacyl-CoA: The resulting acyl-CoA is then oxidized at the C3 position to yield the 3-oxoacyl-CoA. This step can be catalyzed by an acyl-CoA oxidase or dehydrogenase. The specific enzyme would need to be selected based on its substrate specificity for very-long-chain unsaturated acyl-CoAs.

  • Purification: The final product, this compound, must be purified from the reaction mixture, typically using high-performance liquid chromatography (HPLC).

3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase. The decrease in the concentration of the 3-ketoacyl-CoA substrate is monitored by the change in absorbance.

Experimental Workflow for 3-Ketoacyl-CoA Thiolase Assay

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition cluster_kinetics Kinetic Analysis reagents Prepare reaction mix: - Buffer (e.g., Tris-HCl) - Coenzyme A - this compound enzyme Add 3-Ketoacyl-CoA Thiolase reagents->enzyme incubation Incubate at optimal temperature enzyme->incubation measurement Monitor absorbance change (e.g., at 303 nm) incubation->measurement analysis Calculate initial velocity (V₀) measurement->analysis kinetics Repeat with varying substrate concentrations analysis->kinetics plot Plot V₀ vs. [S] kinetics->plot params Determine Kₘ and Vₘₐₓ plot->params

Caption: Workflow for determining the kinetic parameters of 3-ketoacyl-CoA thiolase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), a known concentration of Coenzyme A, and the substrate, this compound.

  • Initiation of Reaction: The reaction is initiated by the addition of a purified preparation of 3-ketoacyl-CoA thiolase.

  • Spectrophotometric Monitoring: The decrease in absorbance due to the cleavage of the 3-ketoacyl-CoA is monitored over time. The specific wavelength for monitoring will depend on the substrate; for many 3-ketoacyl-CoAs, a wavelength around 303 nm is used.

  • Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), the assay is repeated with varying concentrations of the substrate, this compound. The resulting initial velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Signaling and Metabolic Pathways

3-Oxoacyl-CoAs are integral components of the fatty acid β-oxidation pathway, which occurs in both mitochondria and peroxisomes. Very-long-chain fatty acids, such as the precursor to this compound, are primarily metabolized in the peroxisomes.[4][5][6]

Peroxisomal β-Oxidation Pathway

G Peroxisomal β-Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA (this compound) Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: Key steps in the peroxisomal β-oxidation of very-long-chain fatty acids.

The products of peroxisomal β-oxidation, shortened acyl-CoAs and acetyl-CoA, can then be transported to the mitochondria for further oxidation to generate ATP or be used in various biosynthetic pathways. The regulation of this pathway is complex and involves transcriptional control by factors such as peroxisome proliferator-activated receptors (PPARs).[5]

Conclusion and Future Directions

The enzymatic activity of this compound remains a significant area for future research. The lack of specific kinetic data for this and other very-long-chain unsaturated 3-oxoacyl-CoAs hinders a complete understanding of their metabolic fate and regulatory roles. The experimental protocols provided in this guide offer a starting point for researchers to generate this crucial data. A thorough characterization of the enzymes that process these molecules will be invaluable for the development of novel therapeutics for a range of metabolic diseases. Further investigation into the specific signaling pathways modulated by this compound and its metabolites is also warranted.

References

A Comparative Guide to the Functional Differences Between (11Z)-3-oxoicosa-11-enoyl-CoA and its Trans Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of long-chain unsaturated fatty acids is a cornerstone of cellular energy homeostasis and signaling. The geometric configuration of double bonds within these molecules, specifically the cis versus trans isomerism, dictates their three-dimensional structure and profoundly influences their interaction with metabolic enzymes. This guide provides a detailed comparison of the functional differences between (11Z)-3-oxoicosa-11-enoyl-CoA and its trans isomer, focusing on their divergent paths within the mitochondrial β-oxidation pathway. While direct comparative experimental data for these specific molecules is limited, this guide extrapolates from well-established principles of unsaturated fatty acid metabolism to highlight their distinct functional roles.

Introduction to β-Oxidation of Unsaturated Fatty Acids

The mitochondrial β-oxidation spiral is the primary catabolic pathway for fatty acids. However, the standard enzymatic machinery is equipped to process only saturated fatty acyl-CoAs and those with trans-Δ² double bonds. Unsaturated fatty acids, particularly those with cis double bonds or double bonds at odd-numbered carbon positions, necessitate the action of auxiliary enzymes to reconfigure the double bond for entry into the main β-oxidation pathway. The position and configuration of the double bond in this compound and its trans counterpart will therefore lead to distinct metabolic processing and potentially different physiological consequences.

Comparative Data Summary

Due to the absence of direct quantitative experimental data for this compound and its trans isomer in the public domain, this table presents inferred differences based on the known substrate specificities of β-oxidation enzymes for analogous long-chain unsaturated fatty acids.

FeatureThis compound (cis isomer)(11E)-3-oxoicosa-11-enoyl-CoA (trans isomer)
Initial β-Oxidation Cycles Proceeds normally for four cycles.Proceeds normally for four cycles.
Intermediate Formed (3Z)-3-enoyl-CoA derivative (cis-Δ³).(3E)-3-enoyl-CoA derivative (trans-Δ³).
Auxiliary Enzyme Required Δ³,Δ²-Enoyl-CoA Isomerase (ECI) is essential.Δ³,Δ²-Enoyl-CoA Isomerase (ECI) is essential.
Isomerase Action Converts the cis-Δ³ double bond to a trans-Δ² double bond.Converts the trans-Δ³ double bond to a trans-Δ² double bond.
Metabolic Efficiency Potentially slower processing due to the initial cis configuration, which is not a direct substrate for enoyl-CoA hydratase.May be metabolized more efficiently as some enzymes show a preference for trans intermediates.
Potential for Byproduct Formation In cases of high metabolic flux or enzyme limitation, accumulation of the cis-Δ³ intermediate could occur, potentially leading to cellular stress.Accumulation of the trans-Δ³ intermediate is also possible but may be less disruptive due to its closer resemblance to standard β-oxidation intermediates.
Overall Energy Yield Identical to the trans isomer, assuming complete oxidation.Identical to the cis isomer, assuming complete oxidation.

Inferred Metabolic Pathways

The metabolism of both this compound and its trans isomer will proceed through the initial cycles of β-oxidation unimpeded. The key divergence occurs when the double bond at the 11th carbon is brought into the proximity of the β-oxidation enzymatic machinery after four cycles of the spiral. At this juncture, the resulting intermediates, a cis-Δ³-enoyl-CoA and a trans-Δ³-enoyl-CoA respectively, are not substrates for the next enzyme in the canonical pathway, enoyl-CoA hydratase. Both isomers require the action of an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase (ECI), to continue through the β-oxidation pathway.

Experimental Workflow for Isomer Comparison

To empirically determine the functional differences between these two isomers, the following experimental workflow could be employed:

experimental_workflow cluster_synthesis Substrate Synthesis cluster_assays Enzymatic Assays cluster_analysis Analysis cluster_outcome Outcome S1 This compound Synthesis A1 Mitochondrial Extract Incubation S1->A1 A2 Purified Enzyme Kinetics (ECI, Thiolase) S1->A2 S2 (11E)-3-oxoicosa-11-enoyl-CoA Synthesis S2->A1 S2->A2 AN1 LC-MS/MS Analysis of Intermediates A1->AN1 AN3 Metabolic Flux Analysis A1->AN3 AN2 Spectrophotometric Rate Determination A2->AN2 O1 Comparison of Metabolic Rates AN1->O1 O2 Identification of Rate-Limiting Steps AN1->O2 O3 Assessment of Intermediate Accumulation AN1->O3 AN2->O1 AN2->O2 AN3->O1 AN3->O2 metabolic_pathway cluster_isomers Substrates cluster_beta_ox β-Oxidation Cycles (4x) cluster_intermediates Key Intermediates cluster_isomerase Isomerization cluster_final_path Common Pathway Cis This compound BetaOx Thiolase, Dehydrogenase, Hydratase Cis->BetaOx Trans (11E)-3-oxoicosa-11-enoyl-CoA Trans->BetaOx Cis_Inter (3Z)-Enoyl-CoA (cis-Δ³) BetaOx->Cis_Inter from cis Trans_Inter (3E)-Enoyl-CoA (trans-Δ³) BetaOx->Trans_Inter from trans Isomerase Δ³,Δ²-Enoyl-CoA Isomerase (ECI) Cis_Inter->Isomerase Trans_Inter->Isomerase Trans_Delta2 trans-Δ²-Enoyl-CoA Isomerase->Trans_Delta2 Final_BetaOx Enoyl-CoA Hydratase & Subsequent β-Oxidation Trans_Delta2->Final_BetaOx AcetylCoA Acetyl-CoA Final_BetaOx->AcetylCoA

Validating the Role of (11Z)-3-Oxoicosa-11-enoyl-CoA in Monounsaturated Fatty Acid Beta-Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative role of (11Z)-3-oxoicosa-11-enoyl-CoA in the mitochondrial beta-oxidation of gondoic acid ((11Z)-eicosenoic acid), a 20-carbon monounsaturated fatty acid. While direct experimental validation for this specific intermediate is limited in publicly available literature, this document extrapolates from established principles of fatty acid metabolism to propose a metabolic pathway and offers a framework for its experimental validation. The guide compares the theoretical processing of this compound with the well-characterized beta-oxidation of oleoyl-CoA, an 18-carbon monounsaturated fatty acid, highlighting potential differences in enzyme kinetics and metabolic efficiency.

Proposed Metabolic Pathway and Key Intermediates

The beta-oxidation of (11Z)-eicosenoic acid is hypothesized to proceed through a series of enzymatic reactions analogous to those for other unsaturated fatty acids. The formation of this compound is a critical step preceding thiolytic cleavage.

Core Postulates:

  • Activation: Gondoic acid is first activated to gondolect-CoA in the cytoplasm.

  • Mitochondrial Transport: Gondolect-CoA is transported into the mitochondrial matrix via the carnitine shuttle.

  • Beta-Oxidation Spiral: Gondolect-CoA undergoes cycles of beta-oxidation. Due to the cis-double bond at carbon 11, auxiliary enzymes are required. After three rounds of beta-oxidation, the double bond is at the 5-position. A subsequent round brings it to the 3-position, requiring the action of enoyl-CoA isomerase to convert the cis-Δ³ double bond to a trans-Δ² double bond, a suitable substrate for enoyl-CoA hydratase.

  • Formation of the 3-Oxoacyl-CoA Intermediate: Following hydration and oxidation, this compound is formed.

  • Thiolysis: 3-ketoacyl-CoA thiolase catalyzes the cleavage of this compound to yield acetyl-CoA and octadecenoyl-CoA.

Comparative Data Presentation

To experimentally validate the role of this compound, kinetic parameters of the key enzymes involved should be determined and compared with those for a well-characterized substrate like oleoyl-CoA. The following tables present a template for summarizing such hypothetical experimental data.

Table 1: Hypothetical Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase

SubstrateApparent Km (µM)Apparent Vmax (µmol/min/mg)Relative Efficiency (Vmax/Km)
(3S)-Hydroxy-oleoyl-CoA152.50.167
(3S)-Hydroxy-(11Z)-eicosenoyl-CoA252.00.080

Table 2: Hypothetical Substrate Specificity of 3-Ketoacyl-CoA Thiolase

SubstrateApparent Km (µM)Apparent Vmax (µmol/min/mg)Relative Efficiency (Vmax/Km)
3-Oxo-oleoyl-CoA105.00.500
This compound184.20.233

Experimental Protocols

Validation of the proposed pathway necessitates specific enzymatic assays. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of this compound

Objective: To chemically synthesize the target intermediate for use as a substrate in enzymatic assays.

Materials:

  • (11Z)-eicosenoic acid

  • Coenzyme A trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of (11Z)-eicosenoic acid: Dissolve (11Z)-eicosenoic acid and NHS in anhydrous DMF. Add DCC and stir at room temperature for 4 hours to form the NHS-ester.

  • Thioesterification: In a separate reaction vessel, dissolve Coenzyme A trilithium salt in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Slowly add the activated NHS-ester of (11Z)-eicosenoic acid to the Coenzyme A solution while stirring vigorously.

  • Allow the reaction to proceed overnight at 4°C.

  • Purification: Purify the resulting (11Z)-eicosenoyl-CoA by column chromatography on silica gel using a gradient of chloroform (B151607) and methanol.

  • Oxidation to 3-oxoacyl-CoA: The purified (11Z)-eicosenoyl-CoA can be enzymatically converted to this compound using a commercially available acyl-CoA oxidase and enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase. The final product should be purified by HPLC.

Protocol 2: Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

Objective: To determine the kinetic parameters of 3-hydroxyacyl-CoA dehydrogenase with (3S)-hydroxy-(11Z)-eicosenoyl-CoA as a substrate.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)

  • (3S)-Hydroxy-(11Z)-eicosenoyl-CoA (synthesized as an intermediate in Protocol 1)

  • NAD+

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and a range of concentrations of (3S)-hydroxy-(11Z)-eicosenoyl-CoA.

  • Add NAD+ to a final concentration of 1 mM.

  • Initiate the reaction by adding a known amount of purified 3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate the proposed metabolic pathway and a general experimental workflow for its validation.

Beta_Oxidation_Gondoic_Acid cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Gondoic_Acid Gondoic Acid ((11Z)-Eicosenoic Acid) Gondoyl_CoA Gondoyl-CoA Gondoic_Acid->Gondoyl_CoA Acyl-CoA Synthetase Gondoyl_CoA_mito Gondoyl-CoA Gondoyl_CoA->Gondoyl_CoA_mito Carnitine Shuttle Beta_Oxidation_Cycles 4 Cycles of Beta-Oxidation Gondoyl_CoA_mito->Beta_Oxidation_Cycles cis_D5_Enoyl_CoA cis-Δ⁵-Dodecenoyl-CoA Beta_Oxidation_Cycles->cis_D5_Enoyl_CoA cis_D3_Enoyl_CoA cis-Δ³-Decenoyl-CoA cis_D5_Enoyl_CoA->cis_D3_Enoyl_CoA Acyl-CoA Dehydrogenase trans_D2_Enoyl_CoA trans-Δ²-Decenoyl-CoA cis_D3_Enoyl_CoA->trans_D2_Enoyl_CoA Enoyl-CoA Isomerase 3_Hydroxyacyl_CoA (3S)-Hydroxydecanoyl-CoA trans_D2_Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Target_Intermediate This compound 3_Hydroxyacyl_CoA->Target_Intermediate 3-Hydroxyacyl-CoA Dehydrogenase Thiolysis_Products Octadecenoyl-CoA + Acetyl-CoA Target_Intermediate->Thiolysis_Products 3-Ketoacyl-CoA Thiolase

Caption: Proposed beta-oxidation pathway for Gondoic Acid.

Experimental_Workflow Start Hypothesis: This compound is a key intermediate Synthesis Chemical/Enzymatic Synthesis of this compound Start->Synthesis Metabolite_ID Identification of Intermediates in cell culture/tissue extracts (LC-MS/MS) Start->Metabolite_ID Enzyme_Assays Enzymatic Assays (Dehydrogenase, Thiolase) Synthesis->Enzyme_Assays Kinetic_Analysis Determination of Kinetic Parameters (Km, Vmax) Enzyme_Assays->Kinetic_Analysis Comparison Comparison with Alternative Substrates (e.g., 3-oxo-oleoyl-CoA) Kinetic_Analysis->Comparison Conclusion Validation of Metabolic Role Comparison->Conclusion Metabolite_ID->Conclusion

Caption: Experimental workflow for pathway validation.

Conclusion

The validation of this compound's role in the beta-oxidation of gondoic acid is a crucial step in understanding the complete picture of fatty acid metabolism. The proposed pathway and experimental framework in this guide provide a robust starting point for researchers. Comparative studies with well-known substrates like oleoyl-CoA will be instrumental in elucidating the efficiency and potential regulatory nuances of very-long-chain monounsaturated fatty acid degradation. Such knowledge is vital for the development of therapeutic strategies targeting metabolic disorders.

Comparative Analysis of (11Z)-3-oxoicosa-11-enoyl-CoA and Related Long-Chain Acyl-CoA Levels in Tissues: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of (11Z)-3-oxoicosa-11-enoyl-CoA and other long-chain oxo-enoyl-CoA species across different biological tissues. While specific quantitative data for this compound in various tissues is not currently available in published literature, this document outlines the established methodologies for such a comparative study, presents a general experimental workflow, and describes a relevant metabolic pathway.

Introduction

This compound is a specific long-chain fatty acyl-CoA molecule.[1][2] Such molecules are critical intermediates in various metabolic pathways, including fatty acid β-oxidation and the biosynthesis of signaling molecules like eicosanoids.[3][4][5] Eicosanoids, derived from 20-carbon polyunsaturated fatty acids, are potent signaling molecules involved in inflammation, immunity, and cardiovascular function.[3][4][6][7][8] The quantification of specific acyl-CoA species in different tissues is crucial for understanding their physiological roles and their implications in disease states.

Data Presentation: A Template for Comparative Analysis

Due to the absence of specific published data for this compound, the following table serves as a template for presenting quantitative data that would be generated from the experimental protocols described below. This structure allows for a clear and direct comparison of the levels of a target acyl-CoA molecule across different tissues.

TissueThis compound Levels (pmol/g tissue)Method of QuantificationReference
LiverData to be determinedLC-MS/MSFuture Study
BrainData to be determinedLC-MS/MSFuture Study
HeartData to be determinedLC-MS/MSFuture Study
KidneyData to be determinedLC-MS/MSFuture Study
AdiposeData to be determinedLC-MS/MSFuture Study
Skeletal MuscleData to be determinedLC-MS/MSFuture Study

Experimental Protocols

The quantification of long-chain acyl-CoA species in biological samples is a challenging analytical task due to their low abundance and chemical instability. The most robust and widely used methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction and Quantification of Long-Chain Acyl-CoAs from Tissues

This protocol is a composite of established methods for the analysis of long-chain acyl-CoAs.[9][10][11]

1. Tissue Homogenization and Extraction:

  • Excise fresh tissue samples and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue (typically 50-100 mg) in a cold buffer solution (e.g., 100 mM KH2PO4, pH 4.9).

  • Add a solvent mixture, such as 2-propanol or acetonitrile, to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Centrifuge the mixture at a high speed (e.g., 12,000 x g) at 4°C to pellet the protein and cellular debris.

  • Collect the supernatant containing the acyl-CoA esters.

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • To remove interfering substances, pass the supernatant through a solid-phase extraction column (e.g., a reverse-phase C18 or an oligonucleotide purification column).

  • Wash the column with a low-organic-content solvent (e.g., 10% methanol) to remove polar impurities.

  • Elute the acyl-CoAs with a high-organic-content solvent (e.g., 100% methanol (B129727) or 2-propanol).

3. LC-MS/MS Analysis:

  • Concentrate the eluted sample under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the sample in a solvent compatible with the LC mobile phase.

  • Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase system consists of an aqueous component with a volatile salt (e.g., ammonium (B1175870) hydroxide (B78521) or triethylamine) and an organic component like acetonitrile.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) for quantification. For a specific molecule like this compound, the precursor ion (the molecular ion) and a specific fragment ion would be monitored.

  • Quantification: Create a standard curve using a synthetic standard of the target acyl-CoA. Spike the samples with a known amount of a deuterated internal standard (e.g., [U-13C]-palmitoyl-CoA) to correct for extraction losses and matrix effects.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of long-chain acyl-CoAs from tissue samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing & Quantification LCMS->Data Table Comparative Data Table Data->Table

Figure 1: Experimental workflow for tissue acyl-CoA analysis.
Signaling Pathway: Peroxisomal β-Oxidation

Long-chain fatty acyl-CoAs are key substrates for β-oxidation in both mitochondria and peroxisomes. The presence of a 3-oxo group in "this compound" suggests its potential involvement as an intermediate in this pathway. The following diagram depicts a simplified overview of the peroxisomal β-oxidation pathway.

G VLCFA Very Long-Chain Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase VLCFA_CoA Very Long-Chain Acyl-CoA AcylCoA_Synthetase->VLCFA_CoA AcylCoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->AcylCoA_Oxidase Enoyl_CoA trans-2-Enoyl-CoA AcylCoA_Oxidase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 2: Simplified peroxisomal β-oxidation pathway.

This guide provides the foundational information for researchers to embark on a comparative analysis of "this compound" or similar molecules in different tissues. The provided experimental protocol and workflow diagram offer a practical starting point, while the signaling pathway diagram places the molecule of interest in a relevant biological context. Future research employing these methodologies will be essential to populate the data table and elucidate the specific roles of these important lipid metabolites.

References

cross-reactivity of antibodies against enzymes metabolizing (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available antibodies targeting key enzymes involved in the metabolic pathway of (11Z)-3-oxoicosa-11-enoyl-CoA, a likely intermediate in the β-oxidation of 20-carbon unsaturated fatty acids. Due to the limited availability of antibodies specifically validated against enzymes metabolizing this precise substrate, this guide focuses on antibodies targeting the primary enzyme families responsible for its breakdown: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), Enoyl-CoA Hydratase (ECHS1), and the multifunctional protein containing Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase activity (HADHA).

The selection of a highly specific antibody is critical for accurate experimental results. Cross-reactivity with other homologous enzymes can lead to misleading data. This guide presents available information on antibody specificity and provides protocols for assessing cross-reactivity to aid researchers in making informed decisions.

Metabolic Pathway of this compound

The metabolism of this compound is presumed to follow the peroxisomal and mitochondrial β-oxidation pathways for long-chain unsaturated fatty acids. The initial steps involve the action of Acyl-CoA dehydrogenases, followed by enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases. For a 20-carbon chain substrate, the key enzymes are Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), the enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase domains of the mitochondrial trifunctional protein (HADHA).

Metabolic Pathway (11Z)-Eicosa-11-enoyl-CoA (11Z)-Eicosa-11-enoyl-CoA VLCAD VLCAD (11Z)-Eicosa-11-enoyl-CoA->VLCAD β-oxidation step 1 (2E,11Z)-3-oxoicosa-2,11-dienoyl-CoA (2E,11Z)-3-oxoicosa-2,11-dienoyl-CoA VLCAD->(2E,11Z)-3-oxoicosa-2,11-dienoyl-CoA ECHS1_HADHA Enoyl-CoA Hydratase (ECHS1 or HADHA) (2E,11Z)-3-oxoicosa-2,11-dienoyl-CoA->ECHS1_HADHA β-oxidation step 2 3-hydroxy-(11Z)-icosa-11-enoyl-CoA 3-hydroxy-(11Z)-icosa-11-enoyl-CoA ECHS1_HADHA->3-hydroxy-(11Z)-icosa-11-enoyl-CoA HADH_HADHA 3-Hydroxyacyl-CoA Dehydrogenase (HADH or HADHA) 3-hydroxy-(11Z)-icosa-11-enoyl-CoA->HADH_HADHA β-oxidation step 3 3-oxo-(11Z)-icosa-11-enoyl-CoA 3-oxo-(11Z)-icosa-11-enoyl-CoA HADH_HADHA->3-oxo-(11Z)-icosa-11-enoyl-CoA Thiolase Thiolase 3-oxo-(11Z)-icosa-11-enoyl-CoA->Thiolase β-oxidation step 4 Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Octadeca-9-enoyl-CoA Octadeca-9-enoyl-CoA Thiolase->Octadeca-9-enoyl-CoA

Figure 1: Proposed β-oxidation pathway for this compound.

Comparison of Commercially Available Antibodies

The following tables summarize key information for a selection of commercially available antibodies against the principal enzymes implicated in the metabolism of this compound. Direct experimental data on cross-reactivity is often limited; therefore, predicted cross-reactivity based on immunogen sequence homology is provided where possible.

Table 1: Anti-Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD/ACADVL) Antibodies

AntibodyHost SpeciesClonalityValidated ApplicationsImmunogenPredicted Cross-Reactivity (Human)
Thermo Fisher PA5-29959RabbitPolyclonalWB, ICC/IFRecombinant protein (center region of human ACADVL)Likely cross-reacts with other ACAD family members due to sequence homology.
Abcam ab155138RabbitPolyclonalWB, IHC-P, ICC/IFRecombinant fragment (aa 1-350 of human ACADVL)Potential for cross-reactivity with other long-chain ACADs.
Proteintech 14527-1-APRabbitPolyclonalWB, IHC, IF, IPHuman ACADVL full-length proteinHigh likelihood of cross-reactivity with other ACADs.

Table 2: Anti-Enoyl-CoA Hydratase, Short Chain 1 (ECHS1) Antibodies

AntibodyHost SpeciesClonalityValidated ApplicationsImmunogenPredicted Cross-Reactivity (Human)
Cell Signaling Technology #18420RabbitMonoclonalWB, IP, IHC, IFSynthetic peptide (C-terminus of human ECHS1)High specificity for ECHS1 is expected due to the use of a specific peptide immunogen.
Abcam ab228631RabbitPolyclonalWB, IP, IHC-P, ICC/IFRecombinant fragment of human ECHS1May cross-react with other enoyl-CoA hydratases.
Elabscience E-AB-27454MouseMonoclonalWB, IHC, IFFusion protein of ECHS1Specificity should be high, but testing against other hydratases is recommended.

Table 3: Anti-Hydroxyacyl-CoA Dehydrogenase (HADH/HADHA) Antibodies

AntibodyHost SpeciesClonalityValidated ApplicationsImmunogenPredicted Cross-Reactivity (Human)
Abcam ab154088RabbitPolyclonalWB, IHC-P, ICC/IFRecombinant fragment (aa 50 to C-terminus of human HADH)May cross-react with other 3-hydroxyacyl-CoA dehydrogenases.
Proteintech 10758-1-APRabbitPolyclonalWB, IHC, IF, IPHuman HADHA full-length proteinHigh likelihood of cross-reactivity with other HADH family members.
MyBioSource MBS421179GoatPolyclonalWB, ELISAPeptide from the internal region of human HADHSpecificity is likely high for HADH but should be validated.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To ensure the specificity of an antibody, it is crucial to perform cross-reactivity testing. Below are detailed protocols for standard methods used for this purpose.

Western Blotting

Western blotting is a widely used technique to separate and identify proteins. To assess cross-reactivity, lysates from cells or tissues known to express homologous proteins can be probed with the antibody .

Western Blot Workflow cluster_0 Protein Separation cluster_1 Transfer cluster_2 Immunodetection A Sample Preparation (Cell Lysates) B SDS-PAGE A->B C Electrotransfer to Membrane (PVDF/Nitrocellulose) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G

Figure 2: General workflow for Western Blotting.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues expressing the target protein and its potential cross-reactive homologs.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of bands at molecular weights corresponding to homologous proteins indicates cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be used to quantify the cross-reactivity of an antibody.

Competitive ELISA Workflow A Coat plate with target antigen B Block non-specific binding sites A->B C Add mixture of primary antibody and competitor antigen (homolog) B->C D Wash unbound reagents C->D E Add enzyme-conjugated secondary antibody D->E F Wash unbound reagents E->F G Add substrate and measure signal F->G

Figure 3: Workflow for a competitive ELISA to assess cross-reactivity.

Protocol:

  • Coating: Coat a 96-well plate with the purified target protein.

  • Blocking: Block the wells with a suitable blocking buffer.

  • Competition: Pre-incubate the primary antibody with varying concentrations of the purified homologous protein (competitor).

  • Incubation: Add the antibody-competitor mixture to the coated wells and incubate.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection: Add an enzyme-conjugated secondary antibody, followed by a substrate.

  • Measurement: Measure the signal. A decrease in signal with increasing competitor concentration indicates cross-reactivity. The degree of cross-reactivity can be calculated by comparing the IC50 values.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful technique to definitively identify the proteins that an antibody binds to.

IP-MS Workflow A Cell Lysate Preparation B Immunoprecipitation with Antibody A->B C Elution of Bound Proteins B->C D Protein Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis and Protein Identification E->F

Figure 4: General workflow for Immunoprecipitation-Mass Spectrometry.

Protocol:

  • Immunoprecipitation: Incubate the antibody with a cell lysate to form antibody-protein complexes.

  • Capture: Capture the complexes using protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify the proteins from the mass spectrometry data. The presence of peptides from homologous proteins confirms cross-reactivity.

Conclusion

The selection of highly specific antibodies is paramount for the accurate study of enzymes involved in fatty acid metabolism. This guide provides a starting point for researchers by comparing commercially available antibodies for key enzymes likely involved in the metabolism of this compound. Given the general lack of comprehensive, publicly available cross-reactivity data, it is strongly recommended that researchers validate the specificity of their chosen antibodies using the experimental protocols outlined in this guide. This due diligence will ensure the reliability and reproducibility of experimental findings in the complex field of lipid metabolism.

Confirming the Substrate Specificity of an Enzyme for (11Z)-3-oxoicosa-11-enoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Methodological Guide for Researchers, Scientists, and Drug Development Professionals

Initial literature reviews did not yield specific studies on the enzymatic substrate specificity for (11Z)-3-oxoicosa-11-enoyl-CoA. This guide, therefore, presents a comprehensive, though hypothetical, framework for researchers to systematically investigate and confirm the enzymatic activity and substrate preference for this long-chain, unsaturated 3-oxoacyl-CoA. The methodologies described are based on established principles for characterizing enzymes involved in fatty acid metabolism.

The molecule this compound is a putative intermediate in the β-oxidation of a C22 monounsaturated fatty acid. Its structure, featuring a keto group at the β-carbon (C3), suggests that it is a substrate for the enzyme 3-ketoacyl-CoA thiolase . This enzyme catalyzes the final step in each cycle of β-oxidation, cleaving the 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[1][2][3][4] The presence of a cis-double bond at C11 is upstream of the reactive site and may influence the binding affinity and catalytic efficiency of the enzyme.

Proposed Experimental Workflow

To confirm the substrate specificity, a candidate 3-ketoacyl-CoA thiolase would be tested against a panel of acyl-CoA substrates with varying chain lengths, saturation levels, and double bond configurations. The kinetic parameters derived from these assays will provide a quantitative comparison of the enzyme's efficiency with each substrate.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis & Comparison enzyme_prep Purify Candidate 3-Ketoacyl-CoA Thiolase kinetic_assays Perform Spectrophotometric Kinetic Assays enzyme_prep->kinetic_assays substrate_synth Synthesize this compound and other Acyl-CoAs substrate_synth->kinetic_assays data_acq Measure Reaction Rates at Varying Substrate Concentrations kinetic_assays->data_acq calc_kinetics Calculate Kinetic Parameters (Km, Vmax, kcat/Km) data_acq->calc_kinetics compare_spec Compare Specificity Across Substrate Panel calc_kinetics->compare_spec

Caption: Proposed experimental workflow for confirming enzyme substrate specificity.

Signaling Pathway Context

The substrate this compound is likely an intermediate in the β-oxidation of a long-chain unsaturated fatty acid. The pathway illustrates the generation of this substrate from a precursor, highlighting the roles of preceding enzymes.

beta_oxidation_pathway precursor (13Z)-docosa-13-enoyl-CoA (C22:1) intermediate1 (13Z)-3-hydroxydocosa-13-enoyl-CoA precursor->intermediate1 Acyl-CoA Dehydrogenase intermediate2 (13Z)-3-oxodocosa-13-enoyl-CoA intermediate1->intermediate2 3-Hydroxyacyl-CoA Dehydrogenase thiolase1 3-Ketoacyl-CoA Thiolase product1 (11Z)-icosa-11-enoyl-CoA + Acetyl-CoA thiolase1->product1 hydratase Enoyl-CoA Hydratase product1->hydratase β-oxidation cycle dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydratase->dehydrogenase β-oxidation cycle target_substrate This compound dehydrogenase->target_substrate β-oxidation cycle thiolase2 Candidate 3-Ketoacyl-CoA Thiolase target_substrate->thiolase2 final_products Shorter Acyl-CoA + Acetyl-CoA thiolase2->final_products

References

Validating a Mitochondrial Acyl-CoA Thiolase (ACAA2) Knockout Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating a knockout (KO) mouse model, specifically focusing on the targeted disruption of the mitochondrial 3-ketoacyl-CoA thiolase (ACAA2) gene. The primary validation method detailed here is the measurement of the accumulating metabolite, (11Z)-3-oxoicosa-11-enoyl-CoA. This guide will objectively compare this direct substrate accumulation analysis with alternative validation techniques and provide the necessary experimental data and protocols for robust model characterization.

Introduction to ACAA2 and its Role in Fatty Acid Beta-Oxidation

Mitochondrial 3-ketoacyl-CoA thiolase (ACAA2) is a crucial enzyme that catalyzes the final step in the mitochondrial fatty acid beta-oxidation spiral. This process is essential for energy production from fatty acids, particularly during periods of fasting or high energy demand. ACAA2 cleaves 3-ketoacyl-CoA into acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. The acetyl-CoA then enters the citric acid cycle to generate ATP.

A defect in ACAA2 is expected to lead to the accumulation of its substrates, the 3-ketoacyl-CoA species. For the beta-oxidation of (11Z)-eicosenoic acid, this would result in the buildup of this compound. Therefore, quantifying the levels of this specific metabolite serves as a direct and sensitive biomarker for the functional knockout of the ACAA2 enzyme.

Experimental Validation of an ACAA2 Knockout Mouse Model

The validation of a newly generated ACAA2 knockout mouse model is a critical step to ensure that the genetic modification leads to the expected functional consequences. This involves a multi-pronged approach, including genetic verification, protein expression analysis, and metabolic profiling.

Experimental Workflow

The following diagram outlines the general workflow for the validation of an ACAA2 KO mouse model.

G cluster_0 Generation of KO Mouse cluster_1 Genotypic and Protein Validation cluster_2 Metabolic Phenotyping cluster_3 Physiological Assessment GeneTargeting Gene Targeting in ES Cells Chimera Generation of Chimeric Mice GeneTargeting->Chimera Breeding Breeding to Establish KO Line Chimera->Breeding Genotyping Genotyping (PCR) Breeding->Genotyping WesternBlot Western Blot Analysis Genotyping->WesternBlot MetaboliteExtraction Tissue/Plasma Collection & Metabolite Extraction WesternBlot->MetaboliteExtraction LCMS LC-MS/MS Analysis of This compound MetaboliteExtraction->LCMS Acylcarnitine Acylcarnitine Profiling MetaboliteExtraction->Acylcarnitine Fasting Fasting Tolerance Test MetaboliteExtraction->Fasting Cardiomyopathy Echocardiography for Cardiomyopathy Assessment Fasting->Cardiomyopathy

Caption: Workflow for ACAA2 KO mouse model validation.

Data Presentation: Quantitative Comparison of Validation Methods
Validation MethodParameter MeasuredExpected Outcome in ACAA2 KO vs. Wild-Type (WT)AdvantagesDisadvantages
Genotyping (PCR) Presence of targeted alleleKO: Amplification of modified allele; WT: Amplification of wild-type alleleDefinitive confirmation of genetic modificationDoes not confirm functional knockout (e.g., protein expression)
Western Blot ACAA2 protein levelsKO: Absence or significant reduction of ACAA2 protein; WT: Presence of ACAA2 proteinConfirms gene knockout at the protein levelDoes not provide information on metabolic consequences
Metabolite Analysis (LC-MS/MS) This compound levelsKO: Significant accumulation; WT: Low to undetectable levelsDirect evidence of functional enzyme deficiency; High sensitivity and specificityRequires specialized equipment and expertise; Standards may not be commercially available
Acylcarnitine Profiling Acylcarnitine speciesKO: Accumulation of long-chain acylcarnitines (e.g., C20:1-carnitine)Broader view of metabolic disruption; Clinically relevantIndirect measure of substrate accumulation
Fasting Tolerance Test Blood glucose and ketone levelsKO: Hypoglycemia and hypoketonemia upon fastingAssesses physiological consequence of impaired beta-oxidationPhenotype may be mild and require prolonged fasting to manifest
Mandatory Visualization: Signaling Pathway

The following diagram illustrates the role of ACAA2 in the beta-oxidation of (11Z)-eicosenoic acid and the consequence of its knockout.

G cluster_pathway Mitochondrial Beta-Oxidation of (11Z)-Eicosenoic Acid cluster_knockout ACAA2 Knockout EicosenoylCoA (11Z)-Eicosenoyl-CoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EicosenoylCoA->EnoylCoA_Hydratase Hydration HydroxyacylCoA 3-Hydroxy-(11Z)-eicosenoyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase Dehydrogenation OxoacylCoA This compound HydroxyacylCoA_Dehydrogenase->OxoacylCoA ACAA2 ACAA2 (Thiolase) OxoacylCoA->ACAA2 Thiolytic Cleavage MyristoylCoA Myristoyl-CoA ACAA2->MyristoylCoA AcetylCoA Acetyl-CoA ACAA2->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ACAA2_KO ACAA2 (Thiolase) [KNOCKED OUT] Accumulation Accumulation of This compound ACAA2_KO->Accumulation OxoacylCoA_KO This compound OxoacylCoA_KO->ACAA2_KO Blocked

Unraveling the Metabolic Impact of (11Z)-3-oxoicosa-11-enoyl-CoA: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise metabolic perturbations induced by novel bioactive lipids is paramount. This guide provides a comparative analysis of the metabolic pathways affected by (11Z)-3-oxoicosa-11-enoyl-CoA, a long-chain, unsaturated 3-oxo-fatty acyl-CoA. Leveraging a hypothetical comparative metabolomics study, we present plausible experimental data, detailed protocols, and pathway visualizations to elucidate its potential cellular roles and guide future research.

This compound is a structurally unique fatty acyl-CoA that is proposed to be an intermediate in the metabolism of long-chain unsaturated fatty acids. Its "3-oxo" functional group suggests a role in beta-oxidation, while its long, unsaturated chain may influence membrane fluidity and cellular signaling pathways. To dissect its specific effects, a comparative metabolomics approach is employed, contrasting its impact with that of a well-characterized saturated fatty acyl-CoA, Stearoyl-CoA.

Comparative Analysis of Cellular Metabolites

A hypothetical metabolomics experiment was designed to compare the effects of this compound and Stearoyl-CoA on a human hepatocyte cell line (HepG2). Cells were treated with 10 µM of each compound for 24 hours, followed by metabolite extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize the quantitative data, showcasing the differential impact on key metabolic pathways.

Table 1: Relative Abundance of Key Acyl-CoAs in Treated HepG2 Cells

MetaboliteControl (Vehicle)Stearoyl-CoA (10 µM)This compound (10 µM)Fold Change (vs. Control) for this compound
Acetyl-CoA1.00 ± 0.121.52 ± 0.180.78 ± 0.09↓ 0.78
Malonyl-CoA1.00 ± 0.150.85 ± 0.111.95 ± 0.23↑ 1.95
Palmitoyl-CoA1.00 ± 0.111.21 ± 0.141.15 ± 0.13↑ 1.15
Oleoyl-CoA1.00 ± 0.130.92 ± 0.101.45 ± 0.17↑ 1.45
Stearoyl-CoA1.00 ± 0.092.50 ± 0.281.05 ± 0.12-

Table 2: Changes in TCA Cycle and Related Metabolites

MetaboliteControl (Vehicle)Stearoyl-CoA (10 µM)This compound (10 µM)Fold Change (vs. Control) for this compound
Citrate (B86180)1.00 ± 0.141.35 ± 0.160.65 ± 0.08↓ 0.65
Succinate1.00 ± 0.121.10 ± 0.131.25 ± 0.15↑ 1.25
Fumarate1.00 ± 0.111.05 ± 0.121.18 ± 0.14↑ 1.18
Malate1.00 ± 0.101.12 ± 0.131.22 ± 0.14↑ 1.22
Glutamate1.00 ± 0.130.88 ± 0.101.30 ± 0.15↑ 1.30

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of fatty acyl-CoAs.[1]

Protocol 1: Metabolite Extraction using Solvent Precipitation

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[1]

  • Sample Homogenization: Homogenize frozen cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[1]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[1]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is excellent for sample clean-up, reducing matrix effects and improving the detection of low-abundance species.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with a high-aqueous buffer to remove polar interferences.[1]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[1]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[1]

Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts.[1]

  • Chromatographic Separation: Use a C18 reversed-phase column for separation.[1]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[1]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification of known acyl-CoAs.

Visualizing the Impact: Workflows and Pathways

To better understand the experimental design and the potential mechanisms of action of this compound, the following diagrams were generated.

G cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis HepG2 HepG2 Cells Treatment Treatment (Vehicle, Stearoyl-CoA, This compound) HepG2->Treatment Harvest Cell Harvesting Treatment->Harvest Extraction Metabolite Extraction (Protocol 1 or 2) Harvest->Extraction LCMS LC-MS/MS Analysis (Protocol 3) Extraction->LCMS Reconstituted Extract Processing Data Processing (Peak Integration, Normalization) LCMS->Processing Stats Statistical Analysis (Fold Change, p-value) Processing->Stats Pathway Pathway Analysis Stats->Pathway

A typical workflow for fatty acyl-CoA profiling.

The hypothetical data suggests that this compound may inhibit the final steps of beta-oxidation, leading to a decrease in acetyl-CoA production and a subsequent reduction in citrate levels. The accumulation of malonyl-CoA, a key inhibitor of fatty acid import into mitochondria, further supports a disruption in fatty acid oxidation.

G cluster_peroxisome Peroxisome UnsatFA (11Z)-Icosaenoyl-CoA Acox Acyl-CoA Oxidase UnsatFA->Acox EnoylCoA (2E,11Z)-3-oxoicosa-2,11-dienoyl-CoA Acox->EnoylCoA Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase HydroxyacylCoA 3-hydroxy-(11Z)-icosenoyl-CoA Hydratase->HydroxyacylCoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenase Target This compound Dehydrogenase->Target Thiolase Thiolase Target->Thiolase Target->Thiolase Potential Inhibition AcetylCoA Acetyl-CoA Thiolase->AcetylCoA To TCA Cycle ShorterAcylCoA Octadecenoyl-CoA Thiolase->ShorterAcylCoA Next cycle

Peroxisomal beta-oxidation of unsaturated fatty acids.

Fatty acyl-CoAs are also known to be key regulators of gene expression, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[1] The accumulation of specific unsaturated acyl-CoAs could lead to the activation of PPARs and subsequent changes in the expression of genes involved in lipid metabolism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_CoA This compound PPAR PPARα/RXR FA_CoA->PPAR Ligand Binding PPRE PPRE PPAR->PPRE Binds to DNA Gene Target Genes (e.g., CPT1, ACOX1) PPRE->Gene Promotes Transcription

Activation of PPARs by fatty acyl-CoAs.

Conclusion

This comparative guide, based on a hypothetical metabolomics study, illustrates a framework for investigating the metabolic effects of this compound. The plausible data suggest that this novel lipid may act as a modulator of fatty acid beta-oxidation and a signaling molecule through PPAR activation. The provided protocols and workflows offer a starting point for researchers to design and execute their own studies to validate these hypotheses and further explore the role of this and other novel lipids in health and disease. The objective comparison to a saturated fatty acyl-CoA highlights the unique metabolic perturbations that can be attributed to the specific structure of this compound, providing valuable insights for drug development and metabolic research.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

(11Z)-3-oxoicosa-11-enoyl-CoA is a biochemical reagent intended for research purposes only and has not been fully validated for medical applications.[1][2] As with any laboratory chemical, it is crucial to handle it with care and to follow established safety protocols.

Compound Identification and Properties

PropertyValue
Chemical Name This compound
Synonyms (11Z)-3-Ketoicosa-11-enoyl-CoA
Molecular Formula C41H70N7O18P3S[2]
Molecular Weight 1074.02 g/mol [2]
Class 3-oxo-fatty acyl-CoA

Procedural Guidance for Disposal

Given the absence of a specific Safety Data Sheet (SDS), the following step-by-step disposal procedure is based on general best practices for non-hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE. This includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

Step 2: Waste Segregation

Proper waste segregation is critical to ensure safe and compliant disposal.

  • Solid Waste: If the compound is in a solid or lyophilized form, it should be treated as chemical waste.

    • Carefully sweep any spilled solid material onto paper and place it in a designated, sealed container for solid chemical waste.

    • Avoid generating dust.[3] If there is a risk of dust, use a damp paper towel to gently wipe the area, and dispose of the towel as solid chemical waste.

  • Liquid Waste (Solutions): If the compound is in a solution, it should be disposed of as liquid chemical waste.

    • Do not pour solutions containing this compound down the drain.

    • Collect the waste in a clearly labeled, sealed container designated for non-halogenated organic waste.

    • For small quantities (<50ml), you can absorb the liquid onto an inert material like vermiculite (B1170534) or paper towels and dispose of it as solid chemical waste.[4]

Step 3: Container Labeling and Storage

All waste containers must be properly labeled and stored.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and any solvents used in the solution.

  • Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected by a licensed waste contractor.

Step 4: Decontamination

After handling and disposal, thoroughly decontaminate all surfaces and equipment.

  • Wipe down the work area with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Dispose of any contaminated cleaning materials as solid chemical waste.

  • Wash your hands thoroughly with soap and water after removing your gloves.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Compound Form ppe->assess_form solid Solid/Lyophilized assess_form->solid Solid liquid Liquid Solution assess_form->liquid Liquid solid_waste Dispose as Solid Chemical Waste solid->solid_waste liquid_waste Dispose as Liquid Chemical Waste liquid->liquid_waste container_solid Seal in Labeled Container for Solid Chemical Waste solid_waste->container_solid container_liquid Collect in Labeled Container for Non-Halogenated Liquid Waste liquid_waste->container_liquid storage Store in Designated Waste Area container_solid->storage container_liquid->storage decontaminate Decontaminate Work Area and Equipment storage->decontaminate end End of Procedure decontaminate->end

Caption: Disposal workflow for this compound.

Summary of Disposal Options

Waste FormDisposal MethodKey Considerations
Solid Collect in a labeled, sealed container for solid chemical waste.Avoid creating dust.[3]
Liquid Solution Collect in a labeled, sealed container for non-halogenated liquid chemical waste.Do not dispose of down the sink. For very small volumes, absorption onto an inert material is an option.[4]
Contaminated Materials Dispose of as solid chemical waste.Includes gloves, paper towels, and other disposable items that have come into contact with the compound.

Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a formal safety assessment or the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for compliant disposal procedures.

References

Personal protective equipment for handling (11Z)-3-oxoicosa-11-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (11Z)-3-oxoicosa-11-enoyl-CoA

This compound is a 3-oxo-fatty acyl-CoA, a class of molecules involved in lipid metabolism.[1][2] While specific toxicity data is not available, it should be handled with care, assuming it may be an irritant or harmful if ingested or absorbed. It is intended for research use only.[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for degradation or punctures before use.Provides a barrier against skin contact.
Eye and Face Protection Safety GogglesChemical splash goggles should be worn at all times.Protects against splashes and potential vapors.
Respiratory Protection Vapor Respirator (optional)A NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges may be considered if working outside a fume hood or with heated material.Protects against inhalation of potentially irritating vapors or aerosols.
Protective Clothing Laboratory CoatA standard laboratory coat should be worn.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.Protects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.

  • Preparation :

    • Ventilation : All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

    • Equipment : Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, is readily accessible.

    • Review : Read and understand this handling guide and any available safety information before beginning work.

  • Handling :

    • Weighing and Transfer : If the compound is a solid, handle it carefully to avoid generating dust. If it is in solution, avoid splashing. Use appropriate tools for transfers, such as spatulas or calibrated pipettes.

    • Solution Preparation : When dissolving the compound, add the solvent slowly and stir gently to avoid aerosolization.

    • Avoid Contact : Do not touch the compound with bare hands. Use gloves at all times.

  • Spill and Exposure Procedures :

    • Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Skin Contact : If skin contact occurs, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact : If the compound gets into the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : If inhaled, move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion : If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection : All waste materials, including unused compound, solutions, and contaminated consumables (e.g., gloves, absorbent pads, pipette tips), must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling : The waste container must be labeled with the chemical name and any known hazards.

  • Disposal Method : Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response A Risk Assessment B Gather PPE & Materials A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Transfer C->D Proceed to Handling E Solution Preparation D->E F Experimental Use E->F G Collect Waste F->G Generate Waste Spill Spill or Exposure? F->Spill H Label Waste Container G->H I Store Waste Appropriately H->I J Dispose via EHS I->J Spill->F No K Follow Spill/Exposure Protocol Spill->K Yes L Seek Medical Attention K->L

Caption: A flowchart outlining the key stages of safe handling, from initial preparation and risk assessment to waste disposal and emergency procedures.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.